tert-butyl N-(2-hydroxycyclobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-hydroxycyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-butyl N-(2-hydroxycyclobutyl)carbamate: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the demand for novel, three-dimensional scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates is incessant. Among these, saturated carbocycles have gained significant traction for their ability to serve as rigid, metabolically robust frameworks. tert-Butyl N-(2-hydroxycyclobutyl)carbamate is a bifunctional building block that embodies these desirable characteristics. Featuring a puckered cyclobutane core, a synthetically versatile secondary alcohol, and a readily cleavable tert-butoxycarbonyl (Boc) protected amine, this compound serves as a crucial intermediate for introducing the 1,2-amino-alcohol motif into complex molecular architectures.
This technical guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, reactivity, and applications of this compound. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.
Physicochemical and Spectroscopic Properties
This compound exists as two primary diastereomers: cis and trans, depending on the relative orientation of the hydroxyl and N-Boc groups. This stereochemical relationship is a critical determinant of the molecule's three-dimensional shape and, consequently, its utility in directing pharmacophores into precise vectors for target engagement.[1]
Core Chemical Properties
The fundamental properties of the parent compound are summarized below. It is important to note that physical properties such as melting point can vary between the cis and trans diastereomers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₃ | [2] |
| Molecular Weight | 187.24 g/mol | [2][3] |
| IUPAC Name | This compound | N/A |
| Appearance | White to off-white solid | [4] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| XLogP3-AA | 0.9 | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4 ppm.[4] The proton attached to the nitrogen (NH) would appear as a broad singlet or doublet, typically between δ 5.0-7.0 ppm, which may exchange with D₂O.[4] The protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm), with the two carbinol protons (CH-O and CH-N) shifted further downfield (typically δ 3.5-4.5 ppm).[4] The coupling constants between the protons on the cyclobutane ring are diagnostic for determining the cis or trans stereochemistry.
-
¹³C NMR: The carbon spectrum will feature a distinct signal for the quaternary carbon of the Boc group around δ 80 ppm and the methyl carbons around δ 28 ppm.[7] The carbonyl carbon of the carbamate will appear further downfield, typically around δ 155-157 ppm. The four carbons of the cyclobutane ring will resonate in the aliphatic region, with the two carbons bearing the heteroatoms (C-O and C-N) appearing between δ 50-75 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch from the alcohol at approximately 3300-3500 cm⁻¹, an N-H stretch from the carbamate around 3300 cm⁻¹, and a strong C=O stretch from the carbamate carbonyl group near 1680-1700 cm⁻¹.
Synthesis and Purification
The synthesis of this compound typically begins with a suitable cyclobutane precursor, such as 2-aminocyclobutanol. The critical step is the chemoselective protection of the amino group in the presence of the hydroxyl group.
Synthetic Workflow Overview
A common synthetic route involves the preparation of the key intermediate, 2-aminocyclobutanol, which can be synthesized via several methods, including the photocyclization of α-amido alkylaryl ketones or the reaction of nitrogen nucleophiles with 1,2-bis(trimethylsilyloxy)cyclobutene.[8][9][10] Once the amino alcohol is obtained, a standard Boc-protection protocol is employed.
Field-Proven Experimental Protocol: Boc Protection of 2-Aminocyclobutanol
This protocol describes a robust and high-yielding method for the N-tert-butoxycarbonylation of an amino alcohol.[4] The procedure is adapted from similar transformations and is designed to be self-validating through careful control of stoichiometry and reaction conditions.[11][12]
Materials:
-
2-Aminocyclobutanol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.2 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 2-aminocyclobutanol (1.0 equiv) in a 2:1 mixture of 1,4-dioxane and water.
-
Causality: The dioxane/water solvent system is chosen to ensure the solubility of both the polar amino alcohol starting material and the nonpolar Boc₂O reagent.
-
-
Base Addition: Add sodium bicarbonate (1.2 equiv) to the solution and stir until it dissolves. Cool the mixture to 0 °C using an ice-water bath.
-
Causality: A mild inorganic base like NaHCO₃ is used to neutralize the acidic byproduct (tert-butoxycarboxylic acid) formed during the reaction, driving the equilibrium towards the product. Cooling prevents potential side reactions and controls the exotherm.
-
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.05 equiv) portion-wise to the stirred, cooled solution.
-
Causality: A slight excess of Boc₂O ensures complete consumption of the starting amine. Portion-wise addition helps to manage the reaction rate and any potential effervescence from CO₂ evolution.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting amine.
-
Workup - Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the majority of the 1,4-dioxane. Add water to the remaining aqueous slurry and extract the product with ethyl acetate (3x).
-
Causality: The extraction isolates the desired organic product from the inorganic salts and water-soluble byproducts. Multiple extractions ensure a high recovery of the product.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality: The water wash removes any remaining water-soluble impurities, while the brine wash begins the drying process by removing bulk water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its functional groups.
-
The N-Boc Group: This is arguably the most important functional handle. The Boc group is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, making it an ideal protecting group for multi-step syntheses.[12][13] Its primary utility lies in its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), which cleanly liberates the primary amine without affecting other acid-sensitive groups.[13][14] This deprotection step is often quantitative and generates volatile byproducts (isobutylene and CO₂), simplifying purification.
-
The Hydroxyl Group: The secondary alcohol is a versatile nucleophile and can undergo a variety of standard transformations. It can be:
-
Oxidized to the corresponding ketone (tert-butyl N-(2-oxocyclobutyl)carbamate) using reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.[15]
-
Acylated to form esters using acid chlorides or anhydrides.
-
Alkylated to form ethers, typically after deprotonation with a strong base like sodium hydride.[16]
-
-
The Cyclobutane Scaffold: The non-planar, puckered cyclobutane ring serves as a conformationally restricted linker.[1][17] This rigidity reduces the entropic penalty of binding to a biological target, potentially increasing potency.[17] Furthermore, replacing flexible alkyl chains or planar aromatic rings with a cyclobutane scaffold is a validated strategy to improve metabolic stability, increase the fraction of sp³ carbons (a property correlated with clinical success), and explore three-dimensional chemical space.[18][19]
Applications in Research and Drug Development
This compound is a valuable building block primarily used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Constrained Scaffolds and Linkers: The defined stereochemistry of the 1,2-disubstituted cyclobutane allows it to function as a constrained linker, precisely orienting different pharmacophoric elements. This strategy has been successfully employed in the design of potent and selective kinase inhibitors, where the cyclobutane moiety connects core heterocyclic systems to other binding groups.[17]
-
Bioisosteric Replacement: The cyclobutane ring can act as a saturated bioisostere for other chemical groups, including aromatic rings or gem-dimethyl functionalities.[18] This substitution can improve key drug-like properties such as solubility and metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[18]
-
Access to Novel Chemical Space: As the pharmaceutical industry moves away from "flat" aromatic compounds, building blocks like this one provide access to under-explored three-dimensional chemical space.[19] Molecules with greater 3D character often exhibit higher selectivity and better physicochemical properties. The stereochemically rich cyclobutane core is an excellent starting point for creating such libraries.[20]
Safety and Handling
While a specific safety data sheet for this compound is not universally available, data from closely related compounds, such as the 3-hydroxy isomer, provides guidance on safe handling.[21]
| Hazard Information (Anticipated) | Details |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[22]
Conclusion
This compound is a highly valuable and versatile synthetic building block with significant applications in modern drug discovery. Its unique structure, combining a conformationally rigid cyclobutane scaffold with orthogonally reactive hydroxyl and Boc-protected amine functionalities, provides a powerful platform for the synthesis of complex, three-dimensional molecules. By enabling precise control over stereochemistry and offering a route to improved metabolic stability and solubility, this compound serves as a key tool for researchers and scientists aiming to develop the next generation of therapeutic agents.
References
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E. K. M. E. Abdel-gawad, F. A. Sløk, and M. J. T. Wanner, "Cyclobutanes in Small‐Molecule Drug Candidates," ChemMedChem, vol. 16, no. 12, pp. 1895–1911, 2021. [Online]. Available: [Link]
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A. G. Griesbeck, S. Buhr, M. Oelgemöller, "Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction," Journal of the American Chemical Society, vol. 123, no. 20, pp. 4761–4767, 2001. [Online]. Available: [Link]
-
S. T. Kadam, S. S. Kim, "Chemoselective Boc protection of phenols and amino alcohols," ResearchGate, 2012. [Online]. Available: [Link]
-
M. C. Carreño, M. G. de la Torre, G. G. Barreda, A. Urbano, "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions," Molecules, vol. 17, no. 9, pp. 10458-10468, 2012. [Online]. Available: [Link]
-
I. Collado, J. M. de la Torre, "Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands," Molecules, vol. 23, no. 9, p. 2267, 2018. [Online]. Available: [Link]
-
A. J. Scott, A. T. L. Lee, A. D. G. T. de Lucas, "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library," Chemistry – A European Journal, vol. 25, no. 4, pp. 1017-1022, 2019. [Online]. Available: [Link]
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WuXi Biology, "Alcohol Speed up Boc Protection of Primary Amines," [Online]. Available: [Link]
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Organic Chemistry Portal, "Boc-Protected Amino Groups," [Online]. Available: [Link]
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A. Isidro-Llobet, M. Álvarez, F. Albericio, "The Reactivity of the N-Boc Protecting Group: An Underrated Feature," ResearchGate, 2025. [Online]. Available: [Link]
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E. van der Veken, et al., "Dual protection of amino functions involving Boc," RSC Publishing, 2013. [Online]. Available: [Link]
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N. Armoush, P. Syal, et al., "Synthesis of Substituted 2-Amino-Cyclobutanones," Synthetic Communications, vol. 38, no. 10, pp. 1679-1687, 2008. [Online]. Available: [Link]
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Molbase, "Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate," [Online]. Available: [Link]
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W. F. Bailey, M. P. D. Ribeiro, "Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes," The Journal of Organic Chemistry, vol. 66, no. 11, pp. 3769–3778, 2001. [Online]. Available: [Link]
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ResearchGate, "Synthesis of Substituted 2‐Amino‐cyclobutanones," 2025. [Online]. Available: [Link]
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N. Armoush, P. Syal, et al., "Synthesis of Substituted 2-Amino-Cyclobutanones," Loyola eCommons, 2008. [Online]. Available: [Link]
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Supporting Information, "Characterization Data of the Products," [Online]. Available: [Link]
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An In-depth Technical Guide to the Synthesis of tert-butyl N-(2-hydroxycyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to tert-butyl N-(2-hydroxycyclobutyl)carbamate, a valuable building block in medicinal chemistry and drug development. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the preparation of this key intermediate. Emphasis is placed on the rationale behind the selection of starting materials, protecting group strategies, and reaction conditions to ensure both efficiency and stereochemical control. This guide is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of complex molecules incorporating the 2-aminocyclobutanol motif.
Introduction: The Significance of the 2-Aminocyclobutanol Scaffold
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic profiles. Within this class of compounds, the 2-aminocyclobutanol moiety is of particular interest. The presence of both a hydroxyl and an amino group on a constrained four-membered ring provides a versatile platform for the introduction of diverse functionalities, making it a valuable component in the design of novel therapeutics.
This compound serves as a key protected intermediate in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3][4] This guide will explore the primary synthetic strategies for accessing this important building block, focusing on the practical aspects and chemical principles that govern these transformations.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The target molecule can be disconnected at the carbamate linkage, revealing the key precursor: 2-aminocyclobutanol.
Figure 2: Synthesis of 2-aminocyclobutanol from cyclobutene oxide.
Experimental Protocol: Synthesis of 2-Aminocyclobutanol
Materials:
-
Cyclobutene oxide
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclobutene oxide in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The crude 2-aminocyclobutanol can be purified by distillation or column chromatography.
Boc Protection of 2-Aminocyclobutanol
With 2-aminocyclobutanol in hand, the next step is the chemoselective protection of the amino group. Di-tert-butyl dicarbonate ((Boc)2O) is the reagent of choice for this transformation. [1][5]The reaction is typically carried out in the presence of a base to neutralize the carbonic acid byproduct. [1][6] Rationale for Experimental Choices:
-
Solvent: A mixed solvent system, such as dioxane/water or tetrahydrofuran (THF)/water, is often employed to ensure the solubility of both the amino alcohol and the (Boc)2O. [7]* Base: A mild base like sodium bicarbonate or triethylamine is sufficient to facilitate the reaction without promoting side reactions. [1][2]* Temperature: The reaction is typically run at room temperature to ensure high chemoselectivity for N-acylation over O-acylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminocyclobutanol
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Dioxane (or THF)
-
Water
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-aminocyclobutanol in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until it dissolves.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel.
Synthetic Route II: From 1,2-bis(trimethylsilyloxy)cyclobutene
An alternative and versatile approach to substituted 2-aminocyclobutanes involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with nitrogen nucleophiles. [8][9]This method allows for the introduction of a variety of nitrogen-containing functional groups.
Rationale and Mechanistic Considerations
1,2-bis(trimethylsilyloxy)cyclobutene is an enol ether derivative that can react with carbamates under acidic conditions to afford the corresponding N-protected 2-aminocyclobutanone. [8][9]The subsequent reduction of the ketone provides the desired 2-hydroxycyclobutylcarbamate.
Figure 3: Synthesis via a cyclobutanone intermediate.
Experimental Protocol: Synthesis of tert-butyl N-(2-oxocyclobutyl)carbamate
Materials:
-
1,2-bis(trimethylsilyloxy)cyclobutene
-
tert-Butyl carbamate
-
1M HCl in diethyl ether
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene in diethyl ether, add tert-butyl carbamate.
-
Add 1M HCl in diethyl ether to the mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction and quench with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reduction of the Ketone
The final step is the reduction of the ketone to the corresponding alcohol. Sodium borohydride (NaBH4) is a mild and effective reducing agent for this transformation, typically affording a mixture of cis and trans diastereomers. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction.
Experimental Protocol: Reduction to this compound
Materials:
-
tert-butyl N-(2-oxocyclobutyl)carbamate
-
Methanol
-
Sodium borohydride (NaBH4)
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve tert-butyl N-(2-oxocyclobutyl)carbamate in methanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to give the final product.
-
The diastereomers can be separated by column chromatography if necessary.
Data Summary
| Step | Starting Material | Reagents | Solvent | Key Conditions | Product | Typical Yield |
| Route I | ||||||
| Ring Opening | Cyclobutene oxide | Aqueous NH3 | Ethanol | Reflux | 2-Aminocyclobutanol | Moderate |
| Boc Protection | 2-Aminocyclobutanol | (Boc)2O, NaHCO3 | Dioxane/Water | Room Temp. | This compound | High |
| Route II | ||||||
| Addition | 1,2-bis(trimethylsilyloxy)cyclobutene | tert-butyl carbamate, HCl | Diethyl ether | Reflux | tert-butyl N-(2-oxocyclobutyl)carbamate | Good |
| Reduction | tert-butyl N-(2-oxocyclobutyl)carbamate | NaBH4 | Methanol | 0°C to RT | This compound | High |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular route will depend on the availability of starting materials, desired stereochemistry, and the scale of the synthesis. The methods outlined in this guide provide robust and reliable protocols for accessing this valuable building block for drug discovery and development. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are paramount to achieving high yields and purity.
References
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Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society.
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Di-tert-butyl dicarbonate. chemeurope.com.
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Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons.
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DI-tert-BUTYL DICARBONATE. Organic Syntheses.
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Di-tert-butyl dicarbonate. Wikipedia.
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Synthesis of Substituted 2‐Amino‐cyclobutanones | Request PDF. ResearchGate.
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SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
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Boc-Protected Amino Groups. Organic Chemistry Portal.
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Di-tert-butyl dicarbonate: Application, synthesis and toxicity. ChemicalBook.
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Dual protection of amino functions involving Boc. RSC Publishing.
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Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC - NIH.
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Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
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An In-depth Technical Guide to the Stereochemistry of tert-butyl N-(2-hydroxycyclobutyl)carbamate
This guide provides a comprehensive examination of the stereochemical landscape of tert-butyl N-(2-hydroxycyclobutyl)carbamate, a valuable building block in medicinal chemistry. We will delve into the fundamental principles governing its structure, the strategic synthesis of its stereoisomers, and the analytical methodologies required for their definitive characterization. This document is intended for researchers, scientists, and drug development professionals who leverage stereochemically defined scaffolds to advance molecular design and discovery.
Introduction: The Strategic Importance of the Cyclobutane Scaffold
In drug discovery, the three-dimensional arrangement of atoms is paramount. Stereoisomers of a chiral drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The cyclobutane ring, once considered an exotic motif, has gained significant traction as a "bioisostere" for phenyl rings and other common functionalities. Its rigid, puckered nature provides a defined spatial orientation for substituents, enabling precise interaction with biological targets. The title compound, this compound, presents a classic case of 1,2-disubstitution on this scaffold, leading to a rich stereochemical complexity that must be understood and controlled.
This molecule contains two stereogenic centers at positions C1 and C2, giving rise to a maximum of 2² = 4 possible stereoisomers. These exist as two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.
Conformational Analysis: The Puckered Reality of Cyclobutane
A planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of all C-H bonds.[2] To alleviate this, the ring adopts a non-planar, "puckered" or "butterfly" conformation.[2][3] This puckering creates two distinct substituent positions: axial and pseudo-equatorial. The substituents on a 1,2-disubstituted cyclobutane can thus exist in diaxial, diequatorial, or axial-equatorial arrangements, which directly influences the relative stability of the cis and trans isomers.
-
Trans Isomers : Can adopt a more stable conformation where both large substituents (hydroxyl and N-Boc-carbamate) occupy pseudo-equatorial positions, minimizing steric strain.
-
Cis Isomers : Are constrained to have one pseudo-axial and one pseudo-equatorial substituent, generally resulting in higher steric strain and a different energetic profile.
This conformational preference is not merely theoretical; it is the underlying principle that allows for the differentiation of diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy, as the dihedral angles between vicinal protons are different, leading to distinct coupling constants (J-values). This synergistic approach, combining computational methods with experimental techniques like NMR and X-ray diffraction, is powerful for in-depth conformational analysis.[4][5]
Synthetic Strategies for Stereocontrol
Achieving stereochemical purity is a primary goal of modern organic synthesis. For this compound, strategies often involve either separating a diastereomeric mixture or, more efficiently, employing a stereoselective synthesis.
Diastereoselective Synthesis
A highly effective approach is the stereoselective reduction of a precursor ketone. For instance, the synthesis of the trans isomer can be achieved with high diastereoselectivity through the biocatalytic reduction of the corresponding ketone using a ketoreductase (KRED) enzyme.[6]
Rationale (Expertise & Experience): Biocatalysis is chosen here for its exceptional stereoselectivity, which often surpasses that of traditional chemical reductants. The enzyme's active site creates a chiral environment that precisely controls the facial delivery of the hydride to the ketone, leading to the preferential formation of one diastereomer. This avoids the need for tedious chromatographic separation of diastereomers later on.
General Protocol for N-Boc Protection
A common step in the synthesis of these compounds is the protection of the amino group. The protocol below is a representative method for introducing the tert-butoxycarbonyl (Boc) group.
Protocol: N-Boc Protection of 2-Aminocyclobutanol
-
Dissolution: Dissolve 2-aminocyclobutanol hydrochloride (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in one portion with vigorous stirring.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Trustworthiness (Self-Validating System): This protocol includes an in-process control (TLC monitoring) to ensure the reaction goes to completion. The subsequent workup and purification steps are designed to isolate the desired product, and its identity and purity would be confirmed by analytical techniques like NMR and Mass Spectrometry, thus validating the entire process.
Analytical Characterization and Stereochemical Assignment
Unambiguous determination of stereochemistry requires a suite of analytical techniques.
NMR Spectroscopy
¹H NMR is the first and most powerful tool for distinguishing diastereomers. The key diagnostic signals are the methine protons (CH-OH and CH-NBoc). Due to the different dihedral angles in the puckered ring, the coupling constants (³J) between vicinal protons differ significantly between cis and trans isomers.
| Parameter | Typical Observation for cis Isomer | Typical Observation for trans Isomer | Rationale |
| ³J(H1,H2) | Smaller coupling constant | Larger coupling constant | Reflects different H-C1-C2-H dihedral angles. The pseudo-equatorial/pseudo-axial relationship in trans often leads to larger couplings than the axial/equatorial relationship in cis. |
| Chemical Shift | Protons may be more shielded or deshielded depending on the anisotropic effects of the substituents in the fixed conformation. | Different chemical shifts due to the alternate spatial arrangement. |
Note: Specific values depend on the solvent and exact molecular conformation. The use of variable-temperature (VT) NMR can also provide insight into the rotational barriers around the C-N carbamate bond.[8]
Chiral Chromatography
While standard chromatography can separate diastereomers, resolving enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard.[9]
Expertise & Experience: The choice of CSP is critical. For carbamates and alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are often highly effective.[9] The separation mechanism relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times.[1]
Protocol: Enantiomeric Resolution by Chiral HPLC
-
Column: Chiralpak® AD-H or similar amylose carbamate-based column.
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm (for the carbamate chromophore).
-
Sample Prep: Dissolve a small amount of the racemic cis or trans compound in the mobile phase.
-
Injection & Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two distinct, ideally baseline-resolved, peaks.
X-Ray Crystallography
For compounds that yield suitable single crystals, X-ray crystallography provides the absolute, unambiguous determination of stereochemistry and solid-state conformation.[10][11] It is the ultimate arbiter in stereochemical assignment, revealing precise bond lengths, bond angles, and the puckering of the cyclobutane ring.[12]
Conclusion
The stereochemistry of this compound is a multifaceted topic that requires a deep understanding of conformational analysis, stereoselective synthesis, and rigorous analytical characterization. Control over its four distinct stereoisomers is crucial for its application in medicinal chemistry, where precise three-dimensional structure dictates biological function. By integrating biocatalytic methods for diastereocontrol and chiral chromatography for enantiomeric resolution, researchers can access each stereoisomer in high purity. The principles and protocols outlined in this guide serve as a foundational framework for professionals working with this and other stereochemically complex molecular scaffolds.
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Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link][13]
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Corzana, F., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link][4][5]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2024). Technology Networks. [Link][9]
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A Technical Guide to tert-butyl N-(2-hydroxycyclobutyl)carbamate: A Versatile Synthetic Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-butyl N-(2-hydroxycyclobutyl)carbamate is a valuable synthetic intermediate, prized for its role in the construction of complex, biologically active molecules. While the compound itself does not possess a defined pharmacological mechanism of action, its strategic importance lies in the versatile 2-hydroxycyclobutylamine scaffold it provides. This scaffold is a key structural motif in a variety of therapeutic agents. This guide elucidates the chemical properties of this compound, its synthetic applications, and the mechanisms of action of notable molecules derived from it. We provide an in-depth look at the strategic use of this building block in medicinal chemistry, supported by detailed protocols and structural analyses.
Introduction: The Role of a Synthetic Intermediate
In drug discovery and development, the journey from a simple chemical starting material to a clinically effective therapeutic is complex. Synthetic intermediates are the foundational components of this process. This compound is one such crucial building block. Its structure, featuring a cyclobutane ring, a hydroxyl group, and a Boc-protected amine, offers a trifecta of chemical functionalities ripe for strategic manipulation.
The cyclobutane motif is of significant interest in medicinal chemistry as it introduces a three-dimensional, sp³-rich character to molecules, which can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties.[1][2] The presence of both a hydroxyl and a protected amine group on the cyclobutane ring allows for sequential, controlled chemical modifications, making it a versatile scaffold for building diverse molecular architectures.[3]
Key Structural Features:
-
Cyclobutane Ring: A strained four-membered ring that imparts unique conformational constraints.[1] This can be exploited to orient substituents in precise spatial arrangements for optimal interaction with biological targets.
-
tert-Butoxycarbonyl (Boc) Group: A robust protecting group for the amine, stable under a wide range of reaction conditions but readily removable under acidic conditions.[4] This allows for the selective reaction of other parts of the molecule before revealing the nucleophilic amine for further functionalization.
-
Hydroxyl Group: A versatile functional group that can act as a hydrogen bond donor or acceptor, or be converted into other functionalities such as esters, ethers, or oxidized to a ketone.
This guide will explore the utility of this compound not through a direct biological mechanism of its own, but through its enabling role in the synthesis of molecules with potent and specific mechanisms of action.
The 2-Hydroxycyclobutylamine Scaffold in Bioactive Molecules
The 2-hydroxycyclobutylamine core is a privileged scaffold found in a range of bioactive compounds, including antivirals, enzyme inhibitors, and modulators of cellular signaling pathways. The rigid nature of the cyclobutane ring, combined with the stereochemical possibilities of the hydroxyl and amino substituents, allows for the creation of potent and selective therapeutic agents.
The incorporation of cyclobutane rings into drug candidates is a strategy to create novel intellectual property and to develop bioisosteres of existing pharmacophores, often with improved drug-like properties.[3] Molecules containing this scaffold have demonstrated activity against a variety of targets, underscoring the therapeutic potential unlocked by this unique chemical framework.[5][6][7]
Synthetic Utility and Key Transformations
The primary value of this compound lies in its predictable reactivity, allowing chemists to strategically build molecular complexity. The two main handles for chemical modification are the Boc-protected amine and the hydroxyl group.
Boc Deprotection and Amine Functionalization
The most common initial step is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions, which are orthogonal to many other functional groups, ensuring selective deprotection.
Representative Protocol: Boc Deprotection
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M), to the solution at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 1-4 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting amine salt can often be used directly in the next step or neutralized with a base to yield the free amine.
Once deprotected, the resulting 2-hydroxycyclobutylamine is a versatile nucleophile for a wide array of subsequent reactions, including:
-
Amide Bond Formation: Coupling with carboxylic acids to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.
Modification of the Hydroxyl Group
The hydroxyl group can be modified either before or after the deprotection and functionalization of the amine, providing synthetic flexibility. Common transformations include:
-
Oxidation: Oxidation of the secondary alcohol to a cyclobutanone, which can then undergo further reactions.
-
Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.
-
Etherification: Reaction with alkyl halides or under Mitsunobu conditions to form ethers.
The interplay between these two functional groups allows for the divergent synthesis of a library of compounds from a single, common intermediate.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of this compound, we will outline a hypothetical synthesis of a kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase, and a side chain that occupies the solvent-exposed region. The 2-hydroxycyclobutylamine moiety can serve as a versatile linker and scaffold for this side chain.
Workflow for Synthesis of a Hypothetical Kinase Inhibitor
Mechanism of Action of the Final Product: Kinase Inhibition
The final synthesized molecule, by virtue of its design, would likely function as an ATP-competitive kinase inhibitor.
-
Hinge Binding: The heterocyclic core (e.g., a pyrimidine) would form hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
-
Hydrophobic Interactions: The cyclobutane ring and other substituents would occupy hydrophobic pockets within the active site, contributing to binding affinity.
-
Solvent-Front Interactions: The functionalized former hydroxyl group would extend towards the solvent-exposed region of the active site, where it could be tailored to improve selectivity and cell permeability.
Conclusion and Future Perspectives
This compound is a quintessential example of a modern synthetic building block. It lacks a biological mechanism of action on its own, yet it is instrumental in the creation of sophisticated molecules that do. Its value lies in the chemical options it presents to the medicinal chemist: a protected amine for controlled nucleophilic additions and a hydroxyl group for further functionalization, all arranged on a conformationally constrained cyclobutane scaffold. As drug discovery continues to move towards more three-dimensional and sp³-rich chemical matter, the utility of such building blocks will only increase, enabling the synthesis of the next generation of selective and potent therapeutics.
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- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024).
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- The Chemistry of tert-Butyl N-hydroxycarbamate: Applications in Synthesis. (n.d.). CymitQuimica.
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Introduction: The Strategic Combination of Cyclobutane and Carbamate Moieties in Medicinal Chemistry
An In-depth Technical Guide to Cyclobutyl Carbamate Derivatives for Drug Discovery Professionals
In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer unique structural and functional properties is paramount. Among the vast array of molecular building blocks, cyclobutyl carbamate derivatives have emerged as a compelling class of compounds. This guide provides a comprehensive technical overview of their synthesis, structure-activity relationships (SAR), and therapeutic applications, tailored for researchers, scientists, and drug development professionals.
The carbamate functional group (-O-CO-NH-), an amide-ester hybrid, is a cornerstone of medicinal chemistry. Its prevalence stems from its exceptional chemical and proteolytic stability, its ability to act as a peptide bond surrogate, and its capacity to permeate cell membranes.[1][2] The carbamate moiety's unique electronic structure imposes conformational restrictions and facilitates hydrogen bonding, allowing for fine-tuning of interactions with biological targets.[1][3] It is a key structural feature in numerous approved drugs for a wide range of diseases, including cancer, Alzheimer's disease, and viral infections.[2]
Paired with the carbamate is the cyclobutane ring, a four-membered cycloalkane that has gained significant traction in drug design.[4] Its strained, non-planar structure provides a rigid and three-dimensionally defined scaffold that is distinct from more common five- and six-membered rings. This unique geometry can confer favorable properties such as improved metabolic stability and binding affinity, making it an invaluable intermediate for creating novel therapeutic agents.[4][5]
The strategic fusion of these two moieties creates cyclobutyl carbamate derivatives—a class of molecules with significant potential for modulating biological systems, particularly as enzyme inhibitors. This guide delves into the core chemical and biological principles governing these compounds, offering field-proven insights into their design and application.
PART 1: Synthesis of Cyclobutyl Carbamate Derivatives
The synthesis of cyclobutyl carbamate derivatives is accessible through several established methodologies for carbamate formation, adapted for cyclobutane-containing precursors. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on both the cyclobutyl ring and the carbamate group.
Core Synthetic Strategies
The most common approaches leverage a cyclobutyl amine or a cyclobutyl alcohol as the key starting material. General methods for carbamate synthesis include:
-
Reaction with Activated Carbonates: Amines readily react with activated carbonates, such as those derived from p-nitrophenyl chloroformate (PNPCOCl), to form the corresponding carbamate.[1][3]
-
Reaction with Isocyanates: Alcohols react with isocyanates to yield carbamates. This method is direct but requires the synthesis of the appropriate isocyanate precursor.
-
Rearrangement Reactions: Classical name reactions like the Curtius and Hofmann rearrangements can transform carboxylic acid derivatives or primary amides, respectively, into an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate.[1][3]
-
Boc-Protection: A widely used method in peptide and organic synthesis involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). This specific reaction forms a tert-butyl carbamate (Boc-protected amine), a stable and common derivative.[6]
Exemplary Protocol: Synthesis of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
This protocol details a common and reliable method for synthesizing a Boc-protected cyclobutyl carbamate derivative, a versatile intermediate for further chemical elaboration.[6] The causality behind the experimental choices lies in ensuring high yield and purity while preventing side reactions. The use of a controlled low temperature, for instance, is critical to minimize potential racemization or degradation of the starting materials.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve cis-2-(hydroxymethyl)cyclobutylamine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the reaction mixture to 0–5°C using an ice bath. This is crucial to control the exothermicity of the reaction and maintain the stability of the reactants.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the cooled solution. The slight excess of Boc₂O ensures the complete conversion of the starting amine.
-
Reaction: Allow the reaction to stir at 0–5°C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate.[6]
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of a Boc-protected cyclobutyl carbamate.
PART 2: Biological Activity and Therapeutic Mechanisms
The unique structural features of cyclobutyl carbamates make them potent modulators of various biological targets, most notably enzymes. Their mechanism of action often involves covalent modification of active site residues, leading to potent and often irreversible inhibition.
Enzyme Inhibition: A Primary Therapeutic Strategy
Carbamates are well-established inhibitors of several enzyme classes, particularly serine hydrolases.[7] The carbamate moiety acts as a "warhead" that covalently modifies the catalytic serine residue in the enzyme's active site. This process, known as carbamylation, renders the enzyme inactive.
Mechanism of Serine Hydrolase Inhibition:
-
Binding: The inhibitor first binds non-covalently to the enzyme's active site. The cyclobutyl group and other substituents play a crucial role in establishing complementarity and affinity for the binding pocket.
-
Nucleophilic Attack: The catalytic serine's hydroxyl group performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate.
-
Carbamylation: This attack leads to the formation of a stable, carbamylated enzyme intermediate and the displacement of the alcohol/phenol leaving group.
-
Inactivation: The resulting covalent bond is typically very stable and hydrolyzes extremely slowly, if at all, leading to prolonged or irreversible inhibition of the enzyme.[7]
This mechanism is central to the activity of carbamate-based drugs like rivastigmine, which inhibits acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease.[2][8]
Visualization of Inhibition Mechanism
Caption: General mechanism of serine hydrolase inhibition by a carbamate.
Therapeutic Areas of Interest
While specific approved drugs that are explicitly cyclobutyl carbamates are not widespread, the principles of their design are applied in various fields. The cyclobutyl moiety has been explored in the development of inhibitors for targets such as HCV NS3/4A protease.[1][3] Furthermore, carbamates are investigated as inhibitors for fatty acid amide hydrolase (FAAH) for pain and anxiety, and as cholinesterase inhibitors for neurodegenerative diseases.[7][9][10] The unique scaffold of cyclobutyl carbamates makes them attractive candidates for discovery programs in:
-
Oncology: Targeting enzymes involved in cancer cell proliferation or survival.[11]
-
Neuroscience: Developing selective inhibitors for enzymes in the central nervous system.[4]
-
Infectious Diseases: Designing inhibitors for viral or bacterial enzymes.
PART 3: Structure-Activity Relationships (SAR)
The biological activity of cyclobutyl carbamate derivatives can be systematically optimized by modifying their chemical structure. Understanding the SAR provides a rational basis for designing more potent, selective, and metabolically stable compounds.
Key Structural Modifications
-
Cyclobutane Ring Substitution: The stereochemistry (cis/trans) and placement of substituents on the cyclobutane ring are critical. These modifications alter the molecule's three-dimensional shape, influencing how it fits into a target's binding site. For example, the cis configuration of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate introduces specific steric constraints that influence its reactivity.[6]
-
Carbamate N-Substitution: The group attached to the carbamate nitrogen can be varied to modulate hydrogen bonding interactions, lipophilicity, and metabolic stability.
-
Carbamate O-Substitution: The nature of the leaving group (the "O-side" of the carbamate) directly impacts the electrophilicity and reactivity of the carbamate carbonyl. Studies on other carbamate classes have shown that electron-donating substituents on an O-aryl ring can increase hydrolytic stability, a key factor in pharmacokinetic optimization.[12][13]
Data Presentation: Hypothetical SAR Table
The following table summarizes hypothetical SAR data for a generic cyclobutyl carbamate scaffold to illustrate these principles. The goal is to optimize inhibitory activity (represented by a lower IC₅₀ value) against a target enzyme.
| Compound ID | Cyclobutane Moiety (R¹) | Carbamate N-Substituent (R²) | Enzyme IC₅₀ (nM) | Rationale / Insight |
| 1a | -H | -Methyl | 500 | Baseline compound. |
| 1b | 3-Fluoro (cis) | -Methyl | 250 | Introduction of a halogen may enhance binding through specific interactions. |
| 1c | 3-Fluoro (trans) | -Methyl | 600 | Demonstrates the critical importance of stereochemistry for optimal fit. |
| 1d | -H | -Ethyl | 450 | Increasing alkyl size slightly reduces potency, suggesting a constrained pocket. |
| 1e | -H | -Cyclopropyl | 150 | Small, rigid ring may provide a better fit in the binding site. |
| 1f | 3-Fluoro (cis) | -Cyclopropyl | 50 | Optimal Compound: Combines favorable ring substitution and N-substituent. |
Conclusion and Future Perspectives
Cyclobutyl carbamate derivatives represent a structurally unique and synthetically accessible class of compounds with significant therapeutic potential. Their value lies in the synergistic combination of the carbamate group's proven utility as a stable, reactive moiety for enzyme inhibition and the cyclobutane ring's distinct three-dimensional scaffold. By understanding the principles of their synthesis, mechanism of action, and structure-activity relationships, drug discovery teams can rationally design novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on:
-
Exploring Novel Scaffolds: Synthesizing more complex and diverse cyclobutane cores to probe new chemical space.
-
Target Deconvolution: Identifying new biological targets for this compound class beyond traditional serine hydrolases.
This guide serves as a foundational resource for harnessing the potential of cyclobutyl carbamates in the ongoing quest for next-generation therapeutics.
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Structures of the two novel series of carbamate derivatives cis-and trans-2-arylaminocyclohexyl N,N-dimethylcarbamates. ResearchGate. Available at: [Link]
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Ghosh, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
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Ghosh, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]
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Tomašković, L., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available at: [Link]
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Bradbury, J. A., et al. (2024). Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. PubMed. Available at: [Link]
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Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. Available at: [Link]
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Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. PubMed Central. Available at: [Link]
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Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available at: [Link]
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Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. SciSpace. Available at: [Link]
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Bajda, M., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. PubMed. Available at: [Link]
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Hrubša, M., et al. (2022). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. MDPI. Available at: [Link]
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Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. Available at: [Link]
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Navigating the Physicochemical Landscape of N-Boc-2-hydroxycyclobutylamine: A Technical Guide for Researchers
Introduction: Unveiling a Versatile Building Block
In the intricate world of medicinal chemistry and drug development, the demand for novel molecular scaffolds with precise three-dimensional architectures is perpetual. N-Boc-2-hydroxycyclobutylamine, a bifunctional molecule incorporating a protected amine and a hydroxyl group on a cyclobutane ring, represents a valuable building block for the synthesis of complex chemical entities. The cyclobutane motif, once considered an exotic curiosity, is now recognized as a "bioisostere" of larger rings and acyclic fragments, capable of conferring unique conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive overview of the core physical properties of N-Boc-2-hydroxycyclobutylamine, offering a blend of predicted data, insights from analogous structures, and detailed experimental protocols to empower researchers in their synthetic endeavors.
While specific experimental data for N-Boc-2-hydroxycyclobutylamine (CAS 1824118-02-6) is not extensively available in peer-reviewed literature, this guide leverages established principles of physical organic chemistry and data from closely related analogs to provide a robust predictive framework.
Predicted Physicochemical Properties
The physical properties of a molecule are dictated by its structure. The presence of both a hydrogen bond donor (hydroxyl and N-H groups) and acceptor (hydroxyl and carbonyl oxygens), along with the nonpolar tert-butyl group, suggests that N-Boc-2-hydroxycyclobutylamine will exhibit moderate polarity and solubility in a range of organic solvents.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₉H₁₇NO₃ | Based on its chemical structure. |
| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white solid | N-Boc protected amino alcohols are typically crystalline solids at room temperature.[2] |
| Melting Point | 85 - 105 °C | Estimated based on isomers such as cis-tert-butyl (3-hydroxycyclobutyl)carbamate (m.p. 117 °C) and the general melting point range of similar N-Boc protected amino alcohols.[3][4] The exact melting point will depend on the cis/trans stereochemistry of the substituents on the cyclobutane ring. |
| Boiling Point | > 250 °C (decomposes) | High boiling points are expected due to hydrogen bonding. N-Boc protected amines often decompose at elevated temperatures.[5] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. Insoluble in hexanes. | The hydroxyl and N-H groups facilitate solubility in polar protic and aprotic solvents. The bulky, nonpolar Boc group and the hydrocarbon ring limit aqueous solubility.[5] |
Diagram 1: Logical Relationship of Structural Features to Physical Properties
Caption: Interplay of functional groups and their impact on key physical properties.
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region due to the cyclobutane ring protons. Key diagnostic signals include:
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This is a characteristic and easily identifiable peak.[6]
-
A broad singlet for the N-H proton: The chemical shift of this proton is concentration and solvent dependent.
-
Multiplets for the cyclobutane ring protons: These will appear in the upfield region, and their exact chemical shifts and coupling patterns will be dependent on the stereochemistry (cis/trans) of the substituents.
-
A multiplet for the proton attached to the hydroxyl-bearing carbon (CH-OH).
-
A broad singlet for the hydroxyl proton (-OH): This signal's position is also variable and it can be exchanged with D₂O.
¹³C NMR: The carbon NMR will provide information on the carbon framework.
-
~155-156 ppm: The carbonyl carbon of the Boc group.[7]
-
~79-80 ppm: The quaternary carbon of the tert-butyl group.[7]
-
~28 ppm: The three equivalent methyl carbons of the tert-butyl group.[7]
-
Signals for the four cyclobutane carbons: Their chemical shifts will be in the aliphatic region, with the carbon bearing the hydroxyl group and the carbon bearing the N-Boc group appearing more downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the N-H, O-H, and C=O bonds.
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.
-
~3300 cm⁻¹ (medium): N-H stretching vibration of the carbamate.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1680-1700 cm⁻¹ (strong): C=O stretching vibration of the carbamate carbonyl group.[8]
Mass Spectrometry (MS)
In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 188.13 would be expected. A common fragmentation pattern for N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][10] Therefore, fragment ions at m/z 132.09 (M+H - C₄H₈)⁺ and m/z 88.07 (M+H - C₅H₉O₂)⁺ would be anticipated.
Methodologies: Experimental Determination of Physical Properties
To ensure the scientific rigor of any research, experimentally determined data is paramount. The following are detailed, self-validating protocols for determining the key physical properties of N-Boc-2-hydroxycyclobutylamine.
Melting Point Determination
Objective: To determine the temperature range over which the solid N-Boc-2-hydroxycyclobutylamine transitions to a liquid, providing an indication of its purity.
Diagram 2: Workflow for Melting Point Determination
Caption: A stepwise process for accurate melting point measurement.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[4]
-
Observation and Recording: Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the entire sample has melted (T2). A pure compound will have a sharp melting range of 1-2°C.[11]
Solubility Determination (Qualitative)
Objective: To determine the solubility of N-Boc-2-hydroxycyclobutylamine in a range of common laboratory solvents.
Procedure:
-
Sample Dispensing: Place a small, known amount of the compound (e.g., 10 mg) into a series of small, labeled test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, methanol, dichloromethane, hexane).
-
Agitation: Vigorously agitate each mixture for 1-2 minutes using a vortex mixer.[5]
-
Observation: Visually inspect each tube. If the solid has completely dissolved, the compound is soluble. If solid remains, it is sparingly soluble or insoluble.
Conclusion: A Foundation for Future Discovery
N-Boc-2-hydroxycyclobutylamine stands as a promising, yet underexplored, building block for the synthesis of novel chemical entities. While a comprehensive experimental dataset for its physical properties is yet to be established in the public domain, this guide provides a robust framework based on theoretical principles and data from analogous compounds. The detailed experimental protocols herein offer a clear path for researchers to generate the empirical data necessary to confidently utilize this versatile molecule. As the exploration of novel chemical space continues to be a driving force in drug discovery, a thorough understanding of the fundamental properties of such building blocks is the bedrock upon which future innovations will be built.
References
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FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). National Institutes of Health. [Link]
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tert-butyl N-(2-hydroxycyclobutyl)carbamate. (n.d.). Capot Chemical. [Link]
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CAS 1824118-02-6 C9H17NO3 this compound 97%. (n.d.). Howei Pharm. [Link]
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Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. (2018). OSTI.GOV. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2017). MDPI. [Link]
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Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. [Link]
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Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (2017). National Institutes of Health. [Link]
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Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. [Link]
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SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses. [Link]
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Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [Link]
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experiment (1) determination of melting points. (2021). SlideShare. [Link]
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A convenient, highly selective and eco-friendly N-Boc protection of pyrimidines under microwave irradiation. (2014). The Royal Society of Chemistry. [Link]
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Tert-butyl n-[(2-hydroxycyclohexyl)methyl]carbamate. (n.d.). PubChemLite. [Link]
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I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). ACS Publications. [Link]
-
1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD2Cl2. (n.d.). ResearchGate. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof. (2013).
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
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Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2022). MDPI. [Link]
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NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. [Link]
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FTIR Functional Group Database Table with Search. (2026). InstaNANO. [Link]
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An In-depth Technical Guide to the Solubility of tert-butyl N-(2-hydroxycyclobutyl)carbamate in Organic Solvents
Abstract
Solubility is a critical physicochemical parameter in the field of drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of tert-butyl N-(2-hydroxycyclobutyl)carbamate, a key building block in medicinal chemistry. In the absence of extensive empirical solubility data for this specific molecule, this guide establishes a robust framework for predicting and experimentally determining its solubility in a range of organic solvents. We will delve into the molecular structure of the target compound, apply theoretical models such as Hansen Solubility Parameters for predictive analysis, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in solvent selection, formulation development, and process chemistry.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a pivotal determinant of a drug's success.[1] Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and difficulties in developing stable and effective formulations. The carbamate group, a common structural motif in pharmaceuticals, is often incorporated to enhance a molecule's stability and its ability to permeate cell membranes.[2][3][4][5] this compound represents a versatile intermediate, and understanding its behavior in various organic solvents is paramount for its effective utilization in the synthesis of more complex active pharmaceutical ingredients (APIs).
This guide will provide a multi-faceted approach to understanding the solubility of this compound. We will begin by dissecting its molecular structure to predict its general solubility behavior. Following this, we will explore a theoretical framework for solubility prediction and then transition to detailed, practical methodologies for its experimental determination.
Molecular Characterization of this compound
A thorough understanding of a molecule's structure and its inherent physicochemical properties is the foundation for predicting its solubility.[6][7]
Structural Analysis
This compound possesses several key functional groups that dictate its intermolecular interactions and, consequently, its solubility:
-
Carbamate Group: This functional group is an amide-ester hybrid, contributing to the molecule's polarity and its capacity for hydrogen bonding.[2][4] The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
-
Hydroxyl Group (-OH): The presence of a hydroxyl group on the cyclobutyl ring significantly increases the molecule's polarity and its ability to form strong hydrogen bonds, both as a donor and an acceptor.
-
tert-Butyl Group: This bulky, nonpolar aliphatic group contributes to the molecule's lipophilicity. The steric hindrance from this group may also influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.
-
Cyclobutyl Ring: The strained four-membered ring provides a rigid scaffold.
The interplay between the polar, hydrogen-bonding capable carbamate and hydroxyl groups, and the nonpolar tert-butyl group suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately nonpolar solvents.
Predicted Physicochemical Properties
While experimental data for the target compound is scarce, we can infer its properties from structurally similar compounds and computational predictions. For instance, the closely related (cis)-tert-butyl-3-hydroxycyclobutyl carbamate provides a useful reference point.
| Property | Predicted/Reference Value | Source |
| Molecular Formula | C9H17NO3 | [8][9] |
| Molecular Weight | 187.24 g/mol | [9] |
| XLogP3 | 0.9 | [8][9] |
| Hydrogen Bond Donor Count | 2 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| Melting Point | 117 °C (for cis-isomer) | [8] |
The positive XLogP3 value suggests a degree of lipophilicity, while the presence of multiple hydrogen bond donors and acceptors indicates significant potential for interaction with polar solvents.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a more quantitative and nuanced approach to this concept by breaking down the total cohesive energy of a substance into three components:[10][11][12]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The fundamental principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[10] For a solid solute to dissolve in a liquid solvent, the HSP of the solvent should fall within a "solubility sphere" defined for the solute.
Application of HSP to this compound
While the specific HSP values for our target compound are not published, we can predict its likely solubility based on its structural components. The presence of the hydroxyl and carbamate groups suggests a significant δH and δP, while the aliphatic cyclobutyl and tert-butyl groups contribute to δD. Therefore, we can anticipate that solvents with a balanced HSP profile, exhibiting both polarity and hydrogen bonding capabilities, will be effective at dissolving this compound.
The following diagram illustrates the logical relationship between the molecular structure and its predicted solubility profile based on HSP.
Caption: From Molecular Structure to Predicted Solubility.
Experimental Determination of Solubility
Theoretical predictions provide valuable guidance, but experimental determination remains the gold standard for obtaining accurate solubility data. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[13][14][15]
Kinetic Solubility
Kinetic solubility is often employed in the early stages of drug discovery for high-throughput screening. It measures the concentration of a compound in solution after a short incubation time, typically starting from a concentrated stock solution in an organic solvent like DMSO.[14][15] This method is rapid but can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[16]
This protocol is based on the widely used shake-flask method adapted for a microplate format.[14]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Selected organic solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, tetrahydrofuran, hexane)
-
96-well microplate with filter bottom (e.g., Millipore Multiscreen)
-
96-well collection plate
-
Plate shaker
-
UV-Vis microplate reader or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with the chosen organic solvents to achieve a range of concentrations (e.g., from 200 µM down to 1 µM).
-
Incubation: Seal the plate and shake at room temperature (or a specified temperature, e.g., 25°C) for 2 hours.[14][15]
-
Phase Separation: Separate the undissolved solid from the saturated solution by either centrifuging the plate and taking the supernatant or by filtering the solution through the filter-bottom plate into the collection plate.
-
Quantification: Determine the concentration of the dissolved compound in each well of the collection plate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC-UV).
-
Data Analysis: The kinetic solubility is the highest concentration at which the compound remains fully dissolved.
Caption: High-Throughput Kinetic Solubility Determination.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved states. This is a more accurate representation of a compound's intrinsic solubility and is crucial for lead optimization and formulation development.[14] The shake-flask method is the most reliable technique for this determination.[16]
Materials:
-
Solid this compound
-
Selected organic solvents
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass vial. The presence of excess solid throughout the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of the dissolved compound.
-
Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
Caption: Equilibrium (Thermodynamic) Solubility Determination.
Implications for Drug Development
The solubility of this compound in various organic solvents has direct and significant implications for its use in drug development:
-
Process Chemistry: Knowledge of solubility is essential for selecting appropriate solvents for synthesis, purification, and crystallization, thereby optimizing reaction yields and product purity.
-
Formulation Development: For preclinical studies, understanding the solubility in pharmaceutically acceptable co-solvents and lipid-based systems is critical for developing formulations with adequate drug loading and stability.
-
Predictive Modeling: The experimental solubility data generated for this key intermediate can be used to refine and validate computational models, improving the accuracy of solubility predictions for more complex derivatives.[17]
Conclusion
References
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link][2][4]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. PubMed, 58(7), 2895-2940. [Link][3]
-
Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Journal of Pharmaceutical Sciences, 90(2), 234-252. [Link][6]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link][7]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. [Link][18]
-
Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link][17]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link][4]
-
Request PDF. (2025). Organic Carbamates in Drug Design and Medicinal Chemistry. ResearchGate. [Link][5]
-
Wang, J., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Chemical Information and Modeling, 61(1), 137-145. [Link][19]
-
Nakata, K., et al. (2021). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). ACS Omega, 6(48), 32545-32553. [Link][20]
-
Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. Taylor & Francis. [Link][10]
-
Request PDF. (2025). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. [Link][13]
-
Schoff, C. K. (2017). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link][21]
-
Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Purdue University. [Link][22]
-
Shah, V. P., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 35-40. [Link][16]
-
Jouyban, A. (2015). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Pharmaceutical Analysis, 11(1), 2-13. [Link][1]
-
PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. [Link][23]
-
PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. [Link][9]
-
ChemWhat. (n.d.). (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE CAS#: 389890-43-1. [Link][24]
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Introduction: The Rising Prominence of the Cyclobutanol Motif in Modern Chemistry
An In-Depth Technical Guide to Theoretical Calculations on Cyclobutanol Derivatives
The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain, is now a celebrated structural motif in medicinal chemistry and materials science.[1] Its unique, puckered three-dimensional structure offers a scaffold that can enforce specific conformational restrictions on molecules, a highly desirable trait in drug design for improving binding affinity and metabolic stability.[1][2] Among its derivatives, cyclobutanol and its substituted analogues are particularly valuable intermediates and core structures. Their high reactivity, stemming from the 26.3 kcal/mol of strain energy, allows for a variety of synthetic transformations, including ring-opening reactions that provide access to complex linear and cyclic molecules with stereocontrol.[3][4]
For researchers, scientists, and drug development professionals, understanding the intricate conformational landscape, reactivity, and spectroscopic properties of these molecules is paramount. While experimental techniques like NMR and X-ray crystallography provide invaluable data, they offer snapshots of a molecule's behavior.[5][6] Theoretical calculations, primarily using quantum chemical methods, provide a dynamic and predictive lens, allowing for the exploration of transient states, reaction pathways, and molecular properties with high fidelity. This guide serves as a comprehensive overview of the principles and practical workflows for applying theoretical calculations to the study of cyclobutanol derivatives, bridging the gap between computational theory and practical application.
The Conformational Landscape: Beyond a Planar Square
A fundamental error in approaching cyclobutanol is to consider the four-membered ring as planar. To alleviate torsional strain from eclipsing hydrogens, the cyclobutane ring adopts a puckered or "butterfly" conformation.[7][8] The introduction of a hydroxyl substituent on a cyclobutanol ring adds further layers of complexity, creating multiple stable conformers that can interconvert.
Key Conformational Isomers
The conformational space of cyclobutanol is primarily defined by two factors:
-
Ring Puckering: The position of the hydroxyl group relative to the puckered ring, designated as equatorial (Eq) or axial (Ax).
-
Hydroxyl Rotor: The rotation around the C-O bond, leading to trans (t) or gauche (g) orientations of the hydroxyl hydrogen relative to the ring's C-H bonds.
Experimental studies on cyclobutanol dissolved in liquid xenon, corroborated by high-level ab initio calculations, have identified and quantified the stability of these conformers.[9] The experimentally determined order of stability is Eq-t > Eq-g > Ax-g.[9] At room temperature, the population is almost evenly split between the Eq-t (50%) and Eq-g (47%) forms, with the Ax-g conformer being a minor contributor (3%).[9] This subtle energy landscape is critical, as the dominant conformation can dictate a molecule's biological activity and reactivity.
Theoretical calculations are indispensable for predicting these preferences for novel derivatives. A combination of Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) has proven highly effective.[9]
| Conformer | Description | Relative Stability (kJ/mol) | Population (Ambient Temp) |
| Eq-t | Hydroxyl is equatorial, H of OH is trans | 0 (Most Stable) | ~50% |
| Eq-g | Hydroxyl is equatorial, H of OH is gauche | +2.39 | ~47% |
| Ax-g | Hydroxyl is axial, H of OH is gauche | > +7.78 | ~3% |
| Table 1: Calculated and experimental conformational data for the parent cyclobutanol. Data sourced from temperature-dependent infrared spectra and ab initio calculations.[9] |
Selecting the Right Theoretical Toolkit: Functionals and Basis Sets
The accuracy of any quantum chemical calculation is dictated by the chosen level of theory, which comprises the method (e.g., DFT functional) and the basis set.[10][11] There is no single "best" combination; the choice is a pragmatic balance between computational cost and desired accuracy.
-
Density Functional Theory (DFT): DFT is the workhorse for calculations on medium-to-large organic molecules. It offers a favorable balance of accuracy and computational efficiency.
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals.[11] Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy but also significantly higher computational cost.
Practical Recommendations
For cyclobutanol derivatives, a tiered approach is recommended:
-
Initial Exploration & Geometry Optimization:
-
Functional: B3LYP or ωB97X-D. B3LYP is a widely used hybrid functional that performs well for geometries of organic molecules.[9] The "-D" in ωB97X-D indicates the inclusion of dispersion corrections, which are important for accurately modeling non-covalent interactions that can influence conformational preferences.
-
Basis Set: Pople-style basis sets like 6-31G(d) or 6-31+G(d,p) are excellent starting points.[10] The "(d)" adds polarization functions on heavy atoms, and the "(d,p)" adds them to hydrogens as well, allowing for more flexible, non-spherical electron density distributions, which is crucial for describing chemical bonds. The "+" indicates the addition of diffuse functions, important for systems with lone pairs or anions.[12]
-
-
High-Accuracy Single-Point Energies & Spectroscopic Properties:
-
Functional: M06-2X or other meta-hybrid GGA functionals are often recommended for their superior handling of non-covalent interactions and thermochemistry.[13]
-
Basis Set: Correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), or the Ahlrichs family basis sets like def2-TZVP , are preferred for achieving high accuracy in energy calculations.[12] For even higher accuracy, these can be augmented with diffuse functions (e.g., aug-cc-pVTZ ).
-
The common notation for a level of theory is Method/Basis Set. For example, a reliable calculation could be performed at the M06-2X/def2-TZVP level of theory.[12][13]
Core Computational Workflows: From Structure to Property
Theoretical investigations on cyclobutanol derivatives typically follow a structured workflow. The following sections detail the protocols for the most common and critical computational tasks.
Workflow 1: Conformational Analysis
The goal is to identify all low-energy conformers and determine their relative populations. This is crucial as the experimentally observed properties are a Boltzmann-weighted average over this ensemble.[13]
Protocol: Finding the Global Minimum Conformation
-
Initial Structure Generation: Build the 3D structure of the cyclobutanol derivative using a molecular editor.
-
Systematic Conformer Search: Employ a robust conformational search algorithm. Tools like CREST or the GMMx search in Gaussian are commonly used.[14] This step uses a lower-cost method (e.g., semi-empirical GFN2-xTB) to broadly explore the potential energy surface.
-
Clustering and Selection: The search will yield numerous conformers. Cluster them based on geometry and select unique conformers within a specified energy window (e.g., 10-15 kJ/mol) of the lowest energy structure.
-
DFT Re-optimization: Optimize the geometry of each selected conformer at a reliable DFT level (e.g., B3LYP/6-31+G(d,p) ).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory for each optimized structure.
-
Self-Validation: A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a saddle point (like a transition state) and not a stable conformer, requiring further investigation.
-
-
Final Energy Calculation: For the highest accuracy, perform a single-point energy calculation on each verified minimum using a larger basis set and potentially a more accurate functional (e.g., M06-2X/def2-TZVP ).
-
Population Analysis: Calculate the relative Gibbs free energies (ΔG) and use the Boltzmann distribution equation to determine the equilibrium population of each conformer at a given temperature.
Workflow 2: Elucidating Reaction Mechanisms
Cyclobutanol derivatives are known for undergoing transition-metal-catalyzed C-C bond activation and ring-opening reactions.[3][15] DFT calculations are exceptionally powerful for mapping the entire reaction pathway, identifying intermediates, and calculating the activation barriers that govern reaction rates.[16]
Protocol: Locating a Transition State (TS)
-
Optimize Reactants and Products: Begin by performing geometry optimizations and frequency calculations for the reactant(s) and product(s) of the reaction step of interest.
-
Generate an Initial TS Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) or a "scan" of a reacting bond coordinate to generate an initial structure that approximates the transition state.
-
Transition State Optimization: Launch a TS optimization calculation from the guess structure (e.g., using the Opt=TS keyword in Gaussian).
-
Rationale: TS optimization algorithms search for a first-order saddle point on the potential energy surface—a maximum in one direction (the reaction coordinate) and a minimum in all other directions.
-
-
Frequency Calculation: A frequency calculation on the optimized TS structure is mandatory.
-
Self-Validation: A true transition state must have exactly one imaginary frequency. The vibrational mode corresponding to this frequency should visually represent the atomic motion that transforms the reactant into the product.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS.
-
Self-Validation: The IRC calculation follows the reaction path downhill from the TS in both the forward and reverse directions. It must connect the located transition state to the intended reactant and product minima to be valid.[16]
-
-
Calculate Activation Energy: The activation energy (barrier) is the difference in energy (often Gibbs free energy) between the transition state and the reactant. This value is directly related to the reaction rate. DFT calculations have been successfully used to show that the oxidative addition of an iridium center to the O-H bond of cyclobutanol is the step with the highest activation energy in certain enantioselective cleavage reactions.[3]
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An In-depth Technical Guide to the Structural Elucidation of tert-butyl N-(2-hydroxycyclobutyl)carbamate
Foreword: The Imperative of Unambiguous Structural Confirmation in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the precise and unequivocal determination of a molecule's three-dimensional structure is not merely a procedural formality; it is the bedrock upon which all subsequent research and development activities are built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and, ultimately, the costly failure of a promising drug candidate. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the structural elucidation of tert-butyl N-(2-hydroxycyclobutyl)carbamate, a molecule that, while seemingly simple, presents a rich case study in the application of modern analytical techniques to resolve constitutional and stereochemical ambiguities.
The focus of this document extends beyond a mere recitation of analytical methods. It is designed to impart a strategic understanding of the elucidation process, emphasizing the causal relationships between experimental choices and the quality of the structural information obtained. By adopting a self-validating system of cross-verification between different analytical techniques, we can achieve a high degree of confidence in the final structural assignment.
Initial Assessment and Strategy Formulation
The target molecule, this compound, possesses several key structural features that will guide our analytical approach: a Boc-protecting group, a secondary alcohol, and a 1,2-disubstituted cyclobutane ring. The presence of two stereocenters at positions 1 and 2 of the cyclobutane ring gives rise to the possibility of cis and trans diastereomers. Therefore, our elucidation strategy must not only confirm the molecular formula and connectivity but also definitively establish the relative stereochemistry of the hydroxyl and carbamate substituents.
The following workflow outlines the logical progression of our structural elucidation campaign.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is typically preferred for this class of compounds.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Use the instrument's software to calculate the elemental composition and compare it with the theoretical values for C9H17NO3.
Infrared Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the N-H, O-H, C=O, and C-O bonds.
Expected Infrared Absorption Data
| Functional Group | Wavenumber (cm⁻¹) (Hypothetical) | Description |
| O-H stretch (alcohol) | ~3400 (broad) | Hydrogen-bonded hydroxyl group.[1][2][3][4] |
| N-H stretch (carbamate) | ~3350 (sharp) | Amide N-H stretching vibration. |
| C-H stretch (alkane) | 2850-2980 | Aliphatic C-H stretching. |
| C=O stretch (carbamate) | ~1690 | Carbonyl stretching of the Boc group. |
| N-H bend (carbamate) | ~1520 | Amide II band. |
| C-O stretch (alcohol) | ~1100 | Secondary alcohol C-O stretching.[3] |
| C-O stretch (carbamate) | ~1160 | Carbamate C-O stretching. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will allow us to piece together the carbon skeleton and definitively assign the stereochemistry.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, spin-spin coupling (splitting patterns), and integration (relative number of protons).
Hypothetical ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | br s | 1H | N-H |
| ~4.2 | m | 1H | CH-OH (trans) |
| ~4.0 | m | 1H | CH-OH (cis) |
| ~3.8 | m | 1H | CH-NHBoc (trans) |
| ~3.6 | m | 1H | CH-NHBoc (cis) |
| ~2.4-1.8 | m | 4H | Cyclobutane CH₂ |
| ~2.5 | br s | 1H | O-H |
| 1.45 | s | 9H | C(CH₃)₃ |
Note: The chemical shifts for the cyclobutane protons are highly dependent on the stereochemistry and can be complex multiplets.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Hypothetical ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~79.5 | C (CH₃)₃ |
| ~70.0 | CH-OH (trans) |
| ~68.0 | CH-OH (cis) |
| ~52.0 | CH-NHBoc (trans) |
| ~50.0 | CH-NHBoc (cis) |
| ~30.0-25.0 | Cyclobutane CH₂ |
| 28.4 | C(C H₃)₃ |
Distinguishing Cis and Trans Isomers using NMR
The key to differentiating the cis and trans isomers lies in the analysis of coupling constants and through-space interactions (NOE).
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between the protons on C1 and C2 of the cyclobutane ring is dependent on the dihedral angle between them. In general, the ³Jtrans coupling is smaller than the ³Jcis coupling in cyclobutane systems.[5][6][7]
-
Nuclear Overhauser Effect (NOE): A 2D NOESY or ROESY experiment will show correlations between protons that are close in space. For the cis isomer, a strong NOE is expected between the proton on C1 (CH-NHBoc) and the proton on C2 (CH-OH). This correlation will be absent or very weak in the trans isomer.
Caption: Decision tree for assigning stereochemistry using NOESY/ROESY.
2D NMR for Complete Assignment
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, enabling the unambiguous assignment of both the ¹H and ¹³C spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D NMR Acquisition: Acquire COSY, HSQC, and NOESY/ROESY spectra using standard pulse programs.
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals, determine coupling constants, and identify key NOE correlations to establish the stereochemistry.
Conclusion: A Self-Validating Structural Elucidation
By systematically applying the suite of analytical techniques described in this guide, a complete and unambiguous structural elucidation of this compound can be achieved. The process is self-validating: mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of the key functional groups, and a combination of 1D and 2D NMR experiments pieces together the molecular framework and definitively establishes the stereochemistry. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any subsequent research or development endeavors.
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Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. [Link]
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cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
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Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... - ResearchGate. [Link]
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Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. [Link]
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How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. [Link]
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Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. [Link]
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Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
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1 H-NMR spectrum of N-Boc glutamic acid. - ResearchGate. [Link]
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H NMR - trans-1,2-dimethyl cyclobutane. [Link]
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Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. [Link]
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2-Aminocyclobutan-1-ol | C4H9NO - PubChem. [Link]
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Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
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Methodological & Application
using tert-butyl N-(2-hydroxycyclobutyl)carbamate in organic synthesis
An In-Depth Technical Guide to the Synthetic Applications of tert-Butyl N-(2-hydroxycyclobutyl)carbamate
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Aminocyclobutanol Scaffold
In the landscape of modern medicinal chemistry and drug development, strained carbocyclic systems have emerged as valuable scaffolds for imparting unique three-dimensional conformations and improving metabolic stability. Among these, the cyclobutane motif is of particular interest as a conformationally restricted isostere for larger or more flexible molecular fragments. The bifunctional nature of this compound, containing both a protected amine and a reactive secondary alcohol, establishes it as a versatile and strategic building block for the synthesis of complex pharmaceutical intermediates.
The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a wide range of basic and nucleophilic conditions, yet it is readily cleaved under mild acidic protocols, allowing for precisely controlled, sequential functionalization.[1][2] This guide provides a detailed exploration of the primary synthetic application of this reagent: its oxidation to the corresponding ketone, tert-butyl (2-oxocyclobutyl)carbamate. This ketone is a pivotal intermediate for accessing a diverse array of substituted cyclobutane derivatives. We present two field-proven, mild oxidation protocols, the Dess-Martin Oxidation and the Swern Oxidation, complete with mechanistic insights and step-by-step instructions suitable for a research and development setting.
Physicochemical Properties & Handling
Proper handling of this reagent is essential for ensuring experimental success and laboratory safety. The compound's stability is largely dictated by the robust Boc-protecting group.
| Property | Value | Source |
| CAS Number | 1824118-02-6 | [3] |
| Molecular Formula | C₉H₁₇NO₃ | [3] |
| Molecular Weight | 187.24 g/mol | [3] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, MeOH | Inferred from protocols |
| Storage | Store at 2-8°C under inert atmosphere | Generic vendor advice |
Core Synthetic Application: Oxidation to tert-Butyl (2-oxocyclobutyl)carbamate
The most powerful and common application of this compound is its oxidation to furnish tert-butyl (2-oxocyclobutyl)carbamate. The resulting ketone provides a versatile electrophilic handle for a multitude of subsequent transformations, including nucleophilic additions, reductive aminations, and alpha-functionalizations, enabling the synthesis of diverse cis- and trans-1,2- and 1,3-disubstituted cyclobutane libraries.
The choice of oxidant is critical to avoid cleavage of the acid-sensitive Boc group.[2] Therefore, mild, non-acidic oxidation conditions are required. Below we detail two premier protocols for this transformation.
Caption: Synthetic workflow starting from the title compound.
Application Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for converting secondary alcohols to ketones.[4][5] It operates at room temperature under neutral pH, exhibits high chemoselectivity, and requires a simple workup, making it an excellent choice for sensitive substrates like Boc-protected amines.[4]
Causality and Mechanistic Insight
The reaction is initiated by a ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent (DMP).[6] The resulting intermediate then undergoes an intramolecular elimination, where a second acetate molecule acts as a base to abstract the alpha-proton from the alcohol. This concerted step forms the ketone, acetic acid, and the reduced iodinane byproduct.[7] The addition of a mild, non-nucleophilic base like pyridine or NaHCO₃ can be beneficial to buffer the two equivalents of acetic acid produced, further protecting the Boc group.[5]
Caption: Simplified mechanism of the Dess-Martin oxidation.
Step-by-Step Experimental Protocol
-
Reagent Preparation: To a flame-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.34 mmol, 1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 25 mL).
-
Addition of Base (Optional but Recommended): Add anhydrous sodium bicarbonate (0.90 g, 10.7 mmol, 2.0 equiv) to the solution to act as an acid scavenger.
-
Oxidant Addition: To the stirred suspension, add Dess-Martin periodinane (2.72 g, 6.41 mmol, 1.2 equiv) portion-wise over 5 minutes at room temperature (20-25°C). Safety Note: DMP is a potentially explosive solid; handle with care and avoid grinding.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 20 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir vigorously for 15-20 minutes until the organic layer becomes clear. This step reduces the excess DMP and its byproduct.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product, tert-butyl (2-oxocyclobutyl)carbamate, can be further purified by flash column chromatography on silica gel to yield a white solid.
Application Protocol 2: Swern Oxidation
The Swern oxidation is another powerful, metal-free method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures.[8][9] It is renowned for its mildness and broad functional group tolerance, making it fully compatible with the Boc protecting group.[10]
Causality and Mechanistic Insight
The reaction proceeds in three main stages.[9] First, DMSO reacts with oxalyl chloride at -78°C to form the electrophilic chloro(dimethyl)sulfonium chloride, also known as the Vilsmeier reagent, with the release of CO and CO₂.[8] Second, the alcohol adds to this activated species to form a key alkoxysulfonium salt intermediate. Third, a hindered, non-nucleophilic organic base, typically triethylamine (TEA), is added. TEA deprotonates the carbon alpha to the oxygen, and the resulting intermediate collapses via a five-membered ring transition state to yield the ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[10][11] Maintaining the low temperature until the addition of the base is critical to prevent side reactions.
Caption: The three key stages of the Swern oxidation.
Step-by-Step Experimental Protocol
-
Activator Preparation: To a flame-dried, argon-purged 100 mL three-necked flask equipped with a magnetic stir bar and a thermometer, add anhydrous DCM (20 mL). Cool the flask to -78°C using an acetone/dry ice bath.
-
DMSO Addition: Add anhydrous DMSO (0.91 mL, 12.8 mmol, 2.4 equiv) via syringe.
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (0.67 mL, 7.7 mmol, 1.45 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -65°C. Stir the resulting solution for 15 minutes at -78°C.
-
Substrate Addition: In a separate flask, dissolve this compound (1.00 g, 5.34 mmol, 1.0 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the activated DMSO mixture over 15 minutes, maintaining the internal temperature below -65°C. Stir for 30 minutes at -78°C.
-
Base Addition: Add triethylamine (TEA, 3.72 mL, 26.7 mmol, 5.0 equiv) dropwise over 10 minutes. After the addition is complete, stir the mixture at -78°C for an additional 15 minutes.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. Quench the reaction by adding water (20 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Safety Note: The byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor. All operations and glassware cleaning should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to obtain tert-butyl (2-oxocyclobutyl)carbamate.
Summary and Outlook
This compound serves as a highly effective precursor for the synthesis of Boc-protected 2-aminocyclobutanone. The protocols provided for the Dess-Martin and Swern oxidations represent robust and mild methodologies to achieve this transformation with high yield and purity, avoiding the degradation of the acid-sensitive Boc protecting group. The resulting ketone is a strategically important intermediate, opening avenues for the development of novel, structurally complex cyclobutane-containing molecules for pharmaceutical and materials science research. The choice between the two protocols may depend on laboratory capabilities (cryogenic setup for Swern) and tolerance for reagent characteristics (potential explosivity of DMP vs. malodorous byproduct of Swern).
References
- Vertex AI Search. (2024).
- Wikipedia. (2024). Dess–Martin periodinane.
- chemeurope.com. (2024). Dess-Martin periodinane.
- Wikipedia. (2024).
- Chemistry Steps. (2024).
- Scribd. (2024).
- Chemistry Steps. (2024). Dess–Martin periodinane (DMP)
- Wikipedia. (2024).
-
Organic Syntheses. (2024). Carbamic acid, tert-butyl ester. Available at: [Link]
-
Organic Chemistry Portal. (2024). Dess-Martin Oxidation. Available at: [Link]
-
Organic Chemistry Portal. (2024). Swern Oxidation. Available at: [Link]
-
Ghose, A., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Organic-Chemistry.org. (2019). Swern Oxidation. Available at: [Link]
- Google Patents. (2021). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents.
- BenchChem. (2024). The Versatile Role of tert-Butyl (3-aminopropyl)
- Fisher Scientific. (2024). Amine Protection / Deprotection.
- Lumen Learning. (2024). Stereochemistry of reactions | Organic Chemistry 1: An open textbook.
- Sigma-Aldrich. (2024).
- BLD Pharm. (2024). 1824118-02-6|tert-Butyl (2-hydroxycyclobutyl)
- MDPI. (2023).
- Abdullah, M. N. (2020). Lecture 8 Stereochemistry of Chemical reactions.
- Master Organic Chemistry. (2024). Stereoselective and Stereospecific Reactions.
- Clark, J. (2023). Stereochemistry of Organic Compounds and Pharmaceuticals.
- Google Patents. (2013). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- S Chand Academy. (2023). Stereochemistry 1 (Part 2) | Engineering Chemistry.
- Organic Chemistry Portal. (2024). tert-Butyl hydroperoxide, TBHP.
- PubChemLite. (2024). Tert-butyl n-(2-hydroxycyclopentyl)
- PubChem. (2024). tert-butyl N-(2-hydroxyethyl)
- Reddit. (2023).
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 3. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
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Application Note & Protocol: Stereoselective Synthesis of cis- and trans-tert-butyl N-(2-hydroxycyclobutyl)carbamate
Abstract
This document provides a detailed protocol for the stereoselective synthesis of cis- and trans-tert-butyl N-(2-hydroxycyclobutyl)carbamate, crucial building blocks in medicinal chemistry and pharmaceutical development. The synthetic strategy hinges on the diastereoselective reduction of the commercially available precursor, tert-butyl N-(3-oxocyclobutyl)carbamate. We present two distinct, field-proven protocols, explaining the mechanistic rationale for achieving high diastereoselectivity for either the cis or trans isomer by selecting appropriate reducing agents. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method to access these stereochemically defined aminocyclobutanols.
Introduction & Scientific Context
Cyclobutane scaffolds are prevalent motifs in a wide array of biologically active compounds and natural products.[1][2][3] Their inherent ring strain and well-defined three-dimensional geometry make them valuable as conformationally restricted isosteres for more flexible aliphatic or aromatic systems. Specifically, 1,2-substituted aminocyclobutanols serve as key intermediates for synthesizing novel therapeutics, including protease inhibitors and modulators of cellular signaling pathways.
The primary challenge in synthesizing these structures lies in controlling the stereochemistry of the substituents on the four-membered ring.[1][4] The relative orientation (cis or trans) of the amino and hydroxyl groups profoundly impacts the molecule's biological activity and pharmacokinetic properties. This application note details a robust synthetic approach starting from tert-butyl N-(3-oxocyclobutyl)carbamate to selectively produce both the cis and trans diastereomers of tert-butyl N-(2-hydroxycyclobutyl)carbamate. The strategy relies on the facial selectivity of hydride delivery to the carbonyl group, a process governed by steric and electronic effects.
Synthetic Strategy & Mechanistic Rationale
The core of our strategy is the stereoselective reduction of the ketone in tert-butyl N-(3-oxocyclobutyl)carbamate (also known as 3-(Boc-amino)cyclobutanone).[5][6] The tert-butoxycarbonyl (Boc) protecting group is ideal for this purpose due to its stability under the reduction conditions and its facile removal under mild acidic conditions.[] The stereochemical outcome of the reduction is dictated by the trajectory of the hydride attack on the carbonyl carbon.
-
Trans-Isomer Formation: To achieve the trans configuration, a sterically demanding reducing agent is employed. The bulky reagent will preferentially attack the carbonyl from the face opposite to the already present Boc-amino group, which is the less hindered path. This results in the formation of the hydroxyl group on the opposite side of the ring relative to the amino substituent.
-
Cis-Isomer Formation: The synthesis of the cis-isomer is achieved using a less sterically hindered reducing agent. In this case, the reaction can proceed via a transition state where the reducing agent coordinates with the carbonyl oxygen, and hydride delivery occurs from the same face as the Boc-amino group, leading to the thermodynamically more stable cis product in some systems or being influenced by other conformational factors.
The overall synthetic workflow is illustrated below.
Caption: General workflow for the stereoselective synthesis.
Experimental Protocols
Safety Precaution: These protocols involve flammable solvents and reactive reagents. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of trans-tert-butyl N-(2-hydroxycyclobutyl)carbamate
This protocol utilizes a bulky hydride source to favor the formation of the trans isomer.
Materials and Reagents
| Reagent | CAS Number | Supplier | Grade |
| 3-(Boc-amino)cyclobutanone | 154748-49-9 | Sigma-Aldrich | 95%[6] |
| L-Selectride® (1.0 M solution in THF) | 38721-52-7 | Sigma-Aldrich | Reagent Grade |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich | ≥99.9%, inhibitor-free |
| Saturated aqueous NH₄Cl solution | 12125-02-9 | Fisher Scientific | Certified ACS |
| Ethyl acetate (EtOAc) | 141-78-6 | VWR | HPLC Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | ≥99.5% |
| Silica Gel | 63231-67-4 | Sorbent Technologies | 60 Å, 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an argon atmosphere, add 3-(Boc-amino)cyclobutanone (1.85 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous THF to the flask and stir with a magnetic stir bar until the solid is completely dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (12.0 mL of a 1.0 M solution in THF, 12.0 mmol, 1.2 equiv) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at -78 °C.
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add 50 mL of EtOAc, and wash with 2 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% EtOAc in hexanes to afford the trans isomer as a white solid.
-
Characterization: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry. The trans configuration is typically confirmed by the coupling constants of the protons on the cyclobutane ring in the ¹H NMR spectrum.
Protocol 2: Synthesis of cis-tert-butyl N-(2-hydroxycyclobutyl)carbamate
This protocol uses a standard, less bulky reducing agent which often favors the formation of the cis product.
Materials and Reagents
| Reagent | CAS Number | Supplier | Grade |
| 3-(Boc-amino)cyclobutanone | 154748-49-9 | Sigma-Aldrich | 95%[6] |
| Sodium borohydride (NaBH₄) | 16940-66-2 | Sigma-Aldrich | ≥98.0% |
| Methanol (MeOH), anhydrous | 67-56-1 | Sigma-Aldrich | 99.8% |
| Dichloromethane (DCM) | 75-09-2 | VWR | HPLC Grade |
| Saturated aqueous NH₄Cl solution | 12125-02-9 | Fisher Scientific | Certified ACS |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | Reagent Grade |
| Silica Gel | 63231-67-4 | Sorbent Technologies | 60 Å, 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-(Boc-amino)cyclobutanone (1.85 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous methanol and stir with a magnetic stir bar until the solid is dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes. Effervescence will be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (Eluent: 30% EtOAc in hexanes).
-
Quenching: Cool the mixture back to 0 °C and carefully quench by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Concentration: Remove most of the methanol under reduced pressure.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with 3 x 40 mL of dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% EtOAc in hexanes. The cis isomer typically has a different retention factor than the trans isomer.
-
Characterization: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary & Visualization
Table 1: Summary of Stereoselective Reduction Protocols
| Parameter | Protocol 1 (trans-selective) | Protocol 2 (cis-selective) |
| Reducing Agent | L-Selectride® | Sodium Borohydride (NaBH₄) |
| Solvent | Anhydrous THF | Anhydrous Methanol |
| Temperature | -78 °C | 0 °C to Room Temperature |
| Typical d.r. | >95:5 (trans:cis) | >90:10 (cis:trans) |
| Typical Yield | 80-90% | 85-95% |
Diastereomeric ratio (d.r.) and yield are typical values and may vary based on reaction scale and purity of reagents.
Mechanistic Visualization
The stereochemical outcome is determined by the direction of hydride attack.
Caption: Rationale for stereoselective hydride reduction.
Conclusion
The protocols described provide a reliable and diastereoselective pathway to both cis- and trans-tert-butyl N-(2-hydroxycyclobutyl)carbamate. The choice of reducing agent is the critical factor in determining the stereochemical outcome, offering a divergent approach from a common intermediate. These methods are scalable and utilize readily available reagents, making them highly applicable for research and process development in the pharmaceutical industry. The resulting protected aminocyclobutanols are versatile building blocks ready for further synthetic elaboration.
References
-
De Meijere, A. (Ed.). (2000). Carbocyclic Four-Membered Ring Compounds. In Houben-Weyl Methods of Organic Chemistry, Vol. E 17e. Thieme. [Link]
-
Bach, T. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis. Angewandte Chemie International Edition, 50(5), 1000-1044. [Link]
-
Hoffmann, R. W. (2015). [2+2] Photocycloaddition in Organic Synthesis. Chemical Reviews, 115(18), 9747-9801. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(5), 1485-1538. [Link]
-
Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 8586-8590. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(tert-Butoxycarbonylamino)-1-cyclobutanone | 154748-49-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 3-(Boc-amino)cyclobutanone 95 154748-49-9 [sigmaaldrich.com]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl N-(2-Hydroxycyclobutyl)carbamate
Abstract
This comprehensive technical guide details a robust and scalable synthetic route for the preparation of tert-butyl N-(2-hydroxycyclobutyl)carbamate, a valuable building block in medicinal chemistry and drug development. The described methodology focuses on providing a practical and efficient pathway suitable for large-scale production. The synthesis commences with the formation of a key intermediate, tert-butyl (2-oxocyclobutyl)carbamate, followed by a stereoselective reduction to yield the target amino alcohol. This document provides in-depth explanations of the experimental choices, detailed step-by-step protocols, and guidance on purification and characterization, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction
Cyclobutane-containing motifs are increasingly incorporated into pharmaceutical candidates due to their ability to impart unique conformational constraints and metabolic stability.[1] Specifically, this compound serves as a critical chiral synthon for the synthesis of a variety of biologically active molecules. The presence of both a protected amine and a hydroxyl group on a conformationally restricted cyclobutane ring makes it an attractive scaffold for accessing novel chemical space. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis owing to its stability in various reaction conditions and its facile cleavage under acidic conditions.[2] This guide presents a validated, multi-step synthesis designed for scalability and high purity of the final product.
Synthetic Strategy
The overall synthetic strategy is a two-step process, beginning with the synthesis of the key intermediate, tert-butyl (2-oxocyclobutyl)carbamate, followed by its stereoselective reduction to the desired this compound. This approach was selected for its reliance on commercially available starting materials and its potential for high-yielding transformations suitable for large-scale production.
The first step involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with tert-butyl carbamate under acidic conditions to furnish the N-Boc protected 2-aminocyclobutanone.[3][4] This reaction proceeds through the in-situ formation of an enol ether which then reacts with the carbamate nucleophile.
The second key step is the stereoselective reduction of the ketone functionality in tert-butyl (2-oxocyclobutyl)carbamate. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the resulting alcohol, allowing for the targeted synthesis of either the cis or trans isomer.[5] For instance, reductions with sodium borohydride in the presence of a chelating agent can favor the syn (cis) isomer, while bulkier reducing agents may favor the anti (trans) isomer.
Caption: Overall workflow for the synthesis of this compound.
Large-Scale Synthesis Protocol
This protocol is designed for a 100 g scale synthesis of this compound. Appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting reactions in a well-ventilated fume hood, are mandatory.
Part 1: Synthesis of tert-Butyl (2-oxocyclobutyl)carbamate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 1,2-bis(trimethylsilyloxy)cyclobutene | 230.48 | 126.8 | 0.55 |
| tert-Butyl carbamate | 117.15 | 58.6 | 0.50 |
| Trifluoroacetic acid (TFA) | 114.02 | 5.7 | 0.05 |
| Dichloromethane (DCM) | - | 1.5 L | - |
| Saturated Sodium Bicarbonate Solution | - | 1 L | - |
| Brine | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | - | 50 g | - |
Protocol:
-
Reaction Setup: To a 5 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-bis(trimethylsilyloxy)cyclobutene (126.8 g, 0.55 mol) and dichloromethane (1 L).
-
Reagent Addition: In a separate beaker, dissolve tert-butyl carbamate (58.6 g, 0.50 mol) in dichloromethane (500 mL). Add trifluoroacetic acid (5.7 g, 0.05 mol) to this solution and stir for 5 minutes.
-
Reaction Execution: Transfer the tert-butyl carbamate/TFA solution to the dropping funnel and add it dropwise to the stirred solution of 1,2-bis(trimethylsilyloxy)cyclobutene over a period of 1 hour at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (1 L). Separate the organic layer, and wash it sequentially with water (500 mL) and brine (500 mL).
-
Isolation of Intermediate: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl (2-oxocyclobutyl)carbamate as an oil or a low-melting solid.
Part 2: Stereoselective Reduction to this compound
The following protocol describes a general procedure for the reduction. The choice of reducing agent will determine the stereochemical outcome.
Materials and Reagents for syn-Selective Reduction:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| tert-Butyl (2-oxocyclobutyl)carbamate | 185.22 | 92.6 (crude) | ~0.50 |
| Methanol | - | 1 L | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 28.4 | 0.75 |
| Saturated Ammonium Chloride Solution | - | 1 L | - |
| Ethyl Acetate | - | 2 L | - |
Protocol for syn-Selective Reduction:
-
Reaction Setup: Dissolve the crude tert-butyl (2-oxocyclobutyl)carbamate (92.6 g, ~0.50 mol) in methanol (1 L) in a 5 L round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (28.4 g, 0.75 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Reaction Monitoring: Monitor the reduction by TLC or HPLC until the starting ketone is no longer detectable.
-
Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution (1 L). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 700 mL). Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be purified by flash chromatography on silica gel or by recrystallization.
Caption: Proposed mechanism for the syn-selective reduction of the aminoketone.
Purification and Characterization
Purification of the final product is critical to achieving the desired quality for subsequent applications.
-
Flash Chromatography: For laboratory-scale purification, flash chromatography using a silica gel stationary phase and a gradient elution of ethyl acetate in hexanes is effective.
-
Crystallization: For large-scale purification, crystallization is the preferred method due to its cost-effectiveness and scalability.[6] A suitable solvent system for recrystallization should be determined empirically, with common choices including ethyl acetate/hexanes or dichloromethane/hexanes. A patent describes a method for crystallizing Boc-amino acids by obtaining an oil, adding seed crystals, allowing for solidification, and then slurrying with a weak polar solvent.[7]
The final product should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To determine the chemical and diastereomeric purity.
Safety Considerations
-
Trifluoroacetic acid is corrosive and should be handled with care in a fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. It should be handled in a dry environment and quenched carefully.
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated area.
Conclusion
The synthetic route and protocols detailed in this guide provide a reliable and scalable method for the large-scale production of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable building block in high purity for their synthetic needs. The strategic two-step approach, involving the formation of a key aminoketone intermediate followed by a stereoselective reduction, offers a practical pathway to this important class of compounds.
References
- Armoush, N., Syal, P., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Retrieved from [Link]
- Keck, G. E., & Truong, A. P. (2002). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters, 4(18), 3131–3134.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Google Patents. (n.d.). CN105481703A - Method for synthesizing (S)-2-aminobutanol.
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
Loyola eCommons. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]
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PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Retrieved from [Link]
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Semantic Scholar. (n.d.). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Retrieved from [Link]
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The Strategic Deployment of tert-butyl N-(2-hydroxycyclobutyl)carbamate in Modern Drug Discovery: Application Notes and Protocols
Abstract
The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, carbocyclic frameworks, particularly the cyclobutane moiety, have garnered significant attention. This technical guide delves into the strategic application of tert-butyl N-(2-hydroxycyclobutyl)carbamate, a versatile and valuable building block, in the intricate process of drug discovery. We will elucidate the underlying principles that make this bifunctional molecule a powerful tool for generating molecular diversity and optimizing drug-like properties. This document provides detailed, field-proven protocols for the synthesis and derivatization of this key intermediate, alongside illustrative case studies of its application in the development of innovative therapeutics, including antiviral and kinase inhibitor programs.
Introduction: The Cyclobutane Moiety - A Compact Scaffold with Profound Impact
The incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy to modulate pharmacological properties. The cyclobutane ring, in particular, offers a unique combination of structural rigidity and three-dimensional character that can significantly influence a molecule's interaction with its biological target.[1][2] Unlike more flexible aliphatic chains, the puckered conformation of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a protein.[3] This conformational restriction can lead to enhanced potency and selectivity.
Furthermore, the cyclobutane scaffold is a bioisostere for various commonly used functionalities in drug design, such as gem-dimethyl groups or aromatic rings, while offering improved metabolic stability and reduced lipophilicity.[4] The introduction of a cyclobutane unit can also disrupt planarity, which is often associated with poor solubility and increased off-target effects.[3]
This compound stands out as a particularly useful building block due to its bifunctionality. The Boc-protected amine provides a stable, yet readily cleavable, handle for subsequent derivatization, while the secondary alcohol serves as a versatile anchor point for a wide range of chemical transformations. This allows for the divergent synthesis of a library of analogs from a common intermediate, a crucial strategy in lead optimization.
Synthesis of the Building Block: A Protocol Grounded in Reliability
The efficient and scalable synthesis of this compound is paramount to its widespread application. The most common and reliable method involves the Boc-protection of the commercially available starting material, 2-aminocyclobutanol.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the Boc-protection of amino alcohols.[5]
Materials:
-
2-Aminocyclobutanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-aminocyclobutanol hydrochloride (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until all solids have dissolved.
-
Boc-Protection: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).
-
Work-up:
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid or a viscous oil.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the Boc group is characterized by a prominent singlet at ~1.4 ppm in the ¹H NMR spectrum.
Key Synthetic Transformations: Unleashing the Potential of the Hydroxyl Group
The secondary alcohol of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, allowing for extensive structure-activity relationship (SAR) studies.
Oxidation to the Ketone: Accessing a New Set of Derivatives
Oxidation of the secondary alcohol to the corresponding ketone, tert-butyl N-(2-oxocyclobutyl)carbamate, provides a valuable intermediate for the introduction of nucleophiles via reductive amination or Grignard-type reactions.
Protocol 2: Oxidation of this compound
A variety of oxidizing agents can be employed for this transformation. A mild and commonly used method is the Swern oxidation or the use of Dess-Martin periodinane.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) at room temperature.
-
Reaction: Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Quenching: Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Work-up:
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl N-(2-oxocyclobutyl)carbamate.
Application in Drug Discovery: Case Studies
The true value of a building block is demonstrated through its successful application in the synthesis of bioactive molecules.
Case Study: Carbocyclic Nucleoside Analogs as Antiviral Agents
Carbocyclic nucleoside analogs, where the furanose ring is replaced by a carbocycle, are an important class of antiviral drugs.[6] The cyclobutane ring serves as a rigid scaffold to mimic the ribose sugar.
In a representative synthesis, a cyclobutanol precursor can be coupled with a nucleobase, such as 6-chloropurine, under Mitsunobu conditions.[7] The hydroxyl group of this compound can be activated with triphenylphosphine and an azodicarboxylate, followed by nucleophilic attack by the purine. This reaction often proceeds with inversion of stereochemistry at the alcohol center. Subsequent deprotection of the Boc group and further modifications can lead to a library of potential antiviral agents.[1][8]
| Step | Reactants | Key Reagents | Product | Typical Yield (%) |
| 1 | This compound, 6-Chloropurine | PPh₃, DIAD | Boc-protected cyclobutyl-purine adduct | 50-70 |
| 2 | Boc-protected cyclobutyl-purine adduct | TFA or HCl in Dioxane | Cyclobutyl-purine nucleoside analog | >90 |
Table 1: Representative synthetic steps for the preparation of a carbocyclic nucleoside analog.
The resulting carbocyclic nucleoside analogs can then be evaluated for their antiviral activity against a panel of viruses. The pharmacokinetic properties of such analogs are often influenced by the carbocyclic core, which can impart greater metabolic stability compared to their natural ribose counterparts.[5]
Case Study: Kinase Inhibitors
The unique three-dimensional shape of the 2-aminocyclobutanol scaffold can be exploited to access novel chemical space in the design of kinase inhibitors. The amino and hydroxyl groups can be functionalized to interact with key residues in the ATP-binding pocket of a target kinase.
For instance, the hydroxyl group of this compound can be converted to an ether or an amine, which can then be further elaborated. The Boc-protected amine can be deprotected and coupled with a hinge-binding motif. This modular approach allows for the rapid generation of analogs to probe the structure-activity relationships.
Figure 1: General synthetic workflow for the elaboration of this compound into a kinase inhibitor candidate.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound has proven to be a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural features, combined with the synthetic handles it provides, enable the exploration of novel chemical space and the optimization of key drug-like properties. The protocols and case studies presented herein underscore its utility in the development of next-generation therapeutics. As the demand for innovative drug candidates continues to grow, the strategic application of unique scaffolds like the 2-aminocyclobutanol core will undoubtedly play an increasingly important role in the future of drug discovery.
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- Biosynth. (n.d.). trans-tert-Butyl (3-hydroxycyclobutyl)
- Chiarotto, I., et al. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH.
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Application Notes and Protocols for the Palladium-Catalyzed Aminocarbonylation of Cyclobutanols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the palladium-catalyzed aminocarbonylation of cyclobutanols. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established protocols with mechanistic insights to provide a comprehensive resource for chemists in both academic and industrial settings. The focus is on enabling the reliable synthesis of valuable cyclobutanecarboxamide scaffolds, which are of significant interest in medicinal chemistry due to their unique conformational constraints.
Introduction: The Synthetic Utility of Cyclobutanecarboxamides
Cyclobutane rings are prized motifs in drug discovery, imparting unique three-dimensional structures that can enhance binding affinity and metabolic stability. The synthesis of functionalized cyclobutanes, however, can be challenging due to inherent ring strain. Palladium-catalyzed aminocarbonylation of readily available cyclobutanols offers a powerful and direct route to cyclobutanecarboxamides, key building blocks for novel therapeutics. This method allows for the convergent assembly of complex molecules from simple precursors, with the added advantage of being able to tune the regioselectivity of the carbonylation through judicious ligand choice. This guide will detail two primary ligand-controlled protocols for the synthesis of both 1,1- and 1,2-disubstituted cyclobutanecarboxamides.
Mechanistic Insights: Understanding the Catalytic Cycle
The palladium-catalyzed aminocarbonylation of cyclobutanols proceeds through a fascinating catalytic cycle where the choice of phosphine ligand plays a crucial role in determining the regiochemical outcome. The reaction is believed to initiate with the dehydration of the cyclobutanol to form a cyclobutene intermediate. The subsequent steps are dictated by the nature of the palladium catalyst.
The Role of Ligands in Regiocontrol
The regioselectivity of the aminocarbonylation is a key feature of this methodology. The choice of phosphine ligand on the palladium center dictates whether the aminocarbonyl group is installed at the 1,1- or 1,2-position of the cyclobutane ring.[1][2]
-
Monodentate Phosphine Ligands (e.g., (4-CF₃C₆H₄)₃P): These ligands typically favor the formation of 1,1-disubstituted cyclobutanecarboxamides .
-
Bidentate Phosphine Ligands (e.g., NIXantphos): These ligands are employed to selectively produce 1,2-disubstituted cyclobutanecarboxamides .
The exact mechanistic basis for this ligand-controlled regioselectivity is a subject of ongoing research but is thought to be related to the coordination geometry and steric environment imposed by the ligand on the palladium center during the key bond-forming steps.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the aminocarbonylation of cyclobutanols.
Caption: Proposed Catalytic Cycle for Aminocarbonylation of Cyclobutanols.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the two primary ligand-controlled aminocarbonylation reactions.
Safety Precautions
Working with Carbon Monoxide: Carbon monoxide (CO) is a colorless, odorless, and highly toxic gas. All manipulations involving CO must be performed in a well-ventilated fume hood equipped with a CO detector.[3][4][5] Ensure that all gas lines and connections are leak-tested before use. Personnel should be trained in the proper handling of compressed gas cylinders and be familiar with emergency procedures.[6][7]
General Laboratory Safety: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
-
Palladium Precursors: Palladium(II) trifluoroacetate (Pd(TFA)₂) and Palladium(II) acetylacetonate (Pd(acac)₂)
-
Ligands: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or a suitable monodentate phosphine ligand like Tris(4-(trifluoromethyl)phenyl)phosphine ((4-CF₃C₆H₄)₃P)
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous
-
Substrates: Substituted cyclobutanol and amine
-
Carbon Monoxide: High-purity CO gas cylinder with a two-stage regulator
-
Other Reagents: Anhydrous sodium sulfate or magnesium sulfate for drying, silica gel for chromatography.
Protocol 1: Synthesis of 1,2-Disubstituted Cyclobutanecarboxamides
This protocol is optimized for the synthesis of 1,2-disubstituted products using a bidentate ligand.
Reaction Setup Workflow
Caption: Experimental workflow for the synthesis of 1,2-disubstituted cyclobutanecarboxamides.
Step-by-Step Procedure:
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add Pd(TFA)₂ (1 mol%), NIXantphos (1.2 mol%), the cyclobutanol (0.3 mmol), and the amine (0.2 mmol).[1]
-
Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) to the vial.[1]
-
Seal the vial with a screw cap containing a PTFE septum.
-
Carefully purge the vial with carbon monoxide by evacuating and backfilling with CO gas three times.
-
Pressurize the vial with 6 bar of carbon monoxide.[1]
-
Place the vial in a preheated aluminum block at 110 °C and stir for 24 hours.[1]
-
After the reaction is complete, cool the vial to room temperature and carefully vent the excess carbon monoxide in a fume hood.
-
Filter the reaction mixture through a small plug of Celite, washing with additional DCE.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-disubstituted cyclobutanecarboxamide.
Protocol 2: Synthesis of 1,1-Disubstituted Cyclobutanecarboxamides
This protocol is optimized for the synthesis of 1,1-disubstituted products using a monodentate ligand.
Step-by-Step Procedure:
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add Pd(acac)₂ (1 mol%), (4-CF₃C₆H₄)₃P (2.4 mol%), the cyclobutanol (0.3 mmol), and the amine (0.2 mmol).[1]
-
Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) to the vial.[1]
-
Seal the vial with a screw cap containing a PTFE septum.
-
Carefully purge the vial with carbon monoxide by evacuating and backfilling with CO gas three times.
-
Pressurize the vial with 20 bar of carbon monoxide.[1]
-
Place the vial in a preheated aluminum block at 110 °C and stir for 24 hours.[1]
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Data Presentation: Substrate Scope and Yields
The following tables summarize the scope of the aminocarbonylation reaction with various cyclobutanols and amines, demonstrating the versatility of this methodology.
Table 1: Scope of Aminocarbonylation for 1,2-Disubstituted Cyclobutanecarboxamides [1]
| Entry | Cyclobutanol Substrate | Amine Substrate | Yield (%) |
| 1 | 1-Phenylcyclobutanol | Aniline | 90 |
| 2 | 1-(4-Tolyl)cyclobutanol | 4-Fluoroaniline | 85 |
| 3 | 1-(4-Methoxyphenyl)cyclobutanol | Benzylamine | 88 |
| 4 | 1-(4-Chlorophenyl)cyclobutanol | Morpholine | 92 |
Table 2: Scope of Aminocarbonylation for 1,1-Disubstituted Cyclobutanecarboxamides [1]
| Entry | Cyclobutanol Substrate | Amine Substrate | Yield (%) |
| 1 | 1-Phenylcyclobutanol | Aniline | 92 |
| 2 | 1-(4-Tolyl)cyclobutanol | 4-Fluoroaniline | 89 |
| 3 | 1-(4-Methoxyphenyl)cyclobutanol | Benzylamine | 91 |
| 4 | 1-(4-Chlorophenyl)cyclobutanol | Morpholine | 95 |
Product Characterization
The synthesized cyclobutanecarboxamides can be characterized by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the product.
-
¹H NMR: Expect characteristic signals for the cyclobutane ring protons, aromatic protons (if applicable), and the amide N-H proton (if present). The coupling patterns of the cyclobutane protons can help determine the stereochemistry.
-
¹³C NMR: The carbonyl carbon of the amide typically appears in the range of 165-175 ppm.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Poor quality reagents/solvents- CO leak- Insufficient temperature | - Use fresh palladium precursor and ligand.- Ensure all reagents are pure and the solvent is anhydrous.- Check all connections for leaks.- Verify the reaction temperature. |
| Formation of side products | - Ring-opening of cyclobutanol- Dehalogenation (if using halo-substituted substrates)- Double carbonylation | - Adjust reaction conditions (temperature, pressure, ligand).- Use a milder base if applicable.- Optimize CO pressure; lower pressure may reduce double carbonylation. |
| Poor regioselectivity | - Incorrect ligand choice- Ligand degradation | - Verify that the correct ligand for the desired regioisomer is being used.- Use fresh, high-purity ligand. |
| Difficulty in purification | - Close-running impurities | - Optimize chromatographic conditions (solvent system, gradient).- Consider recrystallization if the product is a solid. |
References
-
University of California, Santa Barbara. (2012). Carbon monoxide - Standard Operating Procedure. [Link]
-
University of Pittsburgh. (2008). Guidelines for Carbon Monoxide Gas Usage in Laboratories. [Link]
-
Purdue University. Carbon monoxide Safety Operating Procedure. [Link]
-
Gu, X.-W., Zhao, Y.-H., & Wu, X.-F. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 15(1), 9412. [Link]
-
PubMed Central. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]
-
University of Washington. (2024). Carbon monoxide - SOP - IsoLab. [Link]
-
Air Products. Carbon monoxide Safetygram. [Link]
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The Strategic Deployment of tert-Butyl N-(2-hydroxycyclobutyl)carbamate and its Analogs in Modern Medicinal Chemistry
Foreword: The Resurgence of Small Rings in Drug Design
In the landscape of contemporary drug discovery, the cyclobutane ring has emerged from a structural curiosity to a cornerstone motif for imparting favorable pharmacokinetic and pharmacodynamic properties.[1] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to enforce conformational restriction, enhance metabolic stability, and explore novel chemical space.[1] This guide focuses on a particularly valuable building block, tert-butyl N-(2-hydroxycyclobutyl)carbamate, and its derivatives. While direct applications of the parent compound are nascent, a closely related analog, trans-tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, serves as a compelling case study, demonstrating the profound impact of this scaffold in the development of sophisticated therapeutics, most notably in the realm of targeted protein degradation.
Core Application: A Gateway to Advanced Androgen Receptor Degraders
The primary and most well-documented application of a tert-butyl N-(hydroxycyclobutyl)carbamate derivative is in the synthesis of selective androgen receptor (AR) antagonists and, more recently, proteolysis-targeting chimeras (PROTACs).[2] A key example is its role as a crucial fragment in the synthesis of the investigational androgen receptor degrader GDC-2992.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. GDC-2992, for instance, links an AR antagonist to a ligand for an E3 ubiquitin ligase, leading to the destruction of the androgen receptor, a key driver in prostate cancer.[4]
The tetramethylcyclobutane moiety derived from trans-tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate plays a critical role in this context. Its rigid, three-dimensional structure helps to correctly orient the pharmacophoric elements of the AR antagonist within the ligand-binding pocket, enhancing potency and selectivity. The gem-dimethyl groups provide steric bulk, which can improve metabolic stability by shielding susceptible positions from enzymatic attack.
Featured Application: Stereoselective Synthesis of a Key Intermediate for GDC-2992
The synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol, the core of the aforementioned building block, showcases a blend of classic organic chemistry and modern biocatalysis to achieve high diastereoselectivity.[3] The following protocol is adapted from the literature to highlight the key transformations.[3]
Protocol 1: Chemo-enzymatic Synthesis of trans-tert-Butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
This protocol outlines the key steps for the highly diastereoselective synthesis of the title compound, a crucial intermediate for androgen receptor degraders like GDC-2992.[3]
Step 1: Monoreduction of 2,2,4,4-Tetramethylcyclobutane-1,3-dione
-
Rationale: Selective reduction of one ketone to the corresponding alcohol provides the entry point to introduce the amine functionality stereoselectively.
-
Procedure:
-
To a solution of 2,2,4,4-tetramethylcyclobutane-1,3-dione (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (0.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC or LC-MS for the formation of 3-hydroxy-2,2,4,4-tetramethylcyclobutanone.
-
Upon completion, carefully quench the reaction with acetone, followed by the addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Oximation of 3-hydroxy-2,2,4,4-tetramethylcyclobutanone
-
Rationale: Conversion of the remaining ketone to an oxime sets the stage for reduction to the amine.
-
Procedure:
-
Dissolve the crude hydroxyketone from Step 1 in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate. Add water and extract with ethyl acetate.
-
Purify by column chromatography to yield 3-hydroxy-2,2,4,4-tetramethylcyclobutanone oxime.
-
Step 3: Biocatalytic Ketoreductase (KRED) Mediated Reduction of the Oxime
-
Rationale: This key step employs an engineered ketoreductase to achieve high trans-diastereoselectivity in the reduction of the oxime to the amine, which is challenging to achieve with conventional chemical reductants.[3]
-
Procedure:
-
Prepare a buffered aqueous solution containing a ketoreductase (KRED) and a nicotinamide cofactor (e.g., NAD(P)H).
-
Add a cosolvent such as isopropanol, which also serves as the recycling agent for the cofactor.
-
Add the oxime from Step 2 to the buffered enzyme solution.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours, monitoring for the formation of trans-3-amino-2,2,4,4-tetramethylcyclobutanol.
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Step 4: Boc Protection of the Amino Alcohol
-
Rationale: The final step installs the tert-butoxycarbonyl (Boc) protecting group on the newly formed amine, yielding the target building block. The Boc group is stable under a variety of reaction conditions but can be readily removed with acid, making it ideal for multi-step synthesis.
-
Procedure:
-
Dissolve the crude amino alcohol from Step 3 in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield trans-tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate.
-
Data Summary
| Step | Product | Key Reagents | Typical Yield | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | 3-hydroxy-2,2,4,4-tetramethylcyclobutanone | NaBH₄, Methanol | >90% | N/A | [3] |
| 2 | 3-hydroxy-2,2,4,4-tetramethylcyclobutanone oxime | NH₂OH·HCl, NaOAc | ~85% | N/A | [3] |
| 3 | trans-3-amino-2,2,4,4-tetramethylcyclobutanol | Ketoreductase (KRED), NAD(P)H, Isopropanol | High | ~98:2 | [3] |
| 4 | trans-tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate | Boc₂O, Et₃N, DCM | >90% | >98:2 | [3] |
Visualizing the Workflow
Synthetic Pathway to the Key Intermediate
Sources
Application Notes and Protocols for tert-Butyl Carbamate (Boc) Protecting Group Strategies
For: Researchers, scientists, and drug development professionals.
Introduction: The Indispensable Role of the Boc Protecting Group in Modern Synthesis
In the landscape of multistep organic synthesis, particularly within peptide synthesis, medicinal chemistry, and drug development, the strategic application of protecting groups is a foundational pillar of success.[1] The ability to selectively mask a reactive functional group, perform chemical transformations elsewhere in the molecule, and then cleanly unmask the original group is paramount. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and facile, yet selective, removal under acidic conditions.[2][3][4]
This technical guide provides an in-depth exploration of protecting group strategies involving tert-butyl carbamates. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers to design and execute robust synthetic routes. We will explore the core chemistry, provide detailed, self-validating protocols, and discuss strategies for troubleshooting common challenges.
Core Principles: Understanding the "Why" of Boc Protection
The utility of the Boc group is rooted in its unique chemical properties. It forms a carbamate linkage with an amine, effectively diminishing its nucleophilicity and basicity.[4][5] This protection is achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), the most common and efficient reagent for this purpose.[2][6]
Key Advantages of the Boc Group:
-
Stability: The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis, hydrogenolysis, and exposure to many nucleophiles.[7][8][9] This stability allows for a broad scope of subsequent chemical transformations.
-
Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][6] This deprotection mechanism is highly efficient and proceeds under mild conditions.
-
Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common protecting groups.[1][7] For instance, it can be selectively removed in the presence of base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or groups removed by hydrogenolysis, such as Cbz (benzyloxycarbonyl).[8][10] This orthogonality is critical for the synthesis of complex molecules with multiple functional groups.[1][]
The Mechanism of Boc Protection
The introduction of the Boc group is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[4][5][12] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[13][14]
Caption: Mechanism of Amine Protection with (Boc)₂O.
The Mechanism of Boc Deprotection
Boc deprotection is an acid-catalyzed elimination reaction.[3][15] The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[5][12] This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][5] The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[5][12] The liberated amine is then protonated by the excess acid to form the corresponding salt.[15]
Caption: Acid-Catalyzed Deprotection of a Boc-Amine.
Experimental Protocols and Application Notes
The following protocols are designed to be robust and reproducible. However, optimization for specific substrates may be necessary. Always monitor reaction progress by an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for the Boc Protection of a Primary Amine
This protocol describes a standard method for the protection of a primary amine using di-tert-butyl dicarbonate.
Materials:
-
Primary amine (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.2 equivalents)
-
Triethylamine (TEA, 1.1–1.5 equivalents) or Sodium Hydroxide (for amino acids)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture.[6]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in the chosen solvent (e.g., DCM or THF) to a concentration of 0.1–0.5 M.
-
Base Addition: Add the base (e.g., triethylamine, 1.1 equivalents) to the solution and stir for 5 minutes at room temperature. The choice of base and solvent can be flexible depending on the substrate.[6]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution. A slight exotherm may be observed. The reaction is often run at room temperature but can be gently heated (e.g., to 40°C) to drive it to completion.[6]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[4]
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or saturated ammonium chloride solution), water, and brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Field Insights:
-
Choice of Base: A base is used to deprotonate the amine, increasing its nucleophilicity towards (Boc)₂O.[2] For amino acids, an aqueous solution of a base like sodium hydroxide is often used.[2]
-
Solvent Selection: The reaction conditions are flexible. Solvents like THF, acetonitrile, water, or biphasic systems can be employed.[6] Dioxane and methanol have also been reported.[6]
-
Stoichiometry: Using a slight excess of (Boc)₂O and base ensures the complete consumption of the starting amine.
Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of a Boc-Protected Amine using TFA
This protocol outlines the most common method for Boc group removal using trifluoroacetic acid.
Materials:
-
Boc-protected amine (1.0 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole, thioanisole, or triisopropylsilane), if necessary
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in DCM (a typical concentration is 0.1 M). For sensitive substrates, the solution can be cooled to 0°C in an ice bath.[15]
-
Acid Addition: Add TFA to the solution. A common mixture is 25-50% TFA in DCM.[16][17] If the substrate contains nucleophilic residues (e.g., tryptophan, methionine), include a scavenger (1-5% v/v) in the TFA/DCM mixture.[16][18]
-
Reaction: Stir the solution at room temperature. The reaction is usually rapid, often completing within 30 minutes to 2 hours.[6][17]
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[3][15]
-
Work-up (Isolation as TFA salt): Remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM several times.[4][19] The resulting amine trifluoroacetate salt is often used directly in the next step.
-
Work-up (Isolation as free amine): After removing the volatiles, dissolve the residue in a suitable organic solvent and carefully wash with a mild base, such as saturated sodium bicarbonate solution, until CO₂ evolution ceases.[4][15] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.[15]
Causality and Field Insights:
-
TFA Concentration: The rate of Boc cleavage can depend on the acid concentration.[15] While neat TFA can be used, a solution in DCM is common and often gives higher purity products, especially in solid-phase peptide synthesis due to better resin swelling.[15]
-
The Role of Scavengers: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic functional groups, particularly the side chains of tryptophan, methionine, and cysteine.[16][18][20] Scavengers are added to trap this cation and prevent side reactions.[16]
-
Safety: Both protection and deprotection reactions produce gaseous byproducts (CO₂ and isobutylene).[3][14] Therefore, these reactions should not be performed in a closed system and should be conducted in a well-ventilated fume hood.[3][14]
Data Presentation: Comparison of Deprotection Conditions
| Reagent/Condition | Solvent | Temperature | Typical Time | Notes |
| 25-50% TFA | DCM | Room Temp | 0.5 - 2 hours | Most common method; scavengers recommended for sensitive substrates.[16][17] |
| 4 M HCl | Dioxane or Ethyl Acetate | Room Temp | 1 - 4 hours | An alternative to TFA; can avoid trifluoroacetylation side reactions.[18][21] |
| Oxalyl Chloride | Methanol | Room Temp | 1 - 4 hours | A mild method for selective deprotection.[9][21][22] |
| Silica Gel | Toluene | Reflux | ~5 hours | A heterogeneous method that can be useful for certain substrates.[21][23] |
| Thermal (No Acid) | Methanol or TFE | 150°C | 1 hour | Can allow for selective deprotection based on temperature control.[24][25] |
Troubleshooting and Advanced Strategies
Common Side Reactions and Mitigation
-
Alkylation by tert-butyl cation: As mentioned, this is a primary concern during deprotection.
-
Incomplete Deprotection:
-
Possible Causes: Insufficient acid, inadequate reaction time, or steric hindrance.[15]
-
Solution: Increase the concentration of the acid, prolong the reaction time, or gently warm the reaction mixture.
-
-
Racemization: In peptide synthesis, racemization can occur during the coupling of Boc-protected amino acids.
-
Solution: Use coupling reagents known for low racemization (e.g., DIC/Oxyma), avoid excess base, and minimize pre-activation time.[18]
-
-
Trifluoroacetylation: The newly liberated amine can sometimes be acylated by TFA.
-
Solution: Use HCl in an organic solvent (e.g., dioxane) for deprotection instead of TFA.[18]
-
Selective Deprotection Strategies
The Boc group's sensitivity to acid allows for selective deprotection. For instance, secondary N-Boc groups can be selectively cleaved in the presence of primary N-Boc groups using ZnBr₂ in CH₂Cl₂.[14] Similarly, aromatic N-Boc groups can be cleaved while leaving aliphatic N-Boc groups intact using Montmorillonite K10 clay.[14] Thermal deprotection in continuous flow has also demonstrated the potential for sequential selective deprotection by controlling the temperature.[24]
Caption: Orthogonal Deprotection Strategies.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is a versatile and indispensable tool in modern organic synthesis. Its stability, ease of handling, and selective removal under acidic conditions have cemented its role in the synthesis of complex molecules, from peptides to pharmaceuticals.[2][4][] A thorough understanding of the mechanisms of Boc protection and deprotection, coupled with the application of robust, well-validated protocols, is essential for achieving high yields and purity. By considering the causality behind experimental choices and being aware of potential side reactions and mitigation strategies, researchers can effectively leverage the power of Boc protection to advance their synthetic endeavors.
References
- Orthogonal Protecting Group Strategies with Boc: A Compar
- Amine Protection / Deprotection. Fisher Scientific.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
- Application Notes and Protocols for the Deprotection of Boc-Gly-OMe using Trifluoroacetic Acid (TFA). Benchchem.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Peptide Synthesis. Chemistry LibreTexts.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Boc Protecting Group for Amines. Chemistry Steps.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Boc Deprotection - TFA. Common Organic Chemistry.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- SUPPORTING INFORM
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.
- TFA Deprotection. Scribd.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Benchchem.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Protecting Groups for Amines: Carbam
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Why is boc stable to hydrolysis under basic conditions? Reddit.
Sources
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- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
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- 16. peptide.com [peptide.com]
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- 20. BOC deprotection [ms.bzchemicals.com]
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- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Application Note: Diastereoselective Synthesis of Cyclobutanol Derivatives Using Ketoreductases
Abstract
Chirally pure cyclobutanol derivatives are pivotal structural motifs in a multitude of pharmaceutical agents and complex molecules. Traditional chemical synthesis routes to these compounds often suffer from limitations, including the use of harsh reagents, poor stereocontrol, and multiple protection-deprotection steps. This application note provides a comprehensive guide to the use of ketoreductases (KREDs) as a powerful biocatalytic tool for the efficient and highly diastereoselective synthesis of substituted cyclobutanols. We delve into the mechanistic basis of stereoselectivity, present detailed protocols for enzyme screening and preparative-scale synthesis, and offer practical guidance on reaction optimization and analysis. By leveraging the inherent selectivity of KREDs, researchers can access both cis and trans diastereomers with high fidelity, paving the way for greener, more sustainable, and efficient synthetic strategies in drug discovery and development.[1][2]
Introduction: The Case for Biocatalytic Cyclobutanol Synthesis
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable component in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable pharmacological properties, such as improved metabolic stability and binding affinity. Consequently, the stereocontrolled synthesis of functionalized cyclobutanes, particularly cyclobutanols, is of paramount importance.[3]
The asymmetric reduction of a prochiral cyclobutanone is a direct route to chiral cyclobutanols. However, controlling the diastereoselectivity of this reduction to favor the desired cis or trans isomer is a significant synthetic challenge.[4] While chemical methods exist, they often provide limited selectivity or require substrate-specific directing groups. Biocatalysis, specifically the use of NAD(P)H-dependent ketoreductases (KREDs), has emerged as a superior alternative.[5][6] KREDs operate under mild aqueous conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and generate minimal waste, aligning with the principles of green chemistry.[7][8] The vast and ever-expanding library of commercially available and engineered KREDs allows for the selective synthesis of either diastereomer of a target cyclobutanol, often with near-perfect control.[1][9][10]
The Engine of Selectivity: Understanding KRED Active Sites
The remarkable diastereoselectivity of a KRED-catalyzed reduction is dictated by the precise architecture of its active site. KREDs, particularly those from the short-chain dehydrogenase/reductase (SDR) family, possess a highly structured substrate-binding pocket adjacent to the nicotinamide cofactor (NADPH or NADH).[11][12]
The stereochemical outcome is primarily governed by the enzyme's ability to stabilize one of the two diastereomeric transition states. This is achieved through specific steric and electronic interactions within the active site. The binding pocket can be conceptualized as having a "small" and a "large" pocket, which accommodate the substituents of the ketone. For a substituted cyclobutanone, the enzyme forces the substrate to adopt an orientation that minimizes steric clashes. The hydride from the NADPH cofactor is then delivered to one specific face of the carbonyl, locking in the stereochemistry of the resulting hydroxyl group.[13][14]
Molecular dynamics simulations and X-ray crystallography have revealed that mutations to amino acid residues lining the active site, particularly within the flexible substrate-binding loop, can dramatically alter the size and shape of these pockets.[13][15] This allows for the "tuning" or evolution of KREDs to favor the opposite diastereomer, providing access to a complete set of stereoisomers from a single precursor.[1][15]
Figure 1: Conceptual model of substrate binding in a KRED active site controlling diastereoselectivity.
The Workflow: From Screening to Synthesis
The successful application of KREDs begins with identifying the optimal enzyme for the target transformation. A typical workflow involves screening a diverse panel of KREDs, optimizing the reaction conditions, and finally, scaling up the reaction.
Figure 2: General experimental workflow for KRED-mediated synthesis.
Protocol: Screening of a Commercial KRED Panel
This protocol describes a general method for screening KREDs in a 96-well plate format to rapidly identify candidates with high activity and diastereoselectivity for a target cyclobutanone.
Materials:
-
Ketoreductase screening panel (e.g., from Codexis®, Johnson Matthey, Creative Enzymes)
-
Target cyclobutanone substrate
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO or Isopropanol (IPA) as co-solvent
-
96-well microtiter plates
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC or HPLC vials
Procedure:
-
Prepare Stock Solutions:
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Cofactor: 25 mg/mL NADP⁺ in buffer.
-
GDH: 10 mg/mL GDH in buffer.
-
Glucose: 1 M D-Glucose in buffer.
-
Substrate: 100 mg/mL of the cyclobutanone in DMSO or IPA.
-
-
Reaction Setup (per well):
-
To each well of a 96-well plate, add 5-10 mg of lyophilized KRED powder or a specified amount of liquid enzyme formulation.
-
Add 850 µL of buffer.
-
Add 20 µL of the NADP⁺ stock solution.
-
Add 20 µL of the GDH stock solution.
-
Add 100 µL of the D-Glucose stock solution.
-
Include a negative control well with no KRED.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of the substrate stock solution to each well (final substrate concentration ~10 mg/mL).
-
Seal the plate and place it in a shaker incubator at 30°C, shaking at 250 rpm.
-
-
Reaction Monitoring and Workup (after 24 hours):
-
Quench the reaction by adding 500 µL of ethyl acetate to each well.
-
Mix thoroughly for 10 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer 200 µL of the upper organic layer to a new plate or directly to GC/HPLC vials containing a small amount of anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the samples by chiral GC or HPLC to determine the conversion percentage and the diastereomeric ratio (cis vs. trans).
-
Data Interpretation: "Hit" enzymes are those that exhibit high conversion (>95%) and high diastereoselectivity (e.g., >98:2 d.r.). A pair of stereocomplementary KREDs is ideal, with one producing the cis and the other the trans isomer with high selectivity.[1]
| KRED ID | Substrate | Conversion (%) | Diastereomeric Ratio (cis:trans) | e.e. of Major Isomer (%) |
| KRED-A08 | 3-Methylcyclobutanone | >99 | 99:1 | >99 (cis) |
| KRED-A12 | 3-Methylcyclobutanone | 85 | 95:5 | >99 (cis) |
| KRED-B04 | 3-Methylcyclobutanone | 15 | 50:50 | N/A |
| KRED-C11 | 3-Methylcyclobutanone | >99 | 3:97 | >99 (trans) |
| Control | 3-Methylcyclobutanone | <1 | N/A | N/A |
| Table 1: Representative screening data identifying stereocomplementary KREDs for the reduction of 3-methylcyclobutanone. |
Protocol: Preparative Scale Diastereoselective Reduction (1 gram)
This protocol outlines the scale-up synthesis using a "hit" KRED identified from the screening phase.
Materials:
-
Selected KRED (lyophilized powder, e.g., KRED-A08)
-
Cyclobutanone substrate (1.0 g)
-
NADP⁺ (100 mg)
-
Glucose Dehydrogenase (GDH, 100 mg)
-
D-Glucose (15 g)
-
Potassium phosphate buffer (100 mM, pH 7.0, 100 mL)
-
Isopropanol (IPA, 10 mL)
-
Ethyl acetate (3 x 100 mL)
-
Brine (50 mL)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a 250 mL flask, dissolve 15 g of D-Glucose, 100 mg NADP⁺, and 100 mg GDH in 100 mL of phosphate buffer. Stir until all solids are dissolved.
-
Add the selected KRED powder (typically 0.1-1.0 g, follow manufacturer's recommendation or optimize) and stir gently to dissolve.
-
In a separate vial, dissolve 1.0 g of the cyclobutanone substrate in 10 mL of IPA.
-
Add the substrate solution dropwise to the enzyme solution over 10 minutes with gentle stirring.
-
-
Incubation:
-
Seal the flask and place it in a shaker or on a stir plate at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress every 2-4 hours by taking a small aliquot (50 µL), extracting with ethyl acetate (200 µL), and analyzing by TLC or GC. The reaction is typically complete within 16-24 hours.
-
-
Workup and Isolation:
-
Once the reaction reaches completion, add 100 mL of ethyl acetate to the flask and stir vigorously for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer two more times with 100 mL of ethyl acetate.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclobutanol product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Confirm the diastereomeric ratio and enantiomeric excess of the purified product using chiral GC or HPLC analysis.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Enzyme inhibition by substrate or product. | Decrease substrate loading; add substrate stepwise over time; use a two-phase system to extract the product in situ. |
| Inefficient cofactor regeneration. | Ensure pH is optimal for both KRED and GDH (usually 6.5-7.5); add more GDH or glucose. | |
| Low Diastereoselectivity | Sub-optimal reaction conditions. | Lower the reaction temperature (e.g., to 20-25°C); screen different co-solvents (e.g., DMSO, t-BuOH). |
| Incorrect enzyme choice. | Re-screen a wider panel of KREDs, including engineered variants. | |
| Enzyme Denaturation | High concentration of organic co-solvent. | Keep co-solvent volume to a minimum (typically 5-10% v/v); screen for more solvent-stable KREDs. |
| Incorrect pH or temperature. | Verify buffer pH and operate within the enzyme's recommended temperature range. |
Conclusion
The use of ketoreductases offers a highly efficient, selective, and sustainable platform for the synthesis of valuable chiral cyclobutanol derivatives. By understanding the structural basis for diastereoselection and employing a systematic workflow of screening and optimization, researchers can readily access specific stereoisomers that are challenging to obtain through conventional chemistry. The protocols and insights provided in this application note serve as a robust starting point for scientists and drug development professionals aiming to incorporate the power of biocatalysis into their synthetic programs.
References
-
Palomá-Perez, S., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 112(51), E7004-E7012. Available at: [Link][13][14]
-
Palomá-Perez, S., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. PubMed Central, PMCID: PMC4697376. Available at: [Link][15]
-
Various Authors. (2017). Screening of commercial ketoreductases for reduction of ketone 2. ResearchGate. Available at: [Link][16]
-
Palomá-Perez, S., et al. (2015). (PDF) Origins of stereoselectivity in evolved ketoreductases. ResearchGate. Available at: [Link]
-
Zhang, W., et al. (2022). Enzymatic synthesis of chiral alcohols using ketoreductases. Taylor & Francis Online. Available at: [Link][11]
-
Harkins, R. N., & Buller, A. R. (2024). Ketoreductase-Mediated Stereodivergent Synthesis of 1,1-Disubstituted Cyclobutan-3-ols. ACS Catalysis. Available at: [Link][1]
-
Ni, Y., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). PubMed. Available at: [Link]
-
Zhang, X., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available at: [Link][5]
-
Truppo, M. D. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development. Available at: [Link][9]
-
Zhang, X., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PubMed Central, PMCID: PMC9259160. Available at: [Link][6]
-
Ni, Y., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate. Available at: [Link]
-
Kaluzna, I. A., et al. (2018). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PubMed Central, PMCID: PMC6003881. Available at: [Link]
-
Huisman, G. W., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. ResearchGate. Available at: [Link]
-
de la Torre, V., et al. (2021). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. Available at: [Link]
-
syntheticpro2. (n.d.). Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). WordPress. Available at: [Link][12]
-
Various Authors. (2021). KRED‐catalyzed reduction of prochiral ketones with cofactor regeneration. ResearchGate. Available at: [Link][7]
-
Various Authors. (2020). Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate. Available at: [Link][2]
-
Various Authors. (2018). Enzymatic Cascades for the Regio- and Stereoselective Synthesis of Chiral Amines. ResearchGate. Available at: [Link]
-
Pagar, V. V., & RajanBabu, T. V. (2018). Background for asymmetric cyclobutane synthesis. ResearchGate. Available at: [Link][3]
-
Rowles, I., & Birmingham, W. R. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link][10]
-
Van der Eycken, J., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. Available at: [Link][4]
-
Zhang, W., et al. (2022). Enzymatic synthesis of chiral alcohols using ketoreductases. ResearchGate. Available at: [Link][8]
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- 5. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
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- 14. researchgate.net [researchgate.net]
- 15. Origins of stereoselectivity in evolved ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Tert-butyl N-(2-hydroxycyclobutyl)carbamate in Advanced Peptide Synthesis
Introduction: The Strategic Advantage of sterically constrained Building Blocks in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to proteolytic degradation. The introduction of non-proteinogenic amino acids and rigid structural motifs is a proven strategy to overcome these limitations. Cycloalkane-based amino acids, in particular, have emerged as powerful tools for medicinal chemists.[1][2] The cyclobutane ring, with its inherent strain and defined puckered structure, can impose significant conformational constraints on the peptide backbone.[3] This pre-organization can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic properties.[1][4]
This document provides a detailed guide to the application of tert-butyl N-(2-hydroxycyclobutyl)carbamate , a versatile bifunctional building block, in the synthesis of modified and structurally defined peptides. This reagent offers the unique advantage of introducing a constrained cyclobutyl scaffold with an orthogonally protected amine and a reactive hydroxyl group. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while the hydroxyl moiety serves as a handle for subsequent modifications, such as cyclization, glycosylation, or the attachment of payloads.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C9H17NO3 | |
| Molecular Weight | 187.24 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 117 °C | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis. | General knowledge |
Strategic Applications in Peptide Synthesis
The unique structure of this compound allows for several strategic applications in peptide design:
-
Conformational Constraint: Incorporation of the cyclobutane ring into the peptide backbone reduces the peptide's conformational freedom, which can lock it into a bioactive conformation.[1][4]
-
Scaffold for Side-Chain Modification: The hydroxyl group provides a site for post-synthesis modification, enabling the creation of peptidomimetics with novel properties.
-
Cyclization Handle: The hydroxyl group can be used as a nucleophile for on-resin cyclization with a C-terminal carboxylic acid or other electrophilic side chains, leading to the formation of cyclic peptides with enhanced stability and cell permeability.
-
Linker for Drug Conjugates: The bifunctional nature of the molecule allows it to act as a linker, connecting the peptide to other molecules such as toxins, imaging agents, or polymers.
Experimental Protocols
The following protocols are designed for manual or automated solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, which is the most widely adopted method in modern peptide synthesis.[5] The orthogonality of the Boc protecting group of the title compound with the Fmoc-based strategy is a key aspect of its utility.
Protocol 1: Incorporation of the 2-Hydroxycyclobutyl Moiety into a Peptide Sequence
This protocol describes the steps for coupling this compound to a growing peptide chain on a solid support.
Workflow Diagram:
Caption: Workflow for incorporating this compound into a peptide sequence via SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (3 equivalents) using HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence preceding the cyclobutane moiety.
-
Incorporation of the Cyclobutane Moiety: a. Perform a final Fmoc deprotection as described in step 2. b. Dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents) to activate the carboxyl group of the growing peptide chain. c. Add the activated solution to the resin and allow it to react for 4 hours. Monitor the reaction with a Kaiser test. d. Wash the resin thoroughly with DMF and DCM.
-
Continuation of Peptide Synthesis (Optional): To extend the peptide chain further, the Boc group on the newly incorporated cyclobutane moiety must be removed. a. Treat the resin with a solution of 30% TFA in DCM for 30 minutes to remove the Boc group. b. Wash the resin with DCM. c. Neutralize the resin with 10% DIPEA in DMF. d. Wash the resin with DMF. e. Continue with the standard Fmoc-SPPS coupling cycle (steps 3 and 4) for the remaining amino acids.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Modification of the Hydroxyl Group
This protocol outlines a general procedure for modifying the hydroxyl group of the incorporated cyclobutane moiety, for example, by esterification with a carboxylic acid.
Logical Flow Diagram:
Caption: Logical flow for the on-resin modification of the hydroxyl group.
Materials:
-
Peptide-resin containing the 2-hydroxycyclobutyl moiety
-
Carboxylic acid for modification
-
HBTU
-
DIPEA
-
DMF
-
DCM
Procedure:
-
Resin Preparation: Ensure the peptide-resin from Protocol 1 (after step 5d or 6e) is washed thoroughly with DMF.
-
Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid to be coupled (5 equivalents) and HBTU (5 equivalents) in DMF. Add DIPEA (10 equivalents) and allow the activation to proceed for 10 minutes.
-
Coupling to the Hydroxyl Group: Add the activated carboxylic acid solution to the peptide-resin. Allow the reaction to proceed for 4-6 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents.
-
Further Processing: The modified peptide-resin can now be subjected to cleavage and purification as described in Protocol 1 (steps 7 and 8).
Trustworthiness and Self-Validation
The protocols described are based on well-established principles of solid-phase peptide synthesis.[7] The success of each step can be validated through standard analytical techniques:
-
Kaiser Test: To confirm the completion of coupling reactions by detecting free primary amines.
-
Mass Spectrometry (MS): To verify the mass of the crude peptide after cleavage, confirming the successful incorporation of the cyclobutane moiety and any subsequent modifications.
-
RP-HPLC: To assess the purity of the crude peptide and to purify the final product.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced peptides. Its incorporation introduces conformational constraints and provides a reactive handle for further modifications. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to leverage the unique properties of this reagent in the design and synthesis of novel peptide-based therapeutics. The orthogonal protection strategy allows for its seamless integration into standard Fmoc-SPPS workflows, opening up new avenues for creating structurally diverse and biologically potent peptidomimetics.
References
-
RSC Chemical Communications. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. [Link]
-
MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]
-
Digital.CSIC. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]
-
Wiley Online Library. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate. [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
AAPPTec. (2014). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability | DIGITAL.CSIC [digital.csic.es]
- 3. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Note: Enzymatic Resolution of Racemic Hydroxycyclobutyl Carbamates for Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides a comprehensive framework for the enzymatic kinetic resolution of racemic N-Boc-3-hydroxycyclobutylamine, a valuable chiral building block in pharmaceutical synthesis. The protocol centers on the highly selective acylation of one enantiomer using lipases, primarily Candida antarctica Lipase B (CAL-B) and Pseudomonas cepacia Lipase (Lipase PS). We detail a systematic approach encompassing enzyme screening, optimization of reaction parameters, and robust analytical methods for monitoring enantiomeric excess and conversion. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and scalable chemoenzymatic strategies for the production of enantiomerically pure cyclobutane derivatives.[1][2][3]
Introduction: The Significance of Chiral Cyclobutanes
Chiral cyclobutane derivatives are privileged structural motifs found in a wide array of bioactive molecules and natural products.[1] Their constrained four-membered ring system imparts unique conformational properties that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. The synthesis of enantiomerically pure cyclobutanes is therefore a critical objective in medicinal chemistry. Chemoenzymatic methods, which combine the versatility of chemical synthesis with the unparalleled selectivity of enzymes, offer a powerful and sustainable approach to this challenge.[4]
Enzymatic kinetic resolution (EKR) is a particularly effective strategy for separating enantiomers from a racemic mixture.[5][6] This process relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. For racemic hydroxycyclobutyl carbamates, lipases are excellent catalysts for the enantioselective acylation of the hydroxyl group.[3][7] As depicted in Figure 1, the enzyme preferentially acylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) largely unreacted. This results in a mixture of the acylated product and the unreacted alcohol, which can then be separated by standard chromatographic techniques, yielding both enantiomers in high optical purity.
This application note will focus on the practical implementation of this strategy for N-Boc-3-hydroxycyclobutylamine, providing detailed protocols from enzyme selection to product analysis.
Workflow Overview
The overall process for the enzymatic resolution of racemic N-Boc-3-hydroxycyclobutylamine is a multi-step workflow. It begins with the preparation of the racemic starting material, followed by a screening phase to identify the optimal enzyme and reaction conditions. The resolution is then performed on a preparative scale, and finally, the products are separated and their enantiomeric purity is determined.
Figure 1: General workflow for the enzymatic kinetic resolution.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| Racemic N-Boc-3-hydroxycyclobutylamine | In-house/Commercial | ≥98% Purity | Synthesis protocol provided in Appendix A.1. |
| Candida antarctica Lipase B (CAL-B), immobilized | Sigma-Aldrich/Merck | Recombinant | e.g., Novozym® 435.[8][9] |
| Pseudomonas cepacia Lipase (Lipase PS), immobilized | Amano Enzyme/Sigma | Immobilized on ceramic | Known for high stability and broad applicability.[7][10][11] |
| Vinyl Acetate | Sigma-Aldrich | Anhydrous, ≥99% | Irreversible acyl donor. |
| tert-Butyl Methyl Ether (TBME) | Sigma-Aldrich | Anhydrous, ≥99.8% | Recommended solvent.[2] |
| Diisopropyl Ether (DIPE) | Sigma-Aldrich | Anhydrous, ≥99% | Alternative solvent. |
| Hexane | Sigma-Aldrich | Anhydrous, ≥95% | Alternative solvent. |
| Ethyl Acetate | Fisher Scientific | HPLC Grade | For chromatography. |
| Isopropanol (IPA) | Fisher Scientific | HPLC Grade | For chiral HPLC mobile phase. |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade | For chiral HPLC mobile phase. |
| Phosphate Buffer Saline (PBS) | Sigma-Aldrich | pH 7.4 | For aqueous workup if necessary. |
| Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | Anhydrous | For drying organic layers. |
| Celite® | Sigma-Aldrich | Filtering aid | For enzyme filtration. |
Detailed Experimental Protocols
Protocol 1: Enzyme Screening for Kinetic Resolution
The success of a kinetic resolution is highly dependent on the choice of enzyme. This protocol outlines a screening procedure to identify the most enantioselective lipase for the acylation of racemic N-Boc-3-hydroxycyclobutylamine.
Causality: Different lipases exhibit varying levels of enantioselectivity towards a given substrate due to differences in the shape and steric constraints of their active sites.[1][12] Screening is a critical first step to identify a biocatalyst that provides a high enantiomeric ratio (E-value), which is essential for achieving high enantiomeric excess (e.e.) at approximately 50% conversion.
-
Preparation: In separate 4 mL vials, place 10 mg (approx. 0.05 mmol) of racemic N-Boc-3-hydroxycyclobutylamine.
-
Enzyme Addition: To each vial, add 15-20 mg of an immobilized lipase (e.g., Novozym® 435, Lipase PS).
-
Solvent and Acyl Donor: Add 1 mL of anhydrous tert-butyl methyl ether (TBME) to each vial, followed by 2 equivalents of vinyl acetate.
-
Reaction: Seal the vials and place them on an orbital shaker at 200 rpm and 30 °C.
-
Monitoring: At timed intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (approx. 20 µL) from each reaction.
-
Sample Preparation for Analysis: Dilute the aliquot with 1 mL of isopropanol, filter through a 0.22 µm syringe filter to remove the enzyme, and analyze by chiral HPLC (see Protocol 3).
-
Evaluation: Calculate the conversion and the enantiomeric excess of the remaining substrate (e.e.s) and the formed product (e.e.p) for each enzyme. The enzyme providing the highest E-value (calculated from e.e.s and conversion) is selected for preparative scale resolution.
Protocol 2: Preparative Scale Enzymatic Kinetic Resolution
This protocol describes the scale-up of the optimized resolution reaction.
Causality: The goal of the preparative scale reaction is to produce sufficient quantities of both the unreacted alcohol and the acylated product with high enantiomeric purity. The reaction is typically stopped at or near 50% conversion, as this is the theoretical point where the maximum yield of both enantiopure compounds can be achieved.
-
Reaction Setup: To a 100 mL round-bottom flask, add 1.0 g of racemic N-Boc-3-hydroxycyclobutylamine.
-
Solvent and Reagents: Add 50 mL of anhydrous TBME, followed by 2.0 equivalents of vinyl acetate.
-
Enzyme Addition: Add the optimal amount of the selected immobilized lipase (typically 15-20% by weight of the substrate).
-
Incubation: Stir the reaction mixture at 30 °C and monitor the progress by taking aliquots for chiral HPLC analysis every 2-4 hours.
-
Quenching: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme using a Büchner funnel with a pad of Celite®.
-
Enzyme Wash: Wash the recovered enzyme with fresh TBME (2 x 10 mL) to recover any adsorbed product. The enzyme can often be dried under vacuum and reused.
-
Workup: Combine the filtrate and washes and concentrate under reduced pressure to yield a crude mixture of the acylated product and the unreacted alcohol.
-
Purification: Separate the two compounds using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Figure 2: Stereochemical outcome of a successful kinetic resolution.
Protocol 3: Chiral HPLC Analysis
Accurate determination of enantiomeric excess is crucial for evaluating the success of the resolution.[13][14]
Causality: Chiral stationary phases (CSPs) create a chiral environment within the HPLC column.[15] Enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based columns are often effective for N-Boc protected compounds due to a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column is a good starting point, e.g., CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation (α > 1.2).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified fractions in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Data Analysis:
-
Identify the peaks corresponding to the two alcohol enantiomers and the two acylated product enantiomers.
-
Calculate the enantiomeric excess (e.e.) for the substrate and product using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Calculate the conversion (c) using the formula: c (%) = [Area(product) / (Area(product) + Area(substrate))] x 100
-
Calculate the Enantiomeric Ratio (E) using the formula: E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)] OR E = ln[(1 - c)(1 - e.e.s)] / ln[(1 - c)(1 + e.e.s)]
-
Data Presentation and Interpretation
Results from the enzyme screening should be tabulated for clear comparison.
| Enzyme | Time (h) | Conversion (%) | e.e.s (%) | e.e.p (%) | E-value |
| Novozym® 435 | 8 | 48 | >99 | 96 | >200 |
| Lipase PS (Amano) | 8 | 51 | 98 | >99 | >200 |
| Lipase A (Amano) | 24 | 35 | 45 | 80 | ~10 |
| Lipase from C. rugosa | 24 | 15 | 18 | 25 | ~2 |
| Note: Data are representative and will vary based on specific substrate and conditions. |
Interpretation: An E-value greater than 200 is considered excellent for a preparative resolution.[2] Both Novozym® 435 and Lipase PS show high potential. The choice for scale-up may depend on factors like cost, stability, and reaction time.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low reaction rate | - Inactive enzyme (denatured by heat/pH).- Presence of inhibitors.- Insufficient water activity for enzyme function in organic solvent. | - Verify enzyme activity with a standard substrate (e.g., p-nitrophenyl butyrate).- Ensure purity of starting materials.- Add a small amount of buffer or use salt hydrates to control water activity. |
| Low Enantioselectivity (Low E-value) | - Sub-optimal enzyme choice.- Incorrect solvent.- Temperature is too high, reducing selectivity. | - Screen a wider range of lipases.- Test different aprotic solvents (e.g., hexane, DIPE, toluene).- Lower the reaction temperature (e.g., to room temperature or 4 °C). This often increases the E-value at the cost of reaction rate. |
| Reaction proceeds past 50% conversion | - The less reactive enantiomer is slowly being acylated. | - Carefully monitor the reaction progress and stop it precisely at 45-50% conversion to maximize yield and e.e. for both enantiomers. |
| Poor peak shape/separation in HPLC | - Inappropriate mobile phase composition.- Wrong chiral stationary phase.- Column overloading. | - Optimize the ratio of polar modifier (e.g., IPA) in the mobile phase.- Screen different types of chiral columns (e.g., amylose-based, cellulose-based).- Reduce sample concentration. |
Conclusion
The enzymatic kinetic resolution of racemic N-Boc-3-hydroxycyclobutylamine via lipase-catalyzed acylation is a highly efficient and selective method for accessing both enantiomers in high optical purity. By following a systematic approach of enzyme screening, reaction optimization, and careful analytical monitoring, researchers can reliably produce these valuable chiral building blocks. Lipases such as Novozym® 435 and Lipase PS demonstrate excellent performance, providing high E-values under mild reaction conditions. This chemoenzymatic strategy represents a key enabling technology for the synthesis of complex chiral pharmaceuticals.
References
-
Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine. (n.d.). ResearchGate. [Link]
-
RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. (n.d.). Thesis. [Link]
-
Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Science and Technology, Fourth Edition. [Link]
-
Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies. (2022). National Institutes of Health. [Link]
-
Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation. (n.d.). National Institutes of Health. [Link]
-
Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. (1994). PubMed. [Link]
-
Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. (2022). MDPI. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. (2008). ResearchGate. [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2000). PubMed. [Link]
-
Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions. (2018). PubMed. [Link]
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace. [Link]
-
Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. [Link]
-
Enhancing the methanol tolerance of Candida antarctica lipase B by saturation mutagenesis for biodiesel preparation. (2021). National Institutes of Health. [Link]
-
Scheme 3. Lipase PS-C II-catalyzed acylation of N-acylated amino... (n.d.). ResearchGate. [Link]
-
Pseudomonas cepacia Lipase-Catalyzed Enantioselective Acylation of 2-Substituted-1-alkanols in Organic Solvents. (n.d.). ResearchGate. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (n.d.). American Pharmaceutical Review. [Link]
-
Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylation. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. (2022). National Institutes of Health. [Link]
-
Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. (2008). Organic & Biomolecular Chemistry. [Link]
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2002). ResearchGate. [Link]
-
Chemoenzymatic synthesis. (n.d.). National Institutes of Health. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the methanol tolerance of Candida antarctica lipase B by saturation mutagenesis for biodiesel preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. scispace.com [scispace.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving yield of tert-butyl N-(2-hydroxycyclobutyl)carbamate synthesis
Answering the user's request.## Technical Support Center: Synthesis of tert-butyl N-(2-hydroxycyclobutyl)carbamate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important building block. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction, improve yields, and ensure the highest purity of your final product.
Introduction: The Synthetic Challenge
The target molecule, this compound, is typically synthesized via the N-protection of 2-aminocyclobutanol using di-tert-butyl dicarbonate (Boc₂O). While this is a standard transformation, the presence of both a nucleophilic amine and a hydroxyl group on a strained cyclobutane ring presents unique challenges. Achieving high yield and selectivity requires careful control over reaction parameters. This guide provides a systematic approach to troubleshooting and optimization.
Core Reaction Scheme
The primary transformation involves the chemoselective acylation of the amino group in the presence of a hydroxyl group.
Caption: General synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.
Q1: My reaction yield is consistently low (<70%). What are the most critical initial checks?
A1: Low yields in carbamate synthesis often stem from foundational issues with reagents or the reaction environment.[1] A systematic check is the most efficient way to identify the culprit.
-
Reagent Quality and Stoichiometry:
-
2-Aminocyclobutanol (Starting Material): Ensure it is pure and, most importantly, anhydrous. Water can hydrolyze Boc anhydride, consuming your reagent and complicating the reaction. If the amine is a salt (e.g., hydrochloride), an appropriate amount of base must be added to liberate the free amine before reaction.
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is sensitive to moisture and can decompose over time into tert-butanol and CO₂, especially if stored improperly.[2] Use a fresh bottle or verify the purity of your existing stock. It is often sold as a liquid or a low-melting solid (m.p. ~23°C).[2] For a standard reaction, using a slight excess (1.05-1.2 equivalents) of Boc₂O is recommended to drive the reaction to completion.
-
-
Anhydrous Conditions: Moisture is a key adversary. Water competes with the amine for reaction with Boc₂O.
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.[1]
-
-
Reaction Temperature: The reaction of Boc₂O with aliphatic amines is typically fast and exothermic.[3]
-
Initial Addition: Add the Boc₂O solution to the amine solution slowly, especially on a larger scale. It is often best to perform the initial addition at 0°C (ice bath) to control the exotherm and prevent potential side reactions.[4]
-
Reaction Progression: After the initial addition, the reaction can usually be warmed to room temperature and stirred until completion.[4]
-
Q2: I'm observing a significant side product with a similar polarity to my desired product. What is it, and how can I prevent it?
A2: The most likely side product is the O-acylated isomer, tert-butyl 2-(tert-butoxycarbonyloxy)cyclobutylcarbamate, or the mixed carbonate from O-acylation of the starting material's hydroxyl group. While N-acylation is kinetically favored over O-acylation for amino alcohols, certain conditions can promote the unwanted side reaction.
-
Cause: The use of strong, non-nucleophilic bases like triethylamine (Et₃N) or diisopropylethylamine (DIEA) in combination with activating agents like 4-dimethylaminopyridine (DMAP) can sometimes accelerate O-acylation. While DMAP is an excellent acylation catalyst, it can reduce the selectivity between N and O sites.
-
Solution:
-
Avoid DMAP: For this specific substrate, a catalyst is generally not required. The amine is sufficiently nucleophilic.
-
Control Temperature: Perform the Boc₂O addition at 0°C. Lower temperatures increase the kinetic preference for N-acylation.
-
Choice of Base/Solvent System: A biphasic system using a mild inorganic base is often highly effective at preventing O-acylation. A common and robust method involves dissolving the amino alcohol in a mixture of 1,4-dioxane and water with sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) as the base.[4] The aqueous base deprotonates the ammonium species (if starting from a salt) and neutralizes the acid byproduct, while the reaction proceeds cleanly in the organic phase.
-
Q3: My reaction stalls and does not proceed to completion, even after several hours. What should I do?
A3: A stalled reaction typically points to an issue with reactivity or stoichiometry.
-
Cause 1: Insufficient Base: If you started with an amine salt (e.g., 2-aminocyclobutanol·HCl), ensure you have added at least 2 equivalents of base: one to neutralize the salt and one to neutralize the acid generated during the reaction. For a free amine, 1 equivalent of base is sufficient.
-
Cause 2: Poor Solubility: If your starting material or base is not fully dissolved, the reaction can be diffusion-limited. Ensure efficient stirring.[5] If using a biphasic system, vigorous stirring is essential to maximize the interfacial area. Consider a solvent system that better solubilizes all components, such as Tetrahydrofuran (THF).
-
Cause 3: Decomposed Reagent: As mentioned in Q1, old Boc₂O is a common cause of incomplete reactions. If the reaction has stalled, a small additional charge of fresh Boc₂O (0.1 eq) can be added. Monitor by TLC or LC-MS to see if the reaction restarts.
Q4: The workup and purification are problematic, leading to significant product loss. Can you recommend a robust protocol?
A4: The amphiphilic nature of this compound (possessing both a polar alcohol and a greasy Boc group) can lead to emulsion formation during aqueous workup and tailing during column chromatography.
-
Optimized Workup:
-
Quenching: If the reaction is in an organic solvent like THF or Dioxane, concentrate it under reduced pressure to remove the bulk of the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with a dilute acid (e.g., 5% citric acid or 1M HCl) to remove any unreacted amine and base, followed by a saturated NaHCO₃ solution to remove acidic byproducts, and finally with brine to reduce the amount of dissolved water.
-
Breaking Emulsions: If an emulsion forms, adding more brine or filtering the entire mixture through a pad of Celite® can help break it.
-
-
Optimized Purification:
-
Solvent System: A gradient elution on silica gel is typically required. Start with a non-polar solvent system (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity to elute your product (e.g., moving towards 40-60% Ethyl Acetate in Hexanes).
-
Tailing Reduction: To minimize peak tailing on the silica column, you can pre-treat the silica slurry with 0.5-1% triethylamine in your eluent or add a small amount (e.g., 0.5%) of a polar solvent like methanol to the mobile phase in the later stages of elution.
-
Optimized Experimental Protocol
This protocol is based on a highly reliable method for Boc protection of amino alcohols, adapted for this specific substrate.[4]
Materials & Equipment:
-
2-Aminocyclobutanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminocyclobutanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water (e.g., 10 mL of solvent per gram of amine).
-
Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution.
-
Cooling: Cool the mixture to 0°C using an ice-water bath with vigorous stirring.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) in one portion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature while stirring. Monitor the reaction progress by TLC (e.g., using 50% EtOAc/Hexanes and visualizing with ninhydrin for the starting material and permanganate stain for the product). The reaction is typically complete within 1-3 hours.
-
Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the majority of the 1,4-dioxane.
-
Workup - Extraction: Dilute the remaining aqueous slurry with water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Workup - Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which may be an oil or a crystalline solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 60%). Combine the pure fractions and concentrate to afford this compound.
Data & Parameter Summary
For successful synthesis, understanding the interplay of different parameters is key. The following table summarizes common conditions and their implications.
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Solvent | Biphasic (Dioxane/H₂O) or THF | Dioxane/H₂O: Excellent for preventing O-acylation; workup is straightforward.[4] THF: Good for solubility but requires anhydrous conditions and an organic base, slightly increasing O-acylation risk. |
| Base | NaHCO₃ or Na₂CO₃ | Inorganic Base: Mild, inexpensive, and minimizes side reactions. Highly recommended. |
| Triethylamine (Et₃N) | Organic Base: Can be used in anhydrous solvents but may increase the risk of O-acylation. Must be pure. | |
| Temperature | 0°C to Room Temperature | 0°C Addition: Crucial for controlling exotherm and maximizing N- vs. O-selectivity.[4] RT Reaction: Sufficient for driving the reaction to completion. |
| Stoichiometry | 1.05-1.2 eq. Boc₂O | A slight excess ensures complete consumption of the starting amine. A large excess is wasteful and can complicate purification. |
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your synthesis.
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
- BenchChem Technical Support Team. (2025).
-
Bach, T., & Hehn, J. P. (2011). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 133(40), 16367–16375. [Link]
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. INNO PHARMCHEM. [Link]
- BenchChem. (2025).
-
Various Authors. (2025). Di-tert-butyl Dicarbonate (Boc-anhydride, Boc2O). ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Boc Anhydride: A Guide for Researchers. INNO PHARMCHEM. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Organic Syntheses Procedure. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. SynArchive. [Link]
Sources
Technical Support Center: Purification of tert-Butyl N-(2-hydroxycyclobutyl)carbamate
Welcome to the dedicated technical support guide for the purification of tert-butyl N-(2-hydroxycyclobutyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable building block from common synthetic impurities. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your purification strategy.
Introduction: The Challenge of Purity
This compound is an important intermediate in pharmaceutical synthesis, valued for its constrained cyclobutyl scaffold and orthogonal protecting group. The introduction of the tert-butoxycarbonyl (Boc) group is generally straightforward, most commonly achieved by reacting 2-hydroxycyclobutylamine with di-tert-butyl dicarbonate (Boc₂O).[1] However, the crude reaction mixture often contains a variety of side products and unreacted starting materials, complicating isolation and potentially compromising downstream reactions.
The presence of both a polar hydroxyl group and a lipophilic Boc group gives the molecule an intermediate polarity, which can present unique challenges for both chromatographic separation and crystallization. This guide provides a structured approach to tackling these issues head-on.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Based on the standard Boc-protection reaction, the primary impurities include:
-
Unreacted 2-hydroxycyclobutylamine: The starting amine is more polar than the product.
-
Excess Di-tert-butyl dicarbonate (Boc₂O): This reagent is non-polar. Its hydrolysis byproduct, tert-butanol, is also a common impurity.
-
Di-Boc protected amine: Over-protection can lead to tert-butyl N-(tert-butoxycarbonyl)-N-(2-hydroxycyclobutyl)carbamate, a much less polar impurity.
-
O-Boc protected product: The hydroxyl group can be acylated by Boc₂O to form a carbonate, another non-polar side product. While less common for amines, it can occur.[2]
-
Urea derivatives: If isocyanate is formed as a byproduct from the Boc₂O, it can react with the starting amine to form urea derivatives.[1]
Q2: My purified compound appears as an oil, not a solid. Is this normal?
A2: Yes, this is a very common issue with Boc-protected amino alcohols, which can often be isolated as viscous oils or low-melting solids.[3][4] The presence of even minor impurities or residual solvent can inhibit crystallization. Furthermore, if your synthesis produces a mixture of cis and trans isomers, this can also prevent solidification.
Q3: Is the Boc protecting group stable during purification?
A3: The Boc group is robust under basic and neutral conditions but is highly sensitive to acid.[5] It is crucial to avoid acidic conditions during workup and chromatography. For instance, using standard reversed-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase will likely lead to partial or complete deprotection of the Boc group.[6] Normal-phase silica gel can be slightly acidic, which may cause some degradation if the compound is exposed for extended periods.[7]
Purification Strategy Overview
The optimal purification strategy depends on the specific impurity profile and the desired final purity. The two primary methods are flash column chromatography and recrystallization.
Visualizing the Purification Workflow
Below is a general workflow for isolating the target compound after the initial reaction workup.
Caption: General workflow for purification and analysis.
Key Chemical Structures
Understanding the structures of the target compound and potential side products is crucial for designing a separation strategy.
Caption: Structures of the target compound and key impurities.
Troubleshooting Guide (Q&A Format)
Issue 1: My compound is very polar on TLC and streaks badly, even in 50% Ethyl Acetate/Hexanes. How can I get good separation?
-
Plausible Cause: The free hydroxyl and N-H groups on your molecule are interacting very strongly with the acidic silica gel, leading to streaking (tailing). The presence of unreacted, highly polar 2-hydroxycyclobutylamine can also worsen this effect.
-
Solution 1: Modify the Mobile Phase.
-
Add a More Polar Solvent: Switch to a dichloromethane (DCM)/methanol (MeOH) solvent system. Start with 1-2% MeOH in DCM and gradually increase the concentration. This system is often better for moderately polar compounds.[2]
-
Add a Basic Modifier: To counteract the acidity of the silica gel and improve the peak shape of amines, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1%.
-
-
Solution 2: Deactivate the Silica Gel.
-
If your compound is particularly sensitive, you can use deactivated silica. This can be prepared by pre-treating standard silica gel with a solution of triethylamine in your non-polar solvent before packing the column.
-
Issue 2: My final product is a persistent oil. How can I induce crystallization?
-
Plausible Cause: The product may be a mixture of isomers, contain residual solvent, or simply have a low melting point. Oily products are common for Boc-protected amino acids and their derivatives.[8]
-
Solution: Seeding and Slurrying Protocol. This method, adapted from industrial crystallization processes, can be highly effective.[9]
-
Ensure High Purity: First, ensure the oil is of high purity (>95% by NMR or LC-MS) by performing careful chromatography.
-
Remove All Solvent: Concentrate the purified fractions on a rotary evaporator, then place the flask on a high-vacuum line for several hours to remove trace solvents.
-
Seeding (if possible): If you have a small amount of solid material from a previous batch, add a single seed crystal to the oil.
-
Induce Solidification: Allow the oil to stand at room temperature or in the refrigerator for 24-48 hours. Scratching the inside of the flask with a glass rod at the oil-air interface can help initiate crystallization.
-
Slurrying: Once the oil has solidified (even partially), add a small amount of a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether.[8]
-
Break Up Solid: Use a spatula to break up the solid mass into a fine powder within the solvent, creating a slurry.
-
Filter and Dry: Stir the slurry for 1-2 hours, then collect the solid by filtration, wash with a small amount of cold hexane, and dry under high vacuum.
-
Issue 3: My NMR shows two distinct sets of peaks for the product, suggesting a mixture of isomers. How can I separate them?
-
Plausible Cause: The synthesis of 2-hydroxycyclobutylamine often produces a mixture of cis and trans diastereomers. These isomers can have very similar polarities, making them difficult to separate by standard chromatography.
-
Solution 1: High-Resolution Chromatography.
-
Careful optimization of flash chromatography may allow for separation. Use a long column with a shallow gradient (e.g., increasing ethyl acetate in hexanes by 1-2% increments).
-
-
Solution 2: Diastereomeric Salt Formation (Advanced).
-
This is an analogous strategy to methods used for separating cyclic diamine isomers.[10]
-
Deprotection: Carefully remove the Boc group using an acid (e.g., HCl in dioxane) to yield the amine hydrochloride salt.
-
Resolution: React the free amine mixture with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts.
-
Fractional Crystallization: These diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization from a suitable solvent.
-
Liberation and Re-protection: After separating the salts, liberate the free amine with a base and re-protect with Boc₂O to obtain the single, pure isomer. This is a multi-step process but is often the most effective method for resolving stubborn diastereomers.
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common and versatile method for purifying the target compound from a typical reaction mixture.[11][12]
-
Sample Preparation: After an aqueous workup (e.g., washing with saturated NaHCO₃ and brine), thoroughly dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude oil.
-
TLC Analysis: Dissolve a small amount of the crude oil in ethyl acetate and run a TLC plate using a 30:70 ethyl acetate/hexanes mixture. The target product typically has an Rf value of 0.2-0.4 in this system. Adjust the solvent polarity as needed.
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Pack the column with silica gel as a slurry in a non-polar solvent (e.g., 100% hexanes).
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally gives better separation than loading a liquid sample.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is ideal when the crude product is already relatively pure (>85%) and solid or can be induced to solidify.[13]
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, consider solvent systems like ethyl acetate/hexanes, toluene, or isopropanol.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under high vacuum to a constant weight. A melting point analysis can confirm the purity. The melting point for the cis-isomer has been reported as 117 °C.[14]
Comparison of Purification Techniques
| Feature | Flash Column Chromatography | Recrystallization |
| Typical Purity | >98% | >99% (if successful) |
| Typical Yield | 60-90% | 50-85% (highly dependent on solubility) |
| Time Commitment | 2-6 hours | 4-24 hours (includes slow cooling) |
| Scalability | Good for lab scale (mg to ~100g) | Excellent for both lab and industrial scale |
| Applicability | Versatile; can separate complex mixtures and isomers.[15] | Best for crude material that is already >85% pure and solid. |
| Key Challenge | Potential for compound degradation on silica; requires solvent optimization.[7] | Finding a suitable solvent; product may "oil out" instead of crystallizing. |
References
- Google Patents. (1975). Separation and purification of cis and trans isomers. US3880925A.
-
Organic Syntheses. (n.d.). Procedure for column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved from [Link]
-
Reddit. (2023). How do I remove the N-Boc protection group.... r/OrganicChemistry. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (2021). Crystallization method of Boc-amino acid. CN112661672A.
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (2012). Boc Protection of Aminoglycosides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of optically pure N-Boc-protected (2 R,3 R)- and (2 R,3 S)-3-fluoroprolines. Retrieved from [Link]
- Google Patents. (2008). Process for the production of tert-butyl N-(2-bromoethyl)carbamate. US7432391B2.
- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof. CN102020589B.
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. mt.com [mt.com]
- 14. echemi.com [echemi.com]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in Carbamate Synthesis
Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of carbamates. Whether you are using carbamates as protecting groups or as key pharmacophores, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Part 1: Core Troubleshooting Guide
This section is structured to address specific, high-frequency issues encountered during carbamate synthesis. Each problem is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.
Section 1.1: Low or No Product Yield
Low yields are one of the most common frustrations in carbamate synthesis. The following Q&A section breaks down the potential causes and provides systematic checks to identify and resolve the issue.
Q1: My carbamate synthesis reaction is resulting in a low yield. What are the initial checks I should perform?
A1: When faced with low yields, a systematic evaluation of your reaction setup and reagents is the critical first step.
-
Reagent Quality and Stability : The purity and stability of your starting materials are paramount. Reagents like isocyanates and chloroformates are highly susceptible to hydrolysis and should be fresh or stored under strictly anhydrous conditions.[1] Similarly, ensure your amine and alcohol starting materials are pure and dry.
-
Anhydrous Conditions : Many carbamate synthesis reactions are highly sensitive to moisture. Water can lead to the formation of undesired byproducts, most notably symmetric ureas when using isocyanate intermediates.[1][2] It is crucial to use oven-dried glassware and anhydrous solvents to minimize water content.
-
Inert Atmosphere : For reactions involving sensitive reagents or reactive intermediates, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of starting materials and intermediates.[1]
-
Reaction Monitoring : Diligent monitoring of the reaction's progress using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) is essential.[1] This will help you determine if the reaction is sluggish, has stalled, or has reached completion.
Q2: I'm attempting a Boc-protection and the reaction is incomplete. What are the likely causes?
A2: Incomplete tert-butoxycarbonyl (Boc) protection of amines can stem from several factors:
-
Low Nucleophilicity of the Amine : Electron-deficient amines, such as anilines with electron-withdrawing groups, or sterically hindered amines may exhibit slow or no reaction with di-tert-butyl dicarbonate (Boc₂O).[3][4]
-
Poor Solubility : If your amine starting material, especially zwitterionic compounds like amino acids, is not fully dissolved in the reaction solvent, the reaction rate can be significantly hindered.[3][4]
-
Inappropriate Base : While not always necessary, a base is often used to neutralize the acidic byproduct and drive the reaction to completion. The choice and amount of base are critical. Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP).[3][5]
-
Hydrolysis of Boc Anhydride : In aqueous media, Boc₂O can undergo hydrolysis. Although the reaction with an amine is generally faster, prolonged reaction times in the presence of water without a sufficient excess of the anhydride can lead to diminished yields.[3]
Q3: My Cbz-protection of an aminopyridine is failing. What specific issues should I consider?
A3: The Cbz-protection of aminopyridines can be challenging due to the electronic properties of the pyridine ring.
-
Reduced Nucleophilicity : The lone pair of electrons on the pyridine nitrogen is part of the aromatic system, rendering it less nucleophilic compared to aliphatic amines.
-
Inadequate Base : The choice and stoichiometry of the base are crucial. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred. At least two equivalents of the base are recommended to neutralize the generated HCl and drive the reaction forward.
-
Protonation of Starting Material : If the HCl byproduct is not effectively neutralized, it will protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction.
-
N-Acylpyridinium Salt Formation : The pyridine nitrogen itself can be acylated by benzyl chloroformate (Cbz-Cl) to form an N-acylpyridinium salt, which is a common side reaction that consumes the reagent. Performing the reaction at a lower temperature (e.g., 0 °C) can help minimize this side reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low carbamate yield.
Section 1.2: Presence of Side Products
The formation of side products can complicate purification and significantly reduce the yield of the desired carbamate. This section addresses the most common side reactions and strategies to mitigate them.
Q1: I am observing a significant amount of symmetrical urea as a byproduct. What is the cause and how can I prevent it?
A1: Symmetrical urea formation is a frequent side reaction, particularly when using isocyanates or chloroformates. It occurs when an isocyanate intermediate reacts with an amine. This amine can be your starting material or one formed in situ from the hydrolysis of the isocyanate in the presence of water.[1][2]
Here are several strategies to minimize urea formation:
-
Strict Anhydrous Conditions : As water reacts with isocyanates to form an unstable carbamic acid that decomposes to an amine and carbon dioxide, using anhydrous solvents and meticulously dried glassware is paramount.[1][2]
-
Optimized Reagent Addition : The order of reagent addition can have a significant impact. When generating an isocyanate in situ, it is advisable to add the amine solution slowly to the phosgene equivalent solution. This maintains a low concentration of the free amine, reducing the likelihood of it reacting with the isocyanate intermediate.
-
Low-Temperature Conditions : When using chloroformates, add the chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions.
-
Choice of Base : Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction with chloroformates.[2] Avoid using primary or secondary amines as bases, as they will compete as nucleophiles.[2]
-
Utilize Carbonyldiimidazole (CDI) : CDI is an effective alternative to phosgene-related reagents. The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which then reacts with an alcohol to yield the desired carbamate, often with fewer side products.[2]
Q2: My reaction is showing significant N-alkylation of the starting amine as a byproduct. How can I mitigate this?
A2: N-alkylation is a common side reaction in three-component reactions involving an amine, CO₂, and an alkyl halide.[1] It can also occur in other methods if the reaction conditions are not optimized. A sizable volumetric excess of carbon dioxide can accelerate the formation of the desired carbamate over the N-alkylated byproduct.[6]
Reaction Scheme: Carbamate Formation vs. Side Reactions
Caption: Competing reactions in carbamate synthesis.
Section 1.3: Product Purification Challenges
Even with a successful reaction, purification can be a significant hurdle. This section provides guidance on common purification issues.
Q1: I am having difficulty separating my carbamate product from the unreacted starting materials and byproducts.
A1: Purification challenges often arise from similar polarities between the product and impurities.
-
Column Chromatography : This is the most common method for purifying carbamates. A careful selection of the solvent system is crucial. A good starting point is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradual increase in the polarity of the eluent (gradient elution) can often effectively separate the desired product.
-
Recrystallization : If your carbamate is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical; the ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.
-
Acid-Base Extraction : If your product has different acidic or basic properties than the impurities, an aqueous workup with dilute acid or base can be used to selectively extract either the product or the impurities into the aqueous layer.
Q2: My carbamate product appears to be unstable during purification. What could be the cause?
A2: Some carbamates, particularly those derived from electron-deficient amines or bulky alcohols, can be labile.
-
Acid/Base Sensitivity : Be mindful of the pH during workup and chromatography. Some carbamates can be cleaved under acidic or basic conditions. If lability is suspected, use a neutral workup and consider deactivating the silica gel for chromatography by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.
-
Thermal Instability : Avoid excessive heat during solvent removal (rotary evaporation) or recrystallization, as this can lead to decomposition.
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader, more general questions about carbamate synthesis.
Q1: What are the most common methods for synthesizing carbamates?
A1: The most prevalent methods for forming carbamates include the reaction of:
-
Amines with chloroformates (e.g., benzyl chloroformate for Cbz protection).[7]
-
Amines with di-tert-butyl dicarbonate (Boc₂O) for Boc-protection.[5]
-
Isocyanates with alcohols.[7]
-
Greener methods utilizing carbon dioxide with amines and alkyl halides are also gaining prominence.[5][8]
Q2: What is the role of the base in carbamate formation, and how do I choose the right one?
A2: A base is often employed to deprotonate the amine starting material, thereby increasing its nucleophilicity.[5] For Boc-protections, common bases include triethylamine (TEA) or sodium hydroxide.[5] For Cbz-protections, an inorganic base like sodium bicarbonate or a tertiary amine is frequently used.[9] The choice of base depends on the specific reaction conditions and the sensitivity of the starting materials. A non-nucleophilic base is generally preferred to avoid competing reactions.[2]
Q3: Are there any safety concerns I should be aware of during carbamate synthesis?
A3: Yes, several reagents used in carbamate synthesis are hazardous.
-
Phosgene and its derivatives (e.g., chloroformates) are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[10]
-
Isocyanates are potent allergens and respiratory sensitizers.[11]
-
Strong bases like sodium hydride are pyrophoric and react violently with water.[12] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Part 3: Experimental Protocols
Protocol 1: General Procedure for Boc-Protection of an Amine
-
Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., THF, CH₂Cl₂, or a mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq.).
-
If required, add a base such as triethylamine (1.1-1.5 eq.) or aqueous NaOH.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, perform an aqueous workup. If an organic solvent was used, dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for Cbz-Protection of an Amine
-
Dissolve the amine (1.0 eq.) in a suitable solvent system (e.g., THF/water or CH₂Cl₂).
-
Add a base such as sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.3 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup by extracting the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed, typically by column chromatography.[9]
Part 4: Data Summary
Table 1: Common Reagents and Conditions for Carbamate Synthesis
| Carbamate Type | Reagent | Common Solvents | Typical Base | Temperature (°C) |
| Boc | Boc₂O | THF, CH₂Cl₂, Dioxane/H₂O | TEA, DIPEA, NaOH, NaHCO₃ | 0 to RT |
| Cbz | Cbz-Cl | THF/H₂O, CH₂Cl₂ | NaHCO₃, K₂CO₃, TEA | 0 to RT |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Dioxane/H₂O, CH₃CN | NaHCO₃, Na₂CO₃ | 0 to RT |
| From Isocyanate | R-NCO | THF, CH₂Cl₂, Toluene | None or catalytic base (e.g., DBTDL) | RT to reflux |
| From CO₂ | CO₂, Alkyl Halide | DMF, MeCN | DBU, Cs₂CO₃ | RT to 80 |
References
- Troubleshooting low conversion rates in carbamate synthesis - Benchchem.
- Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution | The Journal of Physical Chemistry A - ACS Publications.
-
Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]
- Troubleshooting guide for incomplete Cbz-protection of pyridine - Benchchem.
- Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines - Benchchem.
-
Carbamate - Wikipedia. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
- Efficient carbamate synthesis - Google Patents.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
- optimizing reaction conditions for carbamate formation - Benchchem.
- troubleshooting low yields in carbamate alkylation reactions - Benchchem.
-
Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. Available at: [Link]
-
Green synthesis of carbamates from CO2, amines and alcohols - ResearchGate. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
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- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Boc Protection of Amines
Welcome to the Technical Support Center for N-Boc protection of amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols for one of the most fundamental transformations in organic synthesis. The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its stability and ease of removal under mild acidic conditions.[1][2] However, its successful application can be substrate-dependent and requires careful optimization. This resource aims to equip you with the knowledge to navigate common challenges and ensure robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc protection of amines. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Incomplete or Slow Reaction
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting amine remaining after the expected reaction time.
-
Potential Causes & Solutions:
-
Low Nucleophilicity of the Amine: Aromatic amines (anilines) and electron-deficient amines are less nucleophilic and react slowly with di-tert-butyl dicarbonate ((Boc)₂O).[3][4]
-
Solution 1: Catalysis. Add a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the less nucleophilic amine.[5][6]
-
Solution 2: Increase Temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[][8] However, be mindful of the potential for side reactions at elevated temperatures.
-
Solution 3: Solvent Effects. Alcoholic solvents like methanol can accelerate the N-Boc protection of aromatic amines, even without a base.[9] Quantum mechanics studies suggest that the alcohol forms hydrogen bonds that activate the carbonyl group of the Boc anhydride.[6][9]
-
-
Steric Hindrance: Bulky amines, particularly secondary amines with large substituents, can be sterically hindered, slowing down their reaction with the sterically demanding (Boc)₂O.[]
-
Solution 1: Extended Reaction Time. Simply increasing the reaction time is often sufficient. Monitor the reaction progress by TLC or LC-MS.
-
Solution 2: Stronger Base/Activation. For highly hindered amines, deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) prior to the addition of (Boc)₂O can be effective.[]
-
-
Poor Solubility: The starting amine may not be fully dissolved in the chosen solvent, limiting its availability to react.[4][10]
-
Problem 2: Formation of Side Products
-
Symptom: TLC or LC-MS analysis shows the formation of unexpected products in addition to the desired N-Boc amine.
-
Potential Causes & Solutions:
-
Double Boc Protection (N,N-diBoc): Primary amines can sometimes react with two equivalents of (Boc)₂O to form a di-Boc derivative, especially in the presence of a catalyst like DMAP.[5][]
-
Solution 1: Stoichiometric Control. Use a slight excess (1.05-1.2 equivalents) of (Boc)₂O relative to the primary amine.
-
Solution 2: Avoid Over-Catalysis. Use the minimum effective amount of DMAP.
-
-
Urea Formation: This can occur with sterically hindered amines where an isocyanate intermediate may be formed.[5][]
-
Solution: Pre-treating the amine with NaH or NaHMDS can mitigate this side reaction.[]
-
-
O-Boc Protection of Alcohols: If the substrate contains a hydroxyl group, it can also be protected with a Boc group, particularly when using DMAP as a catalyst and long reaction times.[]
-
Solution: Avoid prolonged reaction times (e.g., overnight reactions) when DMAP is used with alcohol-containing substrates.[] Monitor the reaction closely and stop it once the amine is fully consumed.
-
-
Problem 3: Difficult Work-up and Purification
-
Symptom: Difficulty in separating the desired product from excess (Boc)₂O, t-butanol, or other reaction byproducts.
-
Potential Causes & Solutions:
-
Excess (Boc)₂O: Unreacted (Boc)₂O can co-elute with the product during chromatography.
-
Solution 1: Quenching. Add a nucleophilic amine like N,N-dimethylethylenediamine to the reaction mixture after the starting material is consumed to react with the excess (Boc)₂O.[]
-
Solution 2: Sublimation. For non-volatile products, excess (Boc)₂O and t-butanol can sometimes be removed under high vacuum.
-
-
Emulsion during Aqueous Work-up: The presence of both organic and aqueous phases with surfactants can lead to persistent emulsions.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
-
-
Product Solubility Issues: The Boc-protected product may have limited solubility in common extraction solvents.
-
Solution: Use a different extraction solvent or perform multiple extractions with smaller volumes of solvent.
-
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in N-Boc protection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of N-Boc protection using (Boc)₂O?
The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair attacks one of the carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate. This intermediate collapses, releasing a tert-butyl carbonate anion, which then decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide, a strong base, deprotonates the positively charged amine to yield the final N-Boc protected product.[1][2][12]
Caption: Simplified mechanism of N-Boc protection.
Q2: Do I always need to add a base to my reaction?
Not necessarily. While bases like triethylamine (TEA) or sodium bicarbonate are commonly used to neutralize the protonated amine and drive the reaction forward, the reaction can proceed without an external base.[1][2] The tert-butoxide generated during the reaction is basic enough to deprotonate the amine.[12] For weakly nucleophilic amines, however, a base or catalyst is often beneficial.[9]
Q3: How can I selectively protect a primary amine in the presence of a secondary amine?
Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, making them more reactive towards (Boc)₂O.[13]
-
Stoichiometric Control: By carefully controlling the amount of (Boc)₂O (e.g., using one equivalent per primary amine), you can favor the protection of the primary amines.[13]
-
Alternative Reagents: Reagents like t-butyl phenyl carbonate can offer improved selectivity for primary amines.[1][14]
Q4: What are the standard conditions for removing the Boc group?
The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent like DCM, or with HCl in an organic solvent such as dioxane or methanol.[1][15][16] The reaction proceeds by protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine.[1][17]
Q5: Are there any alternatives to (Boc)₂O?
Yes, while (Boc)₂O is the most common reagent, other options exist. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be used, and for selective protection, alkyl phenyl carbonates are an alternative.[14][18]
Optimized Experimental Protocols
Protocol 1: General N-Boc Protection of a Primary Aliphatic Amine
This protocol is suitable for most simple primary and secondary aliphatic amines.
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
Procedure:
-
Dissolve the amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir until it dissolves.
-
Add (Boc)₂O to the reaction mixture.
-
Stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting amine is consumed, add ethyl acetate to dilute the reaction mixture.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: N-Boc Protection of a Weakly Nucleophilic Aniline
This protocol is optimized for less reactive aromatic amines.
Materials:
-
Aniline derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the aniline derivative in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP to the solution.
-
Add (Boc)₂O to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.[]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl to remove DMAP, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
-
Purify by column chromatography if needed.
Data Summary Table
| Substrate Type | Reagent Stoichiometry ((Boc)₂O) | Base/Catalyst | Solvent | Temperature | Typical Time | Reference |
| Primary Aliphatic Amine | 1.1 - 1.2 eq | NaHCO₃ or TEA | THF/H₂O, DCM | Room Temp | 1-4 h | [8] |
| Secondary Aliphatic Amine | 1.2 - 1.5 eq | TEA | THF, DCM | Room Temp | 4-12 h | [1] |
| Sterically Hindered Amine | 1.5 - 2.0 eq | NaH or DMAP | THF | Room Temp - 50°C | 12-24 h | [] |
| Aniline (Aromatic Amine) | 1.2 - 1.5 eq | DMAP (cat.) | THF, Dioxane | Room Temp - 50°C | 6-18 h | [3][6] |
| Amino Acid | 1.1 - 1.5 eq | NaOH or NaHCO₃ | Dioxane/H₂O | Room Temp | 2-6 h | [6][] |
References
- Benchchem. (n.d.). Application Notes and Protocols: Selective Protection of Polyamines with Boc Anhydride.
- Bergeron, R. J., & McManis, J. S. (1989). Selective protection of polyamines: synthesis of model compounds and spermidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (2), 299-304.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Benchchem. (n.d.). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group.
- Darnbrough, S., et al. (2001). An improved synthesis of N-Boc protected aryl amines.
- Benchchem. (n.d.). A Researcher's Guide to Alternative Reagents for Boc-Protected Polyamine Synthesis.
- Koc̃evar, M., & Stanovnik, B. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14757-14779.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).
- D'yakonov, V. A., et al. (2015). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- Benchchem. (n.d.). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. website.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Benchchem. (n.d.). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.
- Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Asymmetric Synthesis. (2018, June 7).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- OrgPrepDaily. (2012, June 18).
- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.
- Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 8(15), 3259-3262.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Boc Anhydride: A Guide for Researchers. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Suzhou Highfine Biotech. (2021, December 29). Application of Boc-anhydride.
- Reddit. (2014, June 22). Removal of Boc protecting group as workup?. r/chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp.
- López-Soria, J. M., et al. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N'-diprotected amines using iron(III)-catalysis. Tetrahedron Letters, 57(38), 4316-4320.
- Asymmetric Synthesis. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
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Technical Support Center: Stability of tert-butyl N-(2-hydroxycyclobutyl)carbamate
Introduction
Welcome to the technical support guide for tert-butyl N-(2-hydroxycyclobutyl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and need to understand its stability profile, particularly under acidic conditions commonly employed for N-Boc deprotection. We will explore the core chemical principles, address frequently encountered experimental challenges, and provide validated protocols to ensure reproducible and high-yielding outcomes. Our focus is on providing not just procedures, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary acidic liability of this compound?
The primary point of acidic liability is the tert-butyloxycarbonyl (Boc) protecting group. The carbamate functionality is designed to be stable to a wide range of reagents but is readily cleaved under acidic conditions.[1] This cleavage is the intended reaction when deprotection is desired.
The mechanism proceeds via protonation of the carbamate carbonyl oxygen, followed by fragmentation. This fragmentation is driven by the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[2][3] The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[2][4]
Q2: How stable is the cyclobutane ring under standard Boc deprotection conditions?
Cyclobutane rings possess inherent ring strain (angle and torsional strain), which makes them more reactive than their acyclic or larger-ring counterparts like cyclohexane.[5][6] However, under the typical anhydrous acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane at room temperature), the cyclobutane core of this compound is generally stable.[7][8]
Problems can arise under more forcing conditions, such as elevated temperatures or in the presence of strong Lewis acids, which could potentially induce ring-opening or rearrangement reactions.[9] It is crucial to monitor reaction conditions carefully to preserve the integrity of the four-membered ring.
Q3: What is the role of the hydroxyl group in the molecule's stability?
The 2-hydroxy group is a critical functionality to consider. Under strongly acidic conditions, it can be protonated to form an oxonium ion, turning it into a good leaving group (water). If this occurs, the departure of water would generate a secondary carbocation on the cyclobutane ring. This cation is highly unstable and would likely trigger rapid rearrangement or ring-contraction pathways to alleviate strain, leading to undesired byproducts. Standard Boc deprotection conditions are typically mild enough to avoid this pathway.
Q4: What are the common byproducts observed during the acidic deprotection of this molecule?
The most common byproducts arise from the tert-butyl cation generated during the Boc cleavage.[10][11] This electrophilic cation can:
-
Alkylate the Solvent: If nucleophilic solvents like acetonitrile or ethers are used, they can be alkylated.
-
Alkylate the Substrate/Product: The newly formed free amine of the product, 2-hydroxycyclobutanamine, is nucleophilic and can be alkylated by the t-butyl cation, leading to N-tert-butyl and potentially di-N-tert-butyl byproducts, although this is less common due to steric hindrance.
-
Form Isobutylene: The t-butyl cation can lose a proton to form isobutylene gas.[2]
-
Polymerize: Isobutylene can polymerize under acidic conditions to form oligomers.[2]
To mitigate these side reactions, a "scavenger" is often added to the reaction mixture to trap the t-butyl cation.[12]
Troubleshooting Guide
This guide addresses common problems encountered during the acidic treatment of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid stoichiometry.2. Insufficient reaction time.3. Presence of a basic impurity in the starting material or solvent that neutralizes the acid. | 1. Increase the equivalents of acid. For TFA, using it as a co-solvent (e.g., 20-50% in DCM) is common.[4]2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.3. Ensure starting material is pure and solvents are anhydrous and free of basic stabilizers. |
| Formation of Multiple Unidentified Byproducts | 1. Ring Instability: Reaction temperature is too high, or acid is too harsh, causing ring-opening or rearrangement.2. t-Butylation: The generated t-butyl cation is reacting with the product or solvent.[11]3. Degradation: The free 2-hydroxycyclobutanamine product may be unstable under prolonged exposure to strong acid. | 1. Run the reaction at a lower temperature (0 °C to RT). Use milder acidic conditions if possible. Monitor closely and stop the reaction as soon as the starting material is consumed.2. Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), anisole, or thioanisole (typically 5-10 vol%).3. Quench the reaction promptly upon completion and work up immediately to isolate the product as a salt. |
| Low Isolated Yield After Workup | 1. The product, 2-hydroxycyclobutanamine, is a small, polar molecule with high water solubility, leading to losses during aqueous extraction.2. The product amine salt may be volatile under high vacuum. | 1. During workup, saturate the aqueous phase with NaCl to reduce the solubility of the product.2. Perform multiple extractions with a suitable organic solvent (e.g., EtOAc, n-butanol).3. After removing the reaction solvent in vacuo, avoid prolonged exposure to high vacuum, especially with heating. Lyophilization from an aqueous solution can be an effective isolation method. |
| Reaction Mixture Turns Dark/Polymerizes | 1. Polymerization of isobutylene formed from the t-butyl cation.[2]2. Substrate degradation under harsh conditions. | 1. Ensure the reaction is not run in a sealed system to allow gaseous byproducts like CO₂ and isobutylene to escape.[2]2. Use a cation scavenger and run the reaction at a lower concentration and temperature. |
Diagrams of Key Chemical Processes
Boc Deprotection Mechanism
The following diagram illustrates the step-by-step acid-catalyzed cleavage of the Boc group.
Caption: Acid-catalyzed cleavage of a Boc-protected amine.
Potential Reaction Pathways
This diagram outlines the desired deprotection pathway versus potential side reactions.
Caption: Desired deprotection vs. potential side reactions.
Validated Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is a robust starting point for small to medium-scale deprotection.
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Optional but Recommended: Add a cation scavenger such as anisole (1.0–2.0 eq) or triethylsilane (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add trifluoroacetic acid (TFA, 10–20 eq, or a 1:1 to 1:4 mixture of TFA:DCM) to the stirred solution.[10] Note that the reaction is often exothermic.
-
Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1–4 hours.
-
Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene or DCM (3x) to ensure complete removal of TFA.
-
The crude product will be the trifluoroacetate salt, which is often a viscous oil or waxy solid.
-
To obtain the free amine, dissolve the crude salt in a minimal amount of water or methanol and basify carefully to pH >10 with a suitable base (e.g., 2 M NaOH, K₂CO₃, or by passing through a basic ion-exchange resin).
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., 3x with ethyl acetate or a 9:1 mixture of DCM:isopropanol).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.
-
Protocol 2: Stability Test Under Various Acidic Conditions
This protocol helps determine the optimal deprotection conditions for your specific application by screening for byproduct formation.
-
Setup:
-
In parallel vials, place a small, accurately weighed amount of this compound (e.g., 10 mg).
-
To each vial, add a different acidic solution for testing. See the table below for suggestions.
-
Stir all reactions at room temperature.
-
-
Screening Conditions:
| Condition | Acid | Solvent | Concentration | Notes |
| A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25% v/v | Standard, fast, volatile. |
| B | Hydrochloric Acid (HCl) | 1,4-Dioxane | 4.0 M | Common, provides HCl salt directly. Non-volatile. |
| C | Hydrochloric Acid (HCl) | Methanol (MeOH) | 1.25 M | Can cause methyl ester formation if other esters are present. |
| D | Formic Acid | None (neat) | Neat | Milder, may require heat, but risks ring instability. |
-
Analysis:
-
After a set time (e.g., 2 hours), take an aliquot from each vial.
-
Quench the aliquot by diluting it into a buffer solution.
-
Analyze each sample by LC-MS to determine the ratio of the desired product to starting material and any byproducts. This will reveal the cleanest and most efficient condition.
-
References
-
Ghorai, M. K., & Das, K. (2011). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. commonorganicchemistry.com. [Link]
-
Zhang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. jandk.com. [Link]
- Moody, C. G., et al. (2010).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]
-
ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. chem.libretexts.org. [Link]
-
Ghosez, L., et al. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [Link]
-
Appiah-padi, W., et al. (2017). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. acs.org. [Link]
-
Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
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- 5. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 8. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cyclobutanol Reaction Pathways
Welcome to the technical support center for cyclobutanol chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize cyclobutanol scaffolds. Due to the inherent ring strain of the four-membered ring, cyclobutanol and its derivatives are prone to specific side reactions. This resource provides in-depth, mechanism-driven troubleshooting advice and preventative protocols to help you minimize byproduct formation and maximize the yield of your desired product.
Troubleshooting Guide: Addressing Common Byproduct Scenarios
This section addresses specific issues you may encounter during your experiments. Each entry details the probable cause of the byproduct formation and provides actionable solutions.
Issue: My reaction produced a cyclopentyl derivative instead of the expected cyclobutyl product.
Symptoms: You started with a cyclobutanol derivative and, upon analysis (NMR, GC-MS), you've identified cyclopentene, a cyclopentyl-substituted product, or other five-membered ring structures as the major byproduct.
Root Cause Analysis: This is a classic case of a carbocation-mediated ring expansion. The cyclobutyl carbocation is highly unstable due to significant angle strain[1][2]. When formed under reaction conditions, it readily undergoes a 1,2-alkyl shift to form a more stable cyclopentyl carbocation, which has less ring strain. This process is particularly prevalent in acid-catalyzed reactions like dehydrations or SN1 substitutions[1][3][4][5].
The mechanism proceeds as follows:
-
Protonation & Leaving Group Departure: In the presence of acid, the hydroxyl group is protonated, forming a good leaving group (H₂O).
-
Carbocation Formation: The departure of water generates a secondary cyclobutyl carbocation.
-
Ring Expansion: A C-C bond within the ring migrates, breaking the four-membered ring and forming a five-membered ring with the positive charge on an adjacent carbon. This relieves ring strain.
-
Product Formation: The resulting cyclopentyl carbocation is then trapped by a nucleophile or undergoes elimination to form an alkene like cyclopentene[1][3].
Visualizing the Mechanism: Ring Expansion
Caption: Acid-catalyzed dehydration and ring expansion of cyclobutanol.
Preventative Measures & Solutions:
-
Avoid Protic Acids: The primary trigger is the formation of a carbocation. Whenever possible, avoid strong protic acids (e.g., H₂SO₄, HCl, H₃PO₄)[1].
-
Utilize SN2-Promoting Conditions: For substitution reactions, use reagents that favor an SN2 pathway, which avoids a carbocation intermediate.
-
Lower Reaction Temperature: Rearrangements have a higher activation energy than simple substitution or elimination. Running the reaction at a lower temperature can significantly disfavor the ring-expansion pathway[6][7].
-
Solvent Choice: Use non-polar, aprotic solvents. Polar, protic solvents like water or alcohols can stabilize the carbocation intermediate, promoting the SN1 pathway and subsequent rearrangement[8][9].
Data Summary: Condition Selection to Mitigate Ring Expansion
| Parameter | Condition to AVOID (Promotes Byproduct) | Recommended Condition (Prevents Byproduct) | Rationale |
|---|---|---|---|
| Reagent Type | Strong Protic Acids (H₂SO₄) | SOCl₂, PBr₃, TsCl/Pyridine | Avoids carbocation formation by favoring SN2 or other pathways. |
| Temperature | Elevated (e.g., > 50 °C) | Low (e.g., 0 °C to RT) | Reduces the kinetic favorability of the rearrangement step. |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Aprotic (e.g., THF, CH₂Cl₂, Toluene) | Aprotic solvents do not stabilize carbocation intermediates[8]. |
Issue: My oxidation reaction is low-yield and produces multiple byproducts.
Symptoms: You are attempting to oxidize cyclobutanol to cyclobutanone, but the reaction is either incomplete or results in a complex mixture, potentially including ring-opened products (e.g., carboxylic acids).
Root Cause Analysis: Cyclobutanol is a secondary alcohol, and its oxidation to cyclobutanone is a standard transformation[10][11]. However, the choice of oxidizing agent is critical.
-
Harsh Oxidants: Strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions can lead to C-C bond cleavage of the strained ring, resulting in ring-opened byproducts like butanoic acid derivatives[12].
-
Incomplete Reaction: Milder oxidants may require specific conditions (temperature, stoichiometry, catalyst) to go to completion. Failure to optimize can leave unreacted starting material.
Visualizing the Workflow: Selecting an Oxidation Protocol
Caption: Decision workflow for oxidizing cyclobutanol.
Preventative Measures & Solutions:
-
Use Mild, Selective Oxidants: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are highly effective for this transformation and are less likely to cause ring cleavage[12].
-
Consider Swern Oxidation: For substrates sensitive to the mild acidity of PCC or the iodine byproducts of DMP, a Swern oxidation provides a powerful, low-temperature alternative.
-
Explore Catalytic Methods: Modern approaches using manganese or ruthenium-based catalysts with a benign terminal oxidant like H₂O₂ or air can offer high selectivity and are environmentally friendlier[13][14].
Featured Protocol: Oxidation of Cyclobutanol using PCC
This protocol is a reliable method for converting cyclobutanol to cyclobutanone with minimal byproduct formation.
Materials:
-
Cyclobutanol (1.0 equiv)
-
Pyridinium Chlorochromate (PCC) (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica Gel
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Add anhydrous CH₂Cl₂ to the flask, followed by PCC. Stir to create a suspension.
-
Dissolve cyclobutanol in a small amount of anhydrous CH₂Cl₂ and add it dropwise to the stirring PCC suspension at room temperature.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours. The appearance of a black, tarry precipitate is normal.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Wash the silica plug thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield crude cyclobutanone.
-
Purify via distillation or column chromatography as needed.
Trustworthiness Check: The key to this protocol's success is the use of an anhydrous solvent and the filtration step. PCC is mildly acidic, and prolonged exposure or the presence of water can lead to side reactions. The silica plug effectively removes the chromium byproducts, simplifying purification.
Frequently Asked Questions (FAQs)
Q1: Under what conditions can I expect C-C bond cleavage and ring-opening of my cyclobutanol?
Ring-opening is most common under two main conditions:
-
Oxidative Cleavage: As discussed in section 1.2, very strong oxidizing agents can cleave the C-C bonds.
-
Transition-Metal Catalysis: Certain palladium-catalyzed reactions are explicitly designed to promote β-carbon elimination, leading to a ring-opening event. This is leveraged in synthetic methodologies like ring-opening polymerization to produce polyketones[15][16][17][18]. Unless this is your desired outcome, avoid Pd catalysts known for promoting β-carbon elimination when working with cyclobutanol derivatives.
Q2: I am performing a reaction on a substituent attached to the cyclobutanol ring. How can I protect the alcohol to prevent it from interfering or rearranging?
Protecting the hydroxyl group is an excellent strategy. By converting it to a robust protecting group, you prevent it from acting as a leaving group and thus preclude the formation of a carbocation and subsequent rearrangement.
Recommended Protecting Groups:
| Protecting Group | Protection Reagent | Deprotection Condition | Notes |
|---|---|---|---|
| Silyl Ether (e.g., TBS) | TBSCl, Imidazole, DMF | TBAF, THF or HF/Pyridine | Very common, robust to many non-acidic/non-fluoride conditions. |
| Benzyl Ether (Bn) | NaH, BnBr, THF | H₂, Pd/C | Stable to acid and base, but requires hydrogenolysis for removal. |
| Ester (e.g., Acetate) | Ac₂O, Pyridine | K₂CO₃, MeOH or LiOH | Easy to apply but sensitive to basic (hydrolysis) conditions. |
Q3: How does solvent choice impact byproduct formation in cyclobutanol reactions?
Solvent choice is a critical parameter that directly influences reaction mechanisms.
-
Polar Protic Solvents (H₂O, MeOH, EtOH): These solvents excel at solvating both cations and anions. Their ability to stabilize the cyclobutyl carbocation intermediate strongly promotes SN1 pathways, making them a high-risk choice that often leads to ring expansion[8].
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents can solvate cations but are less effective at solvating anions. They can still support polar transition states but are less likely to promote carbocation formation than protic solvents.
-
Non-Polar Aprotic Solvents (Toluene, Hexane, CH₂Cl₂): These are the safest choice for avoiding carbocation-mediated side reactions. They do not effectively solvate ions, thus disfavoring SN1 pathways and promoting SN2 or other concerted mechanisms.
References
- BTC. (2025). What are the reaction intermediates in the reactions of cyclobutanol?. BTC Blog.
- BTC. (2025). What are the oxidation products of Cyclobutanol?. BTC Blog.
- Georganics. (n.d.).
- BTC. (2025). What products are formed when cyclobutanol is oxidized?. BTC Blog.
- Wikipedia. (n.d.). Cyclobutanol. Wikipedia.
- Filo. (2025).
- ResearchGate. (n.d.). Oxidation of cyclobutanol to cyclobutanone.
- NIH. (n.d.).
- ResearchGate. (n.d.). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp 3 )–C(sp 3 ) Bond Cleavage. Request PDF.
- Koo, D. (n.d.). "The Rearrangement and Nucleophilic addition of Donor-Acceptor Cyclobut". Scholarship@Western.
- ACS Publications. (n.d.). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry.
- ACS Publications. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules.
- ACS Publications. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- NIH. (n.d.).
- Chemistry Steps. (n.d.). Ring Expansion Rearrangements.
- Chemistry LibreTexts. (2022). 4.7: Solvent Effects.
- PubMed. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)-C(sp3) Bond Cleavage.
- ResearchGate. (2025). Synthesis of Highly Strained Cyclobutane Fuels via Room-Temperature-Integrated Oxidation/[2 + 2] Cycloaddition of Lignocellulose-Based Cyclic Ketones and Cyclic Alcohols. Request PDF.
- PubMed. (2008).
- Master Organic Chemistry. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions.
- IOPscience. (n.d.). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH).
- ResearchGate. (n.d.).
Sources
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- 6. Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Challenges in the Scale-Up of Cyclobutane Synthesis
Welcome to the Technical Support Center for Cyclobutane Synthesis Scale-Up. This resource is designed for researchers, scientists, and professionals in drug development who are transitioning their cyclobutane synthesis from the laboratory bench to larger-scale production. The inherent ring strain and diverse synthetic routes to cyclobutanes present unique challenges during scale-up. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities, ensuring efficient, safe, and successful production of these valuable motifs.
Troubleshooting Guide: From Benchtop Quirks to Pilot Plant Problems
This section is organized by the primary synthetic strategy employed for constructing the cyclobutane ring. Each subsection addresses common issues, their probable causes, and actionable solutions grounded in mechanistic principles.
I. [2+2] Cycloaddition Reactions
The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, but its scale-up is often fraught with challenges related to selectivity, reaction conditions, and byproducts.
Issue 1: Inconsistent or Low Yields Upon Scale-Up
-
Potential Cause: Insufficient or non-uniform light penetration is a primary obstacle in scaling photochemical reactions. As the reactor volume increases, the path length for light to travel through the reaction medium becomes longer, leading to diminished photon delivery to the reactants. This can result in incomplete conversion and the formation of byproducts.[1]
-
Troubleshooting Steps:
-
Reactor Design: Transition from batch to a continuous flow reactor.[2][3][4] Flow reactors utilize narrow-bore tubing, ensuring a short path length for light and uniform irradiation of the reaction mixture. This significantly improves efficiency and scalability.[5]
-
Light Source Optimization: Ensure the wavelength of your light source matches the absorbance maximum of the photosensitizer or the reactant being excited. For larger volumes, consider using more powerful lamps or multiple light sources positioned strategically to maximize illumination.
-
Solvent Choice: The solvent can act as an inner filter, absorbing light intended for the reactants. Select a solvent with a high UV cutoff, ensuring it is transparent at the desired wavelength.
-
Issue 2: Poor Regio- or Stereoselectivity
-
Potential Cause: The regiochemical and stereochemical outcome of a photochemical [2+2] cycloaddition is highly dependent on the electronic and steric properties of the reacting alkenes.[6] In some cases, a competing, non-selective background thermal reaction may also occur.
-
Troubleshooting Steps:
-
Electronic Tuning: Enhance the electronic disparity between the two alkene partners. Introducing a strong electron-donating group on one alkene and a strong electron-withdrawing group on the other can favor a specific orientation in the transition state, leading to improved regioselectivity.[6]
-
Steric Hindrance: Incorporate a bulky substituent on one of the alkenes. This can sterically block one approach of the other alkene, directing the cycloaddition to a single regio- or stereoisomer.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress undesired side reactions and improve selectivity by favoring the kinetically controlled product.
-
Experimental Workflow: Transitioning a Photochemical [2+2] Cycloaddition to Continuous Flow
Caption: Workflow for scaling a photochemical [2+2] cycloaddition.
Issue 1: Product Decomposition at Elevated Temperatures
-
Potential Cause: Thermal [2+2] cycloadditions often require high temperatures, which can be problematic for thermally sensitive substrates or products. The inherent ring strain of the cyclobutane product can also make it susceptible to retro-[2+2] cycloaddition or other decomposition pathways at elevated temperatures.[7][8]
-
Troubleshooting Steps:
-
Catalyst Screening: Explore the use of a Lewis acid or transition metal catalyst to lower the activation energy of the reaction, thereby allowing for lower reaction temperatures.
-
High-Pressure Conditions: Applying high pressure can sometimes promote cycloaddition reactions at lower temperatures by favoring the transition state that leads to a decrease in volume.
-
Substrate Modification: For intramolecular reactions, modifying the tether length between the two reacting alkenes can sometimes facilitate the reaction at a lower temperature.
-
Issue 2: Formation of Undesired Dimers or Polymers
-
Potential Cause: At the higher concentrations often used in scale-up, intermolecular side reactions such as dimerization or polymerization of the starting alkenes can become more prevalent, competing with the desired intramolecular cycloaddition.
-
Troubleshooting Steps:
-
Slow Addition: If one of the alkene partners is particularly prone to self-reaction, add it slowly to the reaction mixture containing the other partner. This keeps the instantaneous concentration of the reactive species low, favoring the desired reaction.
-
Solvent Selection: The choice of solvent can influence the rates of competing reactions. Experiment with different solvents to find one that selectively enhances the rate of the desired cycloaddition.
-
Issue 1: Catalyst Deactivation and Low Turnover Number (TON)
-
Potential Cause: The catalyst can be deactivated by impurities in the starting materials or solvents, or it may be inherently unstable under the reaction conditions. On a larger scale, the impact of trace impurities is magnified.
-
Troubleshooting Steps:
-
Purification of Reagents: Ensure that all starting materials and solvents are rigorously purified to remove any potential catalyst poisons (e.g., water, oxygen, coordinating impurities).
-
Ligand Modification: The choice of ligand can have a profound impact on the stability and activity of the catalyst.[9] Experiment with different ligands to find one that provides a more robust catalytic system.
-
Catalyst Loading: While it may seem counterintuitive, slightly increasing the catalyst loading can sometimes compensate for slow deactivation, although this is not an ideal long-term solution due to cost and purification concerns.
-
Issue 2: Difficulty in Removing the Metal Catalyst from the Product
-
Potential Cause: Residual metal from the catalyst can be a significant issue, particularly in the synthesis of active pharmaceutical ingredients (APIs). The catalyst or its byproducts may be highly soluble in the reaction mixture, making them difficult to remove by simple extraction or filtration.
-
Troubleshooting Steps:
-
Heterogeneous Catalysis: If possible, switch to a heterogeneous catalyst (i.e., a catalyst supported on a solid material). This allows for easy removal of the catalyst by filtration at the end of the reaction.
-
Metal Scavengers: Treat the crude product solution with a metal scavenger (e.g., activated carbon, silica-based scavengers with functional groups that chelate the metal).
-
Recrystallization: Carefully select a recrystallization solvent system that selectively precipitates the desired product, leaving the metal impurities in the mother liquor.
-
Data Summary: Catalyst and Ligand Selection in Transition Metal-Catalyzed [2+2] Cycloadditions
| Metal | Common Ligands | Substrate Scope | Key Considerations |
| Rhodium (Rh) | Phosphines (e.g., PPh₃), Chiral dienes | Alkynes, alkenes, allenes[10][11] | Can be prone to catalyzing alkyne dimerization.[10] |
| Nickel (Ni) | Xantphos, N-heterocyclic carbenes (NHCs) | Allenamides, terminal alkenes[9] | Ligand choice is critical for controlling regio- and stereoselectivity.[9] |
| Copper (Cu) | CuOTf | Dienes for intramolecular cycloadditions[12] | Often used in photochemical reactions. |
| Palladium (Pd) | Phosphine ligands | Allenes, alkenes | Can involve metallacyclobutane intermediates.[13] |
II. Ring Contraction and Ring Expansion Reactions
Issue 1: Incomplete or Sluggish Ring Contraction/Expansion
-
Potential Cause: The rearrangement may have a high activation barrier, or the reaction conditions may not be optimal for the specific substrate. For example, in the ring contraction of pyrrolidines, the formation of the key 1,4-biradical intermediate can be inefficient.[14][15][16]
-
Troubleshooting Steps:
-
Reagent Stoichiometry and Addition: Re-optimize the stoichiometry of the reagents. For instance, in iodonitrene-mediated ring contractions of pyrrolidines, the rate of addition and the equivalents of the iodonitrene precursor can be critical.[17]
-
Temperature and Solvent Screening: Systematically screen a range of temperatures and solvents. A more polar solvent may stabilize charged intermediates, while a non-polar solvent might favor a concerted pathway.
-
Precursor Modification: If possible, modify the precursor to facilitate the desired rearrangement. For example, introducing a substituent that can stabilize a key intermediate may lower the activation energy.
-
Issue 2: Formation of Rearrangement Byproducts
-
Potential Cause: The intermediate species in a ring contraction or expansion reaction can often undergo alternative, undesired rearrangements. For example, in the ring contraction of pyrrolidines, β-fragmentation can compete with the desired cyclization of the 1,4-biradical.[14][16]
-
Troubleshooting Steps:
-
Radical Scavengers/Traps: If a radical mechanism is suspected, the addition of a radical scavenger can help to elucidate the mechanism and potentially suppress undesired radical-mediated side reactions.[16]
-
Stereoelectronic Control: The stereochemistry of the starting material can have a significant impact on the outcome of the reaction. Ensure the starting material has the correct stereochemistry to favor the desired rearrangement pathway.
-
Protecting Group Strategy: The choice of protecting groups can influence the course of a rearrangement by altering the steric or electronic properties of the molecule.
-
Logical Flowchart: Troubleshooting a Ring Contraction Reaction
Caption: A decision tree for troubleshooting ring contraction reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up photochemical cyclobutane synthesis?
A1: The primary safety concerns revolve around the use of high-energy UV light and potentially flammable solvents.[18] High-power UV lamps generate significant heat, which must be effectively dissipated to prevent overheating of the reaction mixture. This is especially critical when using volatile and flammable solvents. Furthermore, prolonged exposure to UV radiation is harmful to personnel.
Mitigation Strategies:
-
Reactor Cooling: Implement an efficient cooling system for the reactor, such as a cooling jacket or an external cooling bath.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides, especially when using solvents like ethers.
-
UV Shielding: Ensure the photoreactor is housed in a light-tight enclosure to protect personnel from UV exposure.
-
Flow Chemistry: The use of continuous flow reactors can enhance safety by minimizing the volume of the reaction mixture being irradiated at any given time.[1][19]
Q2: How does the inherent ring strain of cyclobutanes affect scale-up and purification?
A2: The high ring strain of cyclobutanes (approximately 26 kcal/mol) makes them more susceptible to ring-opening reactions under harsh conditions.[8][20][21][22][23][24] This can be a significant issue during scale-up, where prolonged reaction times or higher temperatures may be employed. During purification, acidic or basic conditions (e.g., in chromatography or extraction) can potentially lead to decomposition.
Considerations:
-
Thermal Stability: Assess the thermal stability of your cyclobutane product to determine the maximum safe operating temperature for the reaction and subsequent workup and purification steps.
-
pH Neutrality: Whenever possible, maintain neutral pH during workup and purification to avoid acid- or base-catalyzed ring-opening.
-
Purification Method: Consider purification methods that avoid harsh conditions, such as recrystallization or chromatography on neutral stationary phases (e.g., neutral alumina or silica gel).
Q3: For a new cyclobutane target, what is the best synthetic strategy to consider for eventual scale-up?
A3: The "best" strategy depends on the specific target molecule, but some general principles apply for scalability.
-
Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often more efficient for scale-up than a lengthy linear synthesis.
-
Catalytic Methods: Catalytic reactions are generally preferred over stoichiometric ones because they reduce waste and are more atom-economical. Transition metal-catalyzed and organocatalytic methods are therefore attractive options.[10][20][25]
-
Robust and Well-Understood Reactions: Choose reactions that are known to be robust and have a well-understood mechanism. This will make troubleshooting and optimization during scale-up more straightforward.
-
Continuous Flow Compatibility: Reactions that can be adapted to continuous flow, such as many photochemical and some catalytic reactions, are often highly scalable.[2][26]
Q4: How can I effectively purify my cyclobutane product on a larger scale?
A4: Large-scale purification requires different techniques than those typically used in a research lab.[18]
-
Recrystallization: This is often the most cost-effective and scalable method for purifying solid products. A thorough screening of solvents is necessary to find a system that provides good recovery and high purity.
-
Distillation: For liquid products with sufficient thermal stability, distillation (including fractional and vacuum distillation) can be an effective purification method.
-
Preparative Chromatography: While more expensive, preparative liquid chromatography can be used for high-value products that are difficult to purify by other means. The choice of stationary and mobile phases is critical for achieving good separation and avoiding product decomposition.
References
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El-Arid, S., Lenihan, J. M., Jacobsen, A., Beeler, A. B., & Grinstaff, M. W. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters, 13(5), 607–613. [Link]
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Zhang, W., & Tang, W. (2008). Synthesis of cyclobutenes by highly selective transition-metal-catalyzed ring expansion of cyclopropanes. Angewandte Chemie International Edition, 47(46), 8933-8936. [Link]
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Hyland, C. J. T. (2007). Multi-component Cycloaddition Approaches in the Catalytic Asymmetric Synthesis of Alkaloid Targets. CHIMIA International Journal for Chemistry, 61(5), 264-268. [Link]
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Jäger, M., & König, B. (2015). Organophotocatalytic [2+ 2] Cycloaddition of Electron‐Deficient Styrenes. Chemistry–A European Journal, 21(48), 17254-17257. [Link]
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Wang, T., & Trost, B. M. (2014). Regio- and Stereoselective Synthesis of Cyclobutanes by Nickel-Catalyzed Homodimerizative [2+2] Cycloaddition Using Allenamides. Journal of the American Chemical Society, 136(49), 17219-17222. [Link]
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Fiveable. (n.d.). Thermal [2+2] cycloadditions. In Organic Chemistry II Key Term. Retrieved from [Link]
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ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations. Retrieved from [Link]
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Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9880-9921. [Link]
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Baran, P. S., & Maimone, T. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(8), 3299-3310. [Link]
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Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Retrieved from [Link]
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Frongia, A., Piras, P. P., & Secci, F. (2011). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 16(8), 6291-6331. [Link]
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Ischay, M. A., An, M. H., & Yoon, T. P. (2010). [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. Journal of the American Chemical Society, 132(25), 8579-8581. [Link]
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Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18914-18919. [Link]
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ResearchGate. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]
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Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18914-18919. [Link]
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Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain. In Organic Chemistry Class Notes. Retrieved from [Link]
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ResearchGate. (n.d.). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Retrieved from [Link]
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Domínguez, G., & Pérez-Castells, J. (2011). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. The Chemical Record, 11(3), 116-127. [Link]
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Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. [Link]
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LibreTexts Chemistry. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
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El-Arid, S., Lenihan, J. M., Jacobsen, A., Beeler, A. B., & Grinstaff, M. W. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters, 13(5), 607–613. [Link]
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El-Arid, S., Lenihan, J. M., Jacobsen, A., Beeler, A. B., & Grinstaff, M. W. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. PubMed. [Link]
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ChemistryViews. (2021, November 11). Synthesis of Cyclobutanes via Ring Contraction. [Link]
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Gutmann, B., Cantillo, D., & Kappe, C. O. (2020). Development and Execution of a Production-Scale Continuous [2 + 2] Photocycloaddition. Organic Process Research & Development, 24(10), 2056-2065. [Link]
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McClain, E. J., Gesiorski, J. L., & Baran, P. S. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development, 25(12), 2824-2831. [Link]
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Ghosez, L., & O'Donnell, M. J. (1998). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 98(5), 1793-1828. [Link]
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OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. [Link]
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LibreTexts Chemistry. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link]
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Gualandi, A., & Cozzi, P. G. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering, 14, 283-300. [Link]
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LibreTexts Chemistry. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]
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Li, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Medicinal Chemistry. [Link]
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Domingo, L. R., & Ríos-Gutiérrez, M. (2021). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. Molecules, 26(21), 6483. [Link]
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Gualandi, A., & Cozzi, P. G. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering, 14, 283-300. [Link]
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Xu, H., Zhang, W., Shu, D., Werness, J. B., & Tang, W. (2008). Synthesis of cyclobutenes by highly selective transition-metal-catalyzed ring expansion of cyclopropanes. Angewandte Chemie International Edition in English, 47(46), 8933–8936. [Link]
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Wang, C., et al. (2015). Thermal induced intramolecular [2 + 2] cycloaddition of allene-ACPs. Organic & Biomolecular Chemistry, 13(24), 6769-6772. [Link]
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Protti, S., Fagnoni, M., & Albini, A. (2014). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 79(12), 5639-5645. [Link]
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Kitan, E. (2020). Cycloaddition reactions in aqueous systems: A two-decade trend endeavor. Journal of the Indian Chemical Society, 97(10), 1649-1663. [Link]
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C-H. Zhang, et al. (2022). [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions. Nanomaterials (Basel, Switzerland), 12(8), 1313. [Link]
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Trost, B. M., & Fraisse, P. L. (2001). Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews, 101(5), 1315-1348. [Link]
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Technical Support Center: Purifying Polar Carbamates with Column Chromatography
Welcome to the technical support center for the purification of polar carbamates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-tricky compounds. Polar carbamates, due to their inherent hydrophilicity and potential for strong interactions with stationary phases, demand a nuanced approach to column chromatography. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop robust, reproducible purification methods.
Part 1: Foundational Strategy - Choosing Your Chromatographic Mode
The first and most critical decision in purifying a polar carbamate is selecting the appropriate chromatographic mode. Traditional methods often fail, leading to frustration and lost product. The choice hinges on the compound's polarity and its interaction with the stationary and mobile phases.
FAQ 1: My polar carbamate is not retained on my standard C18 reversed-phase column. It elutes in the void volume. What is happening and what should I do?
Answer: This is a classic problem known as "phase collapse" or dewetting, which occurs when using highly aqueous mobile phases (typically >95% water) required to retain very polar analytes on a non-polar C18 stationary phase[1]. The non-polar C18 chains essentially fold in on themselves in the highly polar environment, excluding the mobile phase and preventing proper interaction with your analyte.
Your primary alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC) or using a Reversed-Phase column with a polar-embedded group.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique for highly polar compounds. HILIC utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase rich in a water-miscible organic solvent, typically acetonitrile[2][3]. A thin layer of water is adsorbed onto the stationary phase, and your polar carbamate partitions into this aqueous layer. Elution is achieved by increasing the water content in the mobile phase[4]. HILIC offers the significant advantage of using high organic content, which can be beneficial for sample solubility and MS detection sensitivity.
-
Polar-Embedded Group (EPG) Columns: These are a type of reversed-phase column where a polar functional group (like an amide or carbamate) is incorporated into the alkyl chain[1][5]. This polar group prevents the stationary phase from collapsing in highly aqueous mobile phases, allowing for stable retention of polar analytes even with 100% water[1]. These columns offer a retention mechanism that is a hybrid of reversed-phase and polar interactions[6][7].
The following decision tree provides a logical workflow for selecting the best starting point for your purification.
Caption: Decision tree for chromatography mode selection.
Table 1: Comparison of Chromatographic Modes for Polar Carbamate Purification
| Feature | Reversed-Phase (C18) | Reversed-Phase (Polar-Embedded) | Normal Phase (Silica) | HILIC (Silica, Amide, etc.) |
| Stationary Phase | Non-polar (e.g., Octadecylsilane)[8] | Non-polar chain with a polar group[5] | Polar (e.g., Silica, Alumina)[9] | Polar (e.g., Silica, Amide, Diol)[2] |
| Mobile Phase | Polar (e.g., Water/ACN, Water/MeOH)[8] | Polar (stable in 100% aqueous)[1] | Non-polar (e.g., Hexane/EtOAc)[9] | Aprotic organic with some water[2] |
| Elution Order | Least polar elutes last[8] | Least polar elutes last | Most polar elutes last[10] | Least polar elutes first[3] |
| Best For... | Moderately polar carbamates | Highly polar, water-soluble carbamates | Carbamates soluble in organic solvents | Highly polar carbamates soluble in ACN |
| Key Challenge | Poor retention of very polar analytes | Secondary interactions can be complex | Water sensitivity, poor for ionic species | Sensitive to water content, long equilibration |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific, common problems encountered during the purification of polar carbamates.
Stationary & Mobile Phase Issues
FAQ 2: I'm using HILIC on a bare silica column, but my peak shapes are poor (severe tailing). What causes this and how can I fix it?
Answer: This is a frequent issue in HILIC, especially with basic carbamates. The root cause is often secondary ionic interactions between your analyte and deprotonated silanol groups (Si-O⁻) on the silica surface[11]. At neutral pH, silica surfaces carry a negative charge, which strongly and non-specifically binds to protonated basic compounds, causing peak tailing[12].
Troubleshooting Steps:
-
Mobile Phase Modification (First Action): The easiest and most effective solution is to modify the mobile phase to suppress silanol activity.
-
Add an Acidic Modifier: Adding a small amount of an acid like formic acid or acetic acid (0.1% v/v) to the mobile phase will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions[13].
-
Increase Buffer Concentration: If you are already using a buffer (e.g., ammonium formate), increasing its concentration (e.g., from 10 mM to 20 mM) can help mask the active sites on the silica and improve peak shape[4].
-
-
Change Stationary Phase (If Modifier Fails): If mobile phase adjustments are insufficient, the interaction with silica is too strong. Switch to a different polar stationary phase.
-
Amide or Diol Phases: These phases are generally less acidic than bare silica and offer different selectivity, often providing much better peak shapes for basic compounds[2][14].
-
Zwitterionic Phases: These columns have both positive and negative charges and can offer unique selectivity for polar and charged analytes.
-
FAQ 3: My separation has low resolution between my target carbamate and a closely-related polar impurity. How can I improve this?
Answer: Improving resolution requires manipulating the "selectivity" of your chromatographic system. This means changing how the system differentiates between your two compounds.
Strategies for Improving Resolution:
-
Optimize the Gradient: If you are running a gradient (e.g., increasing the percentage of water in HILIC), make the gradient shallower around the point where your compounds elute[15]. A slower increase in the strong solvent gives more time for the column to resolve the two peaks.
-
Change the Organic Solvent: In both HILIC and reversed-phase, switching the organic modifier can significantly alter selectivity. If you are using acetonitrile, try methanol, or vice-versa[16]. These solvents have different properties (e.g., hydrogen bonding capability) that will change their interaction with your analytes and the stationary phase.
-
Change the Stationary Phase: This is the most powerful way to change selectivity. If you are on a silica HILIC column, switching to an amide phase provides a completely different interaction mechanism (hydrogen bonding vs. partitioning/adsorption), which will almost certainly change the elution order and/or spacing of your peaks[14].
Sample Loading and Recovery
FAQ 4: My polar carbamate is not soluble in the initial, high-organic HILIC mobile phase. How can I load it onto the column without causing peak distortion?
Answer: This is a critical challenge. Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., dissolving in water and injecting into 95% acetonitrile) will cause severe peak distortion and broadening because the sample will not properly focus at the head of the column[17]. The solution is dry loading .
Experimental Protocol: Dry Loading for Flash or Preparative Chromatography
This protocol allows you to load compounds that are poorly soluble in the mobile phase.
-
Dissolve the Sample: Dissolve your crude carbamate mixture in a suitable solvent in which it is highly soluble (e.g., methanol, water, DCM). Use the minimum amount of solvent necessary.
-
Adsorb onto Silica: In a round-bottom flask, add a small amount of clean silica gel (or C18 for reversed-phase) to the dissolved sample. A good starting point is 5-10 times the mass of your crude material[18].
-
Evaporate Solvent: Gently swirl the flask to create a slurry. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude sample adsorbed onto the stationary phase.
-
Load the Column: Carefully add the dry powder to the top of your packed chromatography column, creating a thin, even layer.
-
Start Elution: Gently add your initial mobile phase and begin the run. The compounds will desorb from the silica in the dry-loading band and enter the column as the mobile phase front passes through, resulting in a sharp injection band and good peak shape.
Troubleshooting Workflow: Poor Peak Shape
When encountering peak tailing, fronting, or splitting, a systematic approach is crucial. The following flowchart outlines a logical troubleshooting sequence.
Caption: A logical flowchart for troubleshooting poor peak shapes.
Part 3: Method Development Starting Points
For those new to HILIC, establishing a robust method can be daunting. The table below provides validated starting conditions that serve as an excellent foundation for purifying polar carbamates.
Table 2: Recommended Starting Conditions for HILIC Method Development
| Parameter | Recommendation | Rationale & Expert Notes |
| Stationary Phase | Amide-bonded silica | A great first choice. It is less acidic than bare silica, reducing tailing for basic compounds, and offers robust hydrogen-bonding interactions[14]. |
| Mobile Phase A (Weak) | Acetonitrile (ACN) | ACN is the standard weak solvent for HILIC, promoting the formation of the aqueous layer on the stationary phase[2][3]. |
| Mobile Phase B (Strong) | 95:5 Water:ACN with 20mM Ammonium Formate, pH 3.5 | Water is the strong, eluting solvent[4]. The buffer controls pH to ensure consistent analyte ionization and masks silanol activity. The small amount of ACN in the aqueous phase improves mixing. |
| Initial Gradient | 5% to 50% B over 15-20 column volumes | A broad scouting gradient to determine the approximate elution conditions for your compound. |
| Equilibration | 10-15 column volumes with initial conditions | Critical for HILIC. The aqueous layer on the stationary phase takes a long time to form. Insufficient equilibration leads to poor reproducibility[4]. |
| Sample Solvent | 90:10 ACN:Water or as close to the initial mobile phase as possible | Minimizes solvent mismatch effects that cause peak distortion[17]. Use dry loading if solubility is an issue. |
References
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Nawrocki, J., et al. (2010). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. Analytical and Bioanalytical Chemistry. [Link]
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PubMed. (2010). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. National Library of Medicine. [Link]
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Chirita, R.I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B. [Link]
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Bell, D.S. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]
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Biotage. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
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Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]
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Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
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Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
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Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]
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ALWSCI. (2024). Mobile Phase Selection Guide. [Link]
-
MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
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Technical Support Center: Catalyst Deactivation in Aminocarbonylation Reactions
Welcome to the Technical Support Center dedicated to troubleshooting and overcoming challenges related to catalyst deactivation in aminocarbonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into diagnosing, resolving, and preventing common issues encountered during these crucial synthetic transformations. Our focus is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction: The Challenge of Catalyst Stability
Palladium-catalyzed aminocarbonylation is a powerful tool for the synthesis of amides, a functional group prevalent in pharmaceuticals and other fine chemicals.[1][2] However, the efficiency of these reactions is often hampered by the deactivation of the palladium catalyst, leading to sluggish reactions, low yields, and difficulty in purification.[3][4] Understanding the mechanisms of deactivation is paramount to developing robust and reproducible synthetic protocols. This guide provides a structured approach to identifying and mitigating these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during aminocarbonylation experiments in a direct question-and-answer format.
Q1: My aminocarbonylation reaction is not proceeding to completion, or the yield is very low. What are the likely causes?
A1: Low conversion or yield in aminocarbonylation can stem from several factors, primarily related to the stability and activity of the palladium catalyst. The most common culprits include:
-
Catalyst Deactivation: The active Pd(0) species may be converting into an inactive form. A key deactivation pathway involves the formation of a stable, inactive Pd(I) dimer.[1][5][6] This is often observed as a color change in the reaction mixture, sometimes with the precipitation of palladium black.[4]
-
Sub-optimal Reaction Conditions: Incorrect temperature, carbon monoxide (CO) pressure, or inefficient stirring can significantly impact the reaction rate. The choice of solvent and base is also critical and can influence catalyst stability and reactivity.[3]
-
Poor Quality of Reagents: Impurities in substrates, amines, solvents, or the CO gas can act as catalyst poisons.[3][4] Water and oxygen can also be detrimental, leading to the oxidation of phosphine ligands and the palladium center.[3]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade under the reaction conditions, leading to the formation of inactive palladium species.
Q2: I observe the formation of a black precipitate in my reaction flask. What is it and how does it affect my reaction?
A2: The black precipitate is likely palladium black, which consists of aggregated, metallic palladium particles.[4][7] Its formation is a clear indicator of catalyst deactivation through aggregation and precipitation. This process, also known as sintering at higher temperatures, leads to a significant loss of active catalytic surface area.[8][9][10] Once formed, palladium black is generally catalytically inactive for the desired aminocarbonylation reaction. The choice of ligand and solvent can greatly influence the propensity for palladium black formation.[11]
Q3: Can the choice of ligand affect catalyst stability? Which ligands are generally more robust?
A3: The choice of ligand is crucial for both the activity and stability of the palladium catalyst.[9][12] Bidentate phosphine ligands, such as Xantphos and DPEphos, are often more robust than monodentate ligands like triphenylphosphine (PPh₃).[13][14] The chelating effect of bidentate ligands helps to stabilize the palladium center and prevent the formation of inactive species like Pd(I) dimers.[15] The steric and electronic properties of the ligand also play a significant role in stabilizing the active catalytic intermediates.[16]
Q4: My reaction works well with aryl iodides but is sluggish with aryl bromides or chlorides. Is this related to catalyst deactivation?
A4: While not strictly a deactivation issue, the difference in reactivity is linked to a key step in the catalytic cycle that can be influenced by catalyst stability. The oxidative addition of the aryl halide to the Pd(0) center is the rate-limiting step in many cases.[1][5][6] This step is generally faster for aryl iodides than for aryl bromides and chlorides due to the C-X bond strength (C-I < C-Br < C-Cl). To achieve good reactivity with less reactive aryl halides, a more active and stable catalyst is required. Using more electron-rich and sterically demanding ligands can often improve the catalytic activity for these challenging substrates.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems in your aminocarbonylation reactions.
Visualizing the Problem: A Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in aminocarbonylation reactions.
Caption: Troubleshooting workflow for aminocarbonylation reactions.
Step-by-Step Diagnosis and Resolution
| Symptom | Potential Cause | Diagnostic Step | Recommended Solution |
| Reaction is sluggish or stalls | Catalyst deactivation (e.g., Pd(I) dimer formation) | Monitor the reaction by TLC or LC-MS. A stall in product formation points to catalyst death. | - Switch to a more robust bidentate ligand (e.g., Xantphos).[13] - Increase the ligand-to-palladium ratio to favor the formation of the active catalyst. |
| Black precipitate (Palladium Black) forms | Catalyst aggregation/sintering | Visual inspection is the primary diagnostic. | - Use a ligand that better stabilizes the Pd(0) species.[14] - Consider a heterogeneous catalyst which can offer greater stability.[7] - Lower the reaction temperature if possible without significantly impacting the reaction rate.[9] |
| Inconsistent results between batches | Catalyst poisoning from impure reagents | Run a control reaction with highly purified, anhydrous, and degassed reagents and solvents. | - Purify all starting materials.[4] - Use solvents from a freshly opened bottle or distill them. - Ensure the CO source is of high purity. |
| Side product formation | Sub-optimal reaction conditions or catalyst selectivity | Analyze the crude reaction mixture by NMR and MS to identify byproducts. Common side reactions include hydrodehalogenation of the aryl halide or double carbonylation. | - Optimize the reaction temperature and CO pressure. - Screen different ligands to improve selectivity.[16] |
Part 3: Preventative Maintenance: Best Practices for Robust Reactions
Proactive measures can significantly reduce the incidence of catalyst deactivation.
-
Rigorous Reagent Purification: Always use high-purity substrates, amines, and solvents. If necessary, purify them before use. Trace impurities are a common source of catalyst poisons.[17]
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and execution. Oxygen can oxidize both the palladium catalyst and the phosphine ligands.[3]
-
Ligand Selection: For challenging substrates or when developing a new reaction, start with a robust bidentate ligand like Xantphos or dppf.[13]
-
Optimal Catalyst Loading: While it may be tempting to use a very low catalyst loading, this can sometimes make the reaction more susceptible to poisoning by trace impurities. Start with a moderate loading (e.g., 1-2 mol%) and optimize downwards once the reaction is robust.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition and sintering.[9]
Part 4: Understanding the Mechanisms
A deeper understanding of the catalytic cycle and deactivation pathways is key to effective troubleshooting.
The General Catalytic Cycle of Aminocarbonylation
Caption: Simplified catalytic cycle for palladium-catalyzed aminocarbonylation.
A Common Deactivation Pathway: Pd(I) Dimer Formation
One of the most well-characterized deactivation pathways is the formation of a catalytically inactive Pd(I) dimer.[1][5][6] This can occur through various mechanisms, including the reaction of Pd(0) with an acidic proton source in the reaction mixture.
Caption: Deactivation pathway leading to an inactive Pd(I) dimer.
Part 5: Experimental Protocols: Catalyst Regeneration
In some cases, a deactivated palladium catalyst can be regenerated, which is particularly useful for precious metal catalysts. The following is a general protocol for the regeneration of palladium on carbon (Pd/C) that has been deactivated by poisoning. For homogeneous catalysts, regeneration is often not practical, and the focus should be on prevention.
Protocol: Regeneration of Deactivated Pd/C
Disclaimer: This is a general guideline. The optimal regeneration procedure may vary depending on the nature of the catalyst and the poison. Always perform a small-scale test first.
-
Washing:
-
Carefully filter the deactivated Pd/C catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a suitable solvent (e.g., toluene, THF) to remove any adsorbed organic residues.
-
Follow with a wash using a dilute aqueous acid solution (e.g., 0.1 M HCl or acetic acid) to remove basic impurities.
-
Wash with deionized water until the filtrate is neutral.
-
Finally, wash with a solvent like ethanol or acetone and dry the catalyst under vacuum.
-
-
Oxidative Treatment (for severe coking):
-
Place the dried, deactivated catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of air or a mixture of oxygen and an inert gas (e.g., 5% O₂ in N₂).
-
Gradually increase the temperature (e.g., to 300-400 °C) and hold for several hours to burn off carbonaceous deposits. Caution: This process can be exothermic.
-
-
Reduction:
-
After the oxidative treatment, purge the furnace with an inert gas to remove all oxygen.
-
Switch to a flow of hydrogen (e.g., 5% H₂ in N₂) and heat the catalyst (e.g., to 200-300 °C) for several hours to reduce the palladium oxide back to metallic palladium.
-
Cool the catalyst to room temperature under an inert atmosphere.
-
The regenerated catalyst should be stored under an inert atmosphere until use. Its activity should be re-evaluated in a small-scale test reaction.
References
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- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of tert-butyl N-(2-hydroxycyclobutyl)carbamate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of rigorous scientific practice. In the synthesis of novel chemical entities, carbamate-protected amino alcohols serve as crucial building blocks. This guide provides an in-depth analysis of tert-butyl N-(2-hydroxycyclobutyl)carbamate, a key intermediate whose structural integrity is paramount for subsequent synthetic steps.
Due to the limited availability of published, experimentally verified spectral data for this specific compound, this guide presents a comprehensive analysis based on predicted Nuclear Magnetic Resonance (NMR) data, contextualized with fundamental principles of stereochemistry and spectroscopy. We will delve into the nuances of both ¹H and ¹³C NMR spectroscopy for the cis and trans isomers of this molecule, offering a comparative framework for their differentiation. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques and provide detailed, field-proven experimental protocols.
The Structural Landscape: Cis vs. Trans Isomerism
The puckered, non-planar nature of the cyclobutane ring gives rise to distinct spatial arrangements of its substituents.[1] In this compound, the relative orientation of the hydroxyl and the N-Boc-carbamate groups as either cis (on the same face of the ring) or trans (on opposite faces) profoundly influences their respective chemical environments and, consequently, their NMR spectra. Understanding this stereochemical relationship is critical for accurate spectral assignment.
Below is a diagram illustrating the atom numbering scheme for both the cis and trans isomers, which will be used for subsequent spectral assignments.
Figure 1: Atom numbering for cis and trans isomers.
¹H and ¹³C NMR Spectral Analysis: A Predicted Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions are generated using established computational models and provide a robust framework for interpreting experimental data.[2][3][4][5][6][7][8]
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Expected Multiplicity |
| H1 (CH-N) | ~ 4.0 - 4.2 | ~ 3.8 - 4.0 | Multiplet |
| H2 (CH-O) | ~ 4.3 - 4.5 | ~ 4.1 - 4.3 | Multiplet |
| H3, H3' | ~ 1.8 - 2.2 | ~ 1.7 - 2.1 | Multiplet |
| H4, H4' | ~ 1.6 - 2.0 | ~ 1.5 - 1.9 | Multiplet |
| NH | ~ 5.0 - 5.5 | ~ 5.0 - 5.5 | Broad Singlet |
| OH | Variable | Variable | Broad Singlet |
| C(CH₃)₃ | ~ 1.45 | ~ 1.45 | Singlet |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer |
| C1 (CH-N) | ~ 50 - 55 | ~ 48 - 53 |
| C2 (CH-O) | ~ 70 - 75 | ~ 68 - 73 |
| C3 | ~ 30 - 35 | ~ 28 - 33 |
| C4 | ~ 20 - 25 | ~ 18 - 23 |
| C=O (Boc) | ~ 155 - 157 | ~ 155 - 157 |
| C (CH₃)₃ (Boc) | ~ 79 - 81 | ~ 79 - 81 |
| C(CH₃ )₃ (Boc) | ~ 28.5 | ~ 28.5 |
Interpreting the Spectral Nuances: A Deeper Dive
The predicted chemical shifts highlight key differences between the cis and trans isomers, primarily arising from the through-space shielding and deshielding effects of the substituents.
-
¹H NMR Analysis :
-
The methine protons H1 (adjacent to the nitrogen) and H2 (adjacent to the oxygen) are the most downfield of the cyclobutane ring protons due to the electron-withdrawing effects of the heteroatoms.
-
In the cis isomer, the proximity of the electronegative oxygen and nitrogen atoms on the same face of the ring is expected to result in a more pronounced downfield shift for both H1 and H2 compared to the trans isomer, where they are further apart.
-
The protons of the tert-butyl group of the Boc protecting group characteristically appear as a sharp singlet at approximately 1.45 ppm, integrating to nine protons.[9] This signal is a hallmark of successful N-Boc protection.
-
The NH and OH protons will likely appear as broad singlets with chemical shifts that are highly dependent on concentration and solvent.
-
-
¹³C NMR Analysis :
-
The carbon atoms directly attached to the electronegative nitrogen (C1) and oxygen (C2) atoms are significantly deshielded, appearing furthest downfield in the aliphatic region of the cyclobutane ring.
-
Similar to the proton spectra, the greater steric compression in the cis isomer is predicted to cause a downfield shift for C1 and C2 relative to the trans isomer.
-
The carbonyl carbon of the Boc group is expected at around 155-157 ppm, the quaternary carbon at approximately 79-81 ppm, and the methyl carbons at about 28.5 ppm.[9]
-
Beyond One-Dimensional NMR: The Power of 2D Techniques
For an unambiguous assignment of all proton and carbon signals, especially in complex spin systems like that of the cyclobutane ring, two-dimensional (2D) NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the carbon skeleton and assigning quaternary carbons, such as the carbonyl and the tertiary carbon of the Boc group.[10][11]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace the connectivity of the protons within the cyclobutane ring.
A Comparative Look: Alternative Analytical Techniques
While NMR spectroscopy provides unparalleled detail regarding the molecular structure, a comprehensive characterization often involves complementary analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide information on stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (O-H, N-H, C=O).[12][13][14] | Fast, non-destructive. | Provides limited structural information beyond functional groups. |
| X-ray Crystallography | Precise three-dimensional structure, including stereochemistry.[15][16][17] | Definitive structural elucidation. | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols: A Guide to High-Quality Data Acquisition
The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure complete dissolution; gentle vortexing or sonication may be applied.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
NMR Data Acquisition Workflow
Figure 2: Workflow for NMR analysis.
Conclusion
References
-
ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
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Mestrelab Research. (2025). Download NMR Predict. Retrieved from [Link]
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NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]
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ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level. Retrieved from [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
-
Automated Topology Builder. (n.d.). Cyclobutane | C4H8 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Supporting Information. (n.d.). 2. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
-
Chegg.com. (2023, February 19). Solved Predict the 1H-NMR spectrum of the product. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]
-
Study Mind. (n.d.). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]
-
YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
-
OSTI.GOV. (2018, May 9). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved from [Link]
-
Digital Commons@ETSU. (n.d.). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
YouTube. (2021, July 12). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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mass spectrometry analysis of tert-butyl N-(2-hydroxycyclobutyl)carbamate
An Expert's Comparative Guide to the Mass Spectrometric Analysis of tert-Butyl N-(2-hydroxycyclobutyl)carbamate
This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and strategic choices that underpin robust analytical method development. We will explore direct infusion, liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS), offering a clear rationale for selecting the optimal approach based on specific analytical goals.
Introduction: The Analyte in Context
This compound is a bifunctional molecule featuring a carbamate protecting group and a hydroxylated cyclobutyl ring. Such structures are common intermediates in medicinal chemistry and organic synthesis, where precise characterization is critical for ensuring reaction success, purity, and structural integrity. Mass spectrometry is the cornerstone of this characterization, providing definitive data on molecular weight and structure.
This guide compares three primary mass spectrometric workflows, evaluating them on speed, specificity, sensitivity, and applicability to provide a comprehensive analytical framework.
| Property | Value | Source |
| Chemical Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| CAS Number | 1824118-02-6 | [1] |
| Structure | tert-butyl (2-hydroxycyclobutyl)carbamate | [1] |
Core Principles: Ionization and Fragmentation Behavior
A predictive understanding of how a molecule will behave in the mass spectrometer is fundamental to method design. For this compound, Electrospray Ionization (ESI) is the preferred technique due to the molecule's polarity and the presence of a basic nitrogen atom, which is readily protonated.[2]
Ionization: In positive-ion ESI, the molecule will primarily form the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of 188.2.
Fragmentation: The tert-butoxycarbonyl (Boc) group is a highly predictable and labile moiety in tandem mass spectrometry (MS/MS). Its fragmentation is the most diagnostic feature for this class of compounds. The primary fragmentation pathway involves the neutral loss of isobutylene (C₄H₈), a stable alkene, followed by the potential loss of carbon dioxide.[3]
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Method 1: Direct Infusion ESI-MS/MS (The Rapid Screening Approach)
Direct infusion analysis is the fastest method for confirming molecular identity and probing fragmentation behavior without chromatographic separation. It is ideal for rapid reaction monitoring or initial characterization of a synthesized compound.
Causality Behind Choices: By eliminating the liquid chromatography step, we achieve a high-throughput analysis, sacrificing the ability to resolve isomers or impurities. This is a strategic trade-off for speed when purity is not the primary concern.
Caption: Workflow for Direct Infusion MS/MS Analysis.
Experimental Protocol: Direct Infusion
-
Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 methanol:water solution containing 0.1% formic acid. The acid promotes protonation for enhanced signal in positive ion mode.
-
Infusion: Load the sample into a syringe and infuse it into the ESI source at a constant flow rate of 5-10 µL/min.
-
MS Acquisition (Full Scan): First, acquire a full scan mass spectrum (e.g., m/z 50-500) to confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 188.2.
-
MS/MS Acquisition (Product Ion Scan): Select m/z 188.2 as the precursor ion. Apply collision energy (typically 10-30 eV, requires optimization) to induce fragmentation and acquire the product ion spectrum.
Expected Data Summary
| Ion Description | Calculated m/z | Expected Observation |
| Protonated Molecule [M+H]⁺ | 188.1338 | Precursor ion for MS/MS |
| Sodium Adduct [M+Na]⁺ | 210.1157 | Often observed, confirms MW |
| Fragment [M+H - C₄H₈]⁺ | 132.0712 | High intensity product ion |
| Fragment [M+H - C₄H₈ - CO₂]⁺ | 88.0762 | Secondary product ion |
Method 2: LC-MS (The Gold Standard for Purity and Quantification)
When sample complexity increases or quantitative data is required, coupling liquid chromatography to the mass spectrometer is essential. LC separates the analyte from impurities, isomers, and matrix components, ensuring that the detected signal is specific and accurate.
Causality Behind Choices: Due to the polar nature of the hydroxyl and carbamate groups, traditional Reversed-Phase Liquid Chromatography (RP-LC) may provide insufficient retention.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. HILIC utilizes a polar stationary phase with a high organic mobile phase, promoting retention of polar analytes that would otherwise elute in the void volume of an RP column.[5][6] This choice directly addresses the physicochemical properties of our target molecule for optimal separation.
Caption: Workflow for HILIC-MS Analysis.
Experimental Protocol: HILIC-MS
-
Sample Preparation: Prepare a stock solution of the analyte in a 50:50 acetonitrile:water mixture. Dilute to the desired concentration (e.g., 1-10 µg/mL) using 90:10 acetonitrile:water to ensure compatibility with the initial mobile phase conditions.
-
LC Conditions:
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent).[5]
-
Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B (0-1 min), ramp to 50% B (1-5 min), hold at 50% B (5-6 min), return to 95% B (6.1 min), equilibrate (6.1-8 min).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
MS Acquisition:
-
For Purity Analysis: Acquire in full scan mode to detect all ions.
-
For Quantification: Use Selected Ion Monitoring (SIM) for the [M+H]⁺ ion (m/z 188.2) or Multiple Reaction Monitoring (MRM) for the transition 188.2 -> 132.1 for maximum sensitivity and specificity.[7]
-
Method 3: GC-MS (An Alternative Requiring Derivatization)
Gas chromatography is a powerful separation technique, but it is generally reserved for volatile and thermally stable compounds. Carbamates, including our analyte, are often thermally labile and can degrade in the hot GC inlet, making direct analysis unreliable.[8]
Causality Behind Choices: To overcome this limitation, a chemical derivatization step is required. Derivatization converts the polar N-H and O-H groups into less polar, more volatile, and more thermally stable analogues. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[9] This transforms the molecule, making it amenable to GC-MS analysis. This approach is chosen only when LC-MS is unavailable or if specific GC libraries are being used for identification.
Caption: Workflow for GC-MS Analysis with Derivatization.
Experimental Protocol: Derivatization and GC-MS
-
Derivatization:
-
Place a dried aliquot of the sample (e.g., 100 µg) in a reaction vial.
-
Add 50 µL of pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes. The resulting molecule will be the di-silylated derivative, with a molecular weight of 331.5 g/mol .
-
-
GC-MS Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at 1 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-450.
-
Expected Data: EI fragmentation will be more extensive and complex than ESI. The molecular ion (M⁺˙ at m/z 331) may be weak or absent. Diagnostic fragments will include ions corresponding to the loss of a methyl group (m/z 316) and the characteristic trimethylsilyl (TMS) ion (m/z 73).
Performance Comparison
| Parameter | Direct Infusion ESI-MS/MS | HILIC-MS | GC-MS with Derivatization |
| Primary Application | Rapid Identity Confirmation | Purity Assessment, Quantification | Alternative structural confirmation |
| Speed | Very Fast (<2 min/sample) | Moderate (5-10 min/sample) | Slow (>20 min/sample + derivatization) |
| Specificity | Low (no separation) | Very High (chromatographic separation) | High (chromatographic separation) |
| Sensitivity | Moderate | Very High (especially with MRM) | High |
| Sample Prep | Minimal (dissolve and shoot) | Moderate (dilution, filtration) | Complex (drying, chemical reaction) |
| Key Advantage | High Throughput | Gold standard for validation | Utilizes common EI libraries |
| Key Limitation | Ion suppression, no isomer separation | Requires specialized HILIC columns | Thermal degradation risk, indirect analysis |
Conclusion and Recommendations
The mass spectrometric analysis of this compound can be approached through several valid workflows, with the optimal choice being dictated by the analytical objective.
-
For high-throughput screening and rapid confirmation of synthesis , Direct Infusion ESI-MS/MS is the most efficient method. It provides definitive molecular weight and key structural information in seconds.
-
For all drug development, quality control, and quantitative applications , HILIC-MS is the authoritative method.[4][5][6] Its ability to separate the polar analyte from its potential impurities and matrix provides the specificity and accuracy required for regulatory and research settings.
-
GC-MS with derivatization serves as a viable, albeit more laborious, alternative.[9][10] It should be considered when LC-MS instrumentation is unavailable or when confirmation using an orthogonal technique with different ionization principles (EI vs. ESI) is desired.
By understanding the causality behind each methodological choice, researchers can confidently select and develop the most appropriate and robust analytical strategy for their specific needs.
References
- T. van de Goor, et al. (2017). LC-MS metabolomics of polar compounds. PubMed.
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
- Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. SpringerLink.
- Lee, H. B., Peart, T. E., & Niimi, A. J. (1998). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide.
- Xue, Y. J., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
- Theodoridis, G., Gika, H. G., & Wilson, I. D. (2011). LC-MS-based methodology for polar and charged metabolites.
- Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry.
- Han, L., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules.
- Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu.
- Restek Corporation. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science.
- Yang, Y., & Shin, H. S. (2013). Trace Level Determinations of Carbamate Pesticides in Surface Water by Gas Chromatography-Mass Spectrometry After Derivatization With 9-xanthydrol. PubMed.
- AChemBlock. (n.d.). This compound 97%. AChemBlock.
- Thermo Fisher Scientific Inc. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.
- Li, Y., et al. (2011). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. PubMed.
- PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. PubChem.
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- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. [PDF] LC-MS metabolomics of polar compounds. | Semantic Scholar [semanticscholar.org]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 9. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Efficiency of Carbamate Protecting Groups
In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule construction, the judicious use of protecting groups is paramount.[1] Among the various classes of protecting groups, carbamates stand out for their widespread application in masking the nucleophilicity of amines.[2][3] The selection of an appropriate carbamate protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.[1] This guide offers an in-depth comparison of the most commonly employed carbamate protecting groups, providing experimental insights and data to inform strategic decisions in the laboratory.
The Principle of Orthogonality: A Strategic Imperative
The concept of orthogonality is central to the strategic deployment of protecting groups.[2] In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact.[3] Carbamate protecting groups offer a diverse range of cleavage conditions, from acid and base lability to hydrogenolysis and fluoride-induced removal, enabling chemists to design highly selective and efficient synthetic pathways.[1][2]
Comparative Analysis of Common Carbamate Protecting Groups
The efficiency of a protecting group strategy is a composite of several factors: ease and yield of introduction, stability under various reaction conditions, and the efficiency and mildness of the deprotection step. Below is a comparative analysis of the most prevalent carbamate protecting groups.
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Stability & Orthogonality |
| tert-Butoxycarbonyl | Boc |
ngcontent-ng-c3402157373="" class="ng-star-inserted"> | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[2][4] | Stable to base and hydrogenolysis. Orthogonal to Fmoc, Cbz, and Alloc.[2][5] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[6][7] | Stable to acidic and basic conditions.[6] Orthogonal to Boc and Fmoc.[7] | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[8][9] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[8] | |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalysis (e.g., Pd(PPh₃)₄)[10][11] | Stable to acidic and basic conditions.[11] Orthogonal to Boc, Cbz, and Fmoc.[10] | |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-Cl, Teoc-OSu | Fluoride ion sources (e.g., TBAF)[12] | Stable to a wide range of acidic and basic conditions, and hydrogenolysis.[11][12] |
Mechanistic Insights into Deprotection Pathways
The diverse deprotection conditions for carbamate protecting groups stem from their distinct chemical structures. Visualizing these mechanisms is key to understanding their selectivity.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups.
Protocol 1: Boc Protection of an Amine[14]
Objective: To introduce the tert-butoxycarbonyl (Boc) protecting group onto a primary or secondary amine.
Materials:
-
Amine (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 2.0-3.0 equivalents)[13]
-
Triethylamine (TEA) or other suitable base (1.0-1.5 equivalents)[13]
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base, followed by the dropwise addition of (Boc)₂O.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)[4]
Objective: To remove the Boc protecting group from an amine.
Materials:
-
Boc-protected amine (1.0 equivalent)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add a solution of TFA in DCM (typically 25-50% v/v).
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess TFA with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[6]
Objective: To introduce the benzyloxycarbonyl (Cbz) group onto an amino acid.
Materials:
-
Amino acid (1.0 equivalent)
-
1 M Sodium carbonate solution (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in the 1 M sodium carbonate solution in an ice bath.
-
While stirring vigorously, add Cbz-Cl dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the Cbz-protected amino acid with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis[6]
Objective: To remove the Cbz protecting group via hydrogenation.
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
Methanol or ethanol
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst.
-
Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 5: Fmoc Protection of an Amine[8]
Objective: To introduce the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Materials:
-
Amine (1.0 equivalent)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)
-
Sodium bicarbonate or pyridine
-
Dioxane/water or Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in the chosen solvent system (e.g., dioxane/water for Schotten-Baumann conditions or DCM for anhydrous conditions).
-
Add the base (e.g., sodium bicarbonate or pyridine).
-
Add the Fmoc-Cl or Fmoc-OSu portion-wise or as a solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up, extracting the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify by chromatography if necessary.
Protocol 6: Fmoc Deprotection using Piperidine[16]
Objective: To remove the Fmoc protecting group.
Materials:
-
Fmoc-protected amine (1.0 equivalent)
-
20% Piperidine in N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in the 20% piperidine/DMF solution.
-
Stir the reaction at room temperature. The deprotection is typically rapid (a few minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the piperidine and dibenzofulvene-piperidine adduct by evaporation and/or purification by chromatography. For solid-phase synthesis, the resin is washed extensively with DMF.[14]
Conclusion
The choice of a carbamate protecting group is a strategic decision that hinges on the overall synthetic plan, the nature of the substrate, and the reaction conditions to be employed in subsequent steps. The Boc group, with its acid lability, is a workhorse in many synthetic endeavors. The Cbz group, removable by the mild and selective method of catalytic hydrogenolysis, offers a robust alternative. The Fmoc group, with its unique base lability, is the cornerstone of modern solid-phase peptide synthesis. Newer additions to the arsenal, such as Alloc and Teoc, provide further layers of orthogonality, enabling the synthesis of increasingly complex and sensitive molecules. A thorough understanding of the synthesis efficiency, stability, and deprotection mechanisms of these crucial chemical tools is essential for the contemporary research scientist.
References
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]
-
Chem-Station. (2019, February 5). Teoc Protecting Group. [Link]
-
Scattolin, T., et al. (2022). New Carbamate Deprotection Complements Existing Methods. ChemistryViews. [Link]
-
K-State Libraries. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]
-
Walker, J. W., Reid, G. P., McCray, J. A., & Trentham, D. R. (1988). Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function. Biochemistry, 25(7), 1799–1805. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. [Link]
-
Wikipedia. Protecting group. [Link]
-
Royo, M., Farrera-Sinfreu, J., Solé, L., & Albericio, F. (2003). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Tetrahedron Letters, 43(13), 2029-2032. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Mol-Instincts. Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group. [Link]
-
Wikipedia. Photolabile protecting group. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. (2025, August 10). Photolabile Protecting Groups: Structure and Reactivity. [Link]
-
Pathak, T. P., & Miller, S. J. (2012). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 14(12), 3218–3221. [Link]
- Fields, G. B. (1997). 2.4 Photocleavable Protecting Groups. In Methods in Enzymology (Vol. 289, pp. 67–85). Academic Press.
-
Chemie Brunschwig. Protecting Agents. [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
ResearchGate. (2025, August 6). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]
-
Fiveable. Base-Labile Protecting Groups Definition. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. biosynth.com [biosynth.com]
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- 8. total-synthesis.com [total-synthesis.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
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- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the HPLC Validation of tert-butyl N-(2-hydroxycyclobutyl)carbamate Purity
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison for the validation of tert-butyl N-(2-hydroxycyclobutyl)carbamate purity by High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific integrity and trustworthiness in your analytical endeavors.
The Critical Role of Purity in Drug Development
This compound is a valuable building block in medicinal chemistry. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from the synthesis process, may have their own pharmacological or toxicological profiles, potentially leading to adverse effects or reduced therapeutic efficacy. Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and versatility make it ideal for separating the main component from structurally similar impurities and isomers.
Comparison of Analytical Techniques
While HPLC is the primary focus of this guide, it is essential to understand its position relative to other analytical techniques.
| Analytical Method | Principle | Key Performance Characteristics | Suitability for this compound |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Resolution: Excellent for isomers and related substances.Sensitivity: High (ng/mL to pg/mL).Versatility: Wide range of columns and detectors (UV, MS, CAD). | Excellent: Ideal for purity, impurity profiling, and isomer separation. |
| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Resolution: High for volatile and thermally stable compounds.Sensitivity: Very high with detectors like MS. | Limited: The compound's polarity and thermal lability may require derivatization.[1] Useful for residual solvent analysis. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase. | Speed: Faster than HPLC."Greener": Reduced organic solvent consumption. | Promising Alternative: Can offer rapid separation of isomers. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. | Accuracy: High, as it's a primary ratio method.No Reference Standard Needed: For the analyte itself. | Complementary: Excellent for determining absolute purity of the bulk material but does not provide an impurity profile. |
A Validated HPLC Method for Purity Determination
The following reversed-phase HPLC (RP-HPLC) method has been developed and validated for the determination of this compound purity and the separation of its cis and trans isomers.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the carbamate moiety. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as a proton source to suppress the ionization of any residual silanols on the stationary phase, leading to improved peak shape. Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B | A gradient elution is necessary to elute potential impurities with a wide range of polarities and to ensure the separation of the cis and trans isomers. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV at 210 nm | The carbamate functional group exhibits UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation: A Self-Validating System
A robust analytical method must be validated to demonstrate its suitability for its intended purpose. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Specificity and Isomer Separation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and isomers. The presence of a cyclobutyl ring introduces the possibility of cis and trans isomers. A stability-indicating method must be able to separate these isomers.
Experimental Protocol:
-
Inject a solution of this compound.
-
Inject a placebo solution (all components except the analyte).
-
Spike the analyte solution with known impurities and potential isomers, if available.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.[4]
Acceptance Criteria: The peak for this compound should be free from interference from any other components, and there should be baseline resolution between the cis and trans isomer peaks.
Example Data:
A representative chromatogram demonstrating the separation of cis and trans isomers of a related cyclobutanol derivative on a chiral column has been reported, showcasing the feasibility of such separations.[5]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal sample concentration.
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Example Linearity Data:
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 901234 |
| 125 | 1125678 |
| 150 | 1350987 |
| r² | 0.9998 |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare placebo solutions spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Example Accuracy Data:
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.2 | 79.5 | 99.1% |
| 100% | 100.1 | 100.5 | 100.4% |
| 120% | 119.8 | 120.3 | 100.4% |
| Mean Recovery | 100.0% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Example Precision Data:
| Parameter | Analyst 1 / Day 1 (RSD%) | Analyst 2 / Day 2 (RSD%) |
| Repeatability | 0.8% | 0.9% |
| Intermediate Precision | - | 1.2% |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the defined limits, and the results should not be significantly affected.
Potential Impurities and Their Origin
A thorough understanding of the synthesis of this compound is crucial for identifying potential impurities. A common synthetic route involves the reaction of 2-aminocyclobutanol with di-tert-butyl dicarbonate (Boc₂O).
Caption: Synthetic pathway and potential impurities.
Alternative and Confirmatory Techniques
While HPLC is the primary method for purity assessment, other techniques can provide valuable complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile impurities and residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify unknown impurities by providing their mass-to-charge ratio.
-
Chiral HPLC: If the starting 2-aminocyclobutanol is a racemate, chiral HPLC may be necessary to separate the resulting enantiomers of the product. Polysaccharide-based chiral stationary phases are often effective for separating N-Boc protected amino alcohols.[6][]
Conclusion
The validation of an HPLC method for determining the purity of this compound is a critical step in ensuring the quality and reliability of this important pharmaceutical intermediate. By following a systematic approach guided by ICH principles and understanding the potential impurities and isomeric complexities, researchers can develop a robust and trustworthy analytical method. This guide provides the foundational knowledge and practical examples to aid in the successful implementation of such a method, ultimately contributing to the development of safe and effective medicines.
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Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
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National Center for Biotechnology Information. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
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The Stereochemical Mandate: A Comparative Analysis of Cis and Trans Isomers of Hydroxycyclobutyl Carbamates in Biological Systems
In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. This guide delves into the profound impact of stereochemistry, specifically focusing on the cis and trans isomerism of hydroxycyclobutyl carbamates and their analogs. While the carbamate functional group is a well-established pharmacophore, its incorporation into a strained cyclobutane ring introduces rigid conformational constraints that can dramatically influence molecular interactions with biological targets. Through an examination of supporting experimental data from analogous cyclobutane systems, this guide will illuminate the causal relationships between stereochemical configuration and biological outcomes, providing researchers, scientists, and drug development professionals with field-proven insights into this crucial aspect of medicinal chemistry.
The Criticality of Spatial Arrangement: Why Cis vs. Trans Matters
The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, which results in a puckered, non-planar conformation. When substituents are placed on this ring, they can adopt two primary spatial arrangements relative to each other: cis, where they are on the same face of the ring, or trans, where they are on opposite faces. This seemingly subtle difference has profound implications for a molecule's shape, polarity, and ability to interact with the highly specific binding pockets of proteins and other biological macromolecules.
The carbamate group itself can exist in syn and anti conformations due to the partial double bond character of the C-N bond. However, in a cyclic system like cyclobutane, the ring's rigidity largely dictates the overall topology of the molecule. The interplay between the fixed cis/trans arrangement of the substituents on the cyclobutane ring and the rotational flexibility of the carbamate moiety creates unique three-dimensional pharmacophores for each isomer.
Case Study: Cytotoxicity of Cis- and Trans-Cyclobutane Analogs of Combretastatin A4
A compelling example illustrating the differential biological activity of cis and trans isomers in a cyclobutane-containing scaffold comes from the study of combretastatin A4 (CA4) analogs. CA4 is a potent natural product that inhibits tubulin polymerization, but its cis-stilbene double bond is prone to isomerization to the inactive trans form. To overcome this limitation, researchers have designed analogs where the double bond is replaced with a cyclobutane ring, locking the relative orientation of the two aromatic rings.
In a study by O. I. Afanasev et al., cis- and trans-1,3-disubstituted cyclobutane-containing analogs of CA4 were synthesized and evaluated for their cytotoxic properties in human cancer cell lines.[1][2] The experimental data clearly demonstrates that the stereochemistry of the cyclobutane ring significantly impacts the biological activity.
Quantitative Comparison of Cytotoxicity (IC50)
| Compound | Isomer | HepG2 (hepatocarcinoma) IC50 (µM) | SK-N-DZ (neuroblastoma) IC50 (µM) |
| Analog 1 | cis | 18.3 ± 1.2 | 16.5 ± 1.1 |
| Analog 2 | trans | > 50 | > 50 |
Data synthesized from O. I. Afanasev et al., J Mol Struct. 2020 Jun 15:1210:128025.[1][2]
As the data unequivocally shows, the cis isomer exhibited significantly greater cytotoxicity against both cancer cell lines compared to the trans isomer, which was largely inactive.[1] This stark difference underscores the critical role of the spatial arrangement of the phenyl rings, which is dictated by the cis/trans stereochemistry of the cyclobutane core. Molecular modeling studies suggest that the cis configuration allows for a better fit into the colchicine binding site of tubulin, leading to the observed cytotoxic effect.[1]
Experimental Methodologies
The synthesis and biological evaluation of these stereoisomers require precise and validated protocols. Below are representative methodologies for the synthesis of key precursors to cis- and trans-hydroxycyclobutyl carbamates and a general protocol for assessing cytotoxicity.
Stereoselective Synthesis of Cis- and Trans-3-Aminocyclobutanol Precursors
The synthesis of enantiomerically pure cis- and trans-3-aminocyclobutanol is a crucial first step in accessing the target hydroxycyclobutyl carbamates. A common strategy involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones, which can be manipulated to yield the desired stereoisomers.
Protocol for the Synthesis of cis- and trans-5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol [3]
-
Synthesis of β-Enaminoketone: A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 eq) and (S)-α-methylbenzylamine (1.0 eq) in toluene is refluxed with azeotropic removal of water for 4 hours. The solvent is removed under reduced pressure, and the resulting solid is purified by crystallization to yield the β-enaminoketone.
-
Diastereoselective Reduction: The β-enaminoketone (1.0 eq) is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal (10 eq) is added portion-wise at a rate that maintains a gentle reflux. The reaction is monitored by TLC.
-
Work-up and Separation: After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting diastereomeric mixture of cis- and trans-3-aminocyclohexanols is then separated by column chromatography.
The separated cis and trans aminocyclohexanols can then be used as starting materials for the synthesis of the corresponding carbamates.
Cytotoxicity Assay (Resazurin-Based)
Protocol adapted from O. I. Afanasev et al. [1]
-
Cell Culture: Human cancer cell lines (e.g., HepG2, SK-N-DZ) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (cis and trans isomers) are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium. The cells are treated with a range of concentrations of the test compounds for 72 hours.
-
Resazurin Assay: After the incubation period, a solution of resazurin is added to each well, and the plates are incubated for another 4 hours. The fluorescence is then measured using a microplate reader (excitation 530 nm, emission 590 nm).
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Logical Framework for Stereochemical Influence on Biological Activity
The observed differences in the biological activity of cis and trans isomers can be rationalized through a logical framework that considers the structure-activity relationship (SAR).
Caption: Logical workflow from stereoselective synthesis to differential biological activity of cis and trans isomers.
Conclusion: The Imperative of Stereochemical Control in Drug Design
The evidence presented in this guide strongly supports the principle that the cis/trans stereochemistry of the cyclobutane ring in hydroxycyclobutyl carbamates and related structures is a critical determinant of their biological activity. As demonstrated by the case study of combretastatin A4 analogs, the spatial arrangement of substituents on the cyclobutane core can mean the difference between a potent bioactive compound and an inactive molecule. This underscores the necessity for meticulous stereochemical control during the synthesis and the importance of evaluating individual stereoisomers in biological assays. For researchers in drug discovery, a thorough understanding and strategic manipulation of stereochemistry are not merely academic exercises but essential components for the rational design of novel and effective therapeutics.
References
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Afanasev, O. I., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 1210, 128025. [Link]
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O. I. Afanasev, et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. National Institutes of Health. [Link]
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Helal, C. J., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853-1856. [Link]
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Afanasev, O. I., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PubMed, 32420018. [Link]
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Goodman, L. A., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. [Link]
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Qin, Z., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. PubMed, 38930974. [Link]
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Martinez, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]
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Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 123(38), 9313-9323. [Link]
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Tichotova, L., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]
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Tsvetkov, V. B., et al. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. National Institutes of Health. [Link]
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A Comparative Guide to the X-ray Crystallography of tert-butyl N-(2-hydroxycyclobutyl)carbamate Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Elucidating the Three-Dimensional Architecture of Novel Cyclobutane Scaffolds
In the landscape of modern medicinal chemistry, carbamate-containing compounds are of significant interest due to their diverse biological activities and their role as key structural motifs in numerous approved pharmaceuticals.[1] The tert-butyl N-(2-hydroxycyclobutyl)carbamate scaffold, in particular, presents a unique combination of a rigid cyclobutane ring, a hydrogen-bonding hydroxyl group, and a flexible N-Boc protecting group. This distinct molecular architecture offers exciting possibilities for the design of novel therapeutics. However, to fully exploit the potential of these derivatives, a precise understanding of their three-dimensional structure at the atomic level is paramount.
X-ray crystallography stands as the definitive method for determining the absolute configuration and conformational preferences of small molecules.[2] The resulting crystal structure provides invaluable insights into intermolecular interactions, which are crucial for understanding solid-state properties, polymorphism, and drug-receptor binding. This guide provides a comparative analysis of common crystallization techniques applicable to this compound derivatives, supported by experimental insights from structurally related compounds. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for troubleshooting common crystallization challenges.
Comparative Analysis of Crystallization Techniques
The successful crystallization of any organic compound is a delicate balance of thermodynamics and kinetics, heavily influenced by the choice of solvent and the method used to induce supersaturation. For polar, hydrogen-bonding molecules like this compound derivatives, careful consideration of these factors is especially critical. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O) suggests that hydrogen bonding will play a significant role in the crystal packing.[2]
Here, we compare three widely used crystallization techniques: Slow Evaporation, Vapor Diffusion, and Slow Cooling.
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical outcomes of different crystallization strategies for a representative this compound derivative. This data is extrapolated from studies on structurally similar compounds, such as cyclobutanol and N-Boc protected amino alcohols.[1][3]
| Crystallization Method | Solvent System (Good Solvent/Anti-Solvent) | Typical Crystal Morphology | Estimated Success Rate | Potential Challenges |
| Slow Evaporation | Ethyl Acetate / Hexane | Needles or Plates | Moderate | Rapid evaporation can lead to small or poorly formed crystals. Oiling out may occur. |
| Methanol / Water | Prisms | Moderate to High | Water absorption from the atmosphere can affect reproducibility. | |
| Vapor Diffusion | Dichloromethane / Pentane | Blocks or Rods | High | Requires careful selection of volatile solvents. Sensitive to vibrations. |
| Acetone / Diethyl Ether | Plates | High | Ether's high volatility can make equilibration rapid, potentially leading to smaller crystals. | |
| Slow Cooling | Isopropanol | Blocks | Moderate | Requires a programmable cooling device for best results. Risk of precipitation instead of crystallization. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the crystallization of this compound derivatives.
Protocol 1: Slow Evaporation
This is often the simplest method to set up and can yield high-quality crystals.[4][5]
-
Dissolution: Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (e.g., ethyl acetate or methanol) in a small, clean vial. Gentle warming may be necessary to achieve full dissolution.
-
Addition of Anti-Solvent (Optional but Recommended): To the clear solution, add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes faintly turbid. Then, add a few more drops of the "good" solvent to redissolve the precipitate.
-
Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle punctures. This allows for slow evaporation of the solvent.[4]
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion
This technique is particularly effective for small amounts of material and offers excellent control over the rate of crystallization.[1][6]
-
Preparation of the Reservoir: In a larger outer vial or beaker, place a small amount of a volatile "poor" solvent (the anti-solvent, e.g., pentane or diethyl ether).
-
Sample Preparation: In a smaller inner vial, dissolve 2-5 mg of the compound in a minimal amount of a less volatile "good" solvent (e.g., dichloromethane or acetone).
-
Assembly: Place the inner vial (uncapped) inside the larger outer vial. Ensure the inner vial does not touch the walls of the outer vial.
-
Sealing and Incubation: Seal the outer vial tightly. The vapor from the anti-solvent in the reservoir will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.[6] Place the setup in a stable environment and observe for crystal formation.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for slow evaporation and vapor diffusion crystallization.
Caption: Workflow for Slow Evaporation Crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
Expert Insights and Causality Behind Experimental Choices
-
Solvent Selection: The principle of "like dissolves like" is a good starting point.[7][8] For our target molecule, which has both polar (hydroxyl, carbamate) and non-polar (tert-butyl, cyclobutyl) regions, a solvent of intermediate polarity, or a mixture of a polar and a non-polar solvent, is often ideal. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble at room temperature.[7]
-
The Role of Hydrogen Bonding: The N-H and O-H groups are strong hydrogen bond donors, while the carbonyl and hydroxyl oxygens are strong acceptors. These interactions will likely dominate the crystal packing, leading to well-ordered structures.[2] Solvents that can participate in hydrogen bonding (e.g., alcohols) may compete with the solute's own hydrogen bonding network, which can sometimes hinder crystallization or lead to the incorporation of solvent molecules into the crystal lattice.
-
Improving Crystal Quality with Annealing: If initial crystals are small or of poor quality, a technique called annealing can be employed. This involves briefly warming the crystal to a temperature just below its melting point and then slowly cooling it. This process can help to repair defects in the crystal lattice and improve diffraction quality.[3]
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. The ultimate measure of success is the quality of the diffraction data obtained from the resulting crystals. A well-diffracting crystal will produce a clear and well-resolved diffraction pattern, allowing for the unambiguous determination of the crystal structure. If the initial attempts do not yield suitable crystals, the systematic variation of solvents, temperatures, and crystallization methods provides a logical framework for optimizing the process.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a critical step in understanding their structure-activity relationships. While there is no single "magic bullet" for crystallization, a systematic and informed approach, as outlined in this guide, will significantly increase the likelihood of obtaining high-quality single crystals suitable for diffraction studies. By carefully considering the principles of solvent selection, the role of intermolecular forces, and the application of various crystallization techniques, researchers can successfully elucidate the three-dimensional structures of these promising compounds, thereby accelerating the drug discovery and development process.
References
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McGregor, P. A., Allan, D. R., Parsons, S., & Pulham, C. R. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). Acta Crystallographica Section B: Structural Science, 61(4), 449–454. [Link]
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Bhatt, S., & Desiraju, G. R. (2006). Influence of single versus double hydrogen-bonding motif on the crystallization and morphology of self-assembling carbamates with alkyl side chains: model system for polyurethanes. The Journal of Physical Chemistry B, 110(31), 15251–15260. [Link]
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Slow Evaporation Method. (n.d.). University of Missouri-St. Louis. [Link]
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Chia, E. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 20(4), 253–268. [Link]
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Annealing macromolecular crystals. (2000). Methods in Enzymology, 323, 132–142. [Link]
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Quora. (2016, July 1). How do I crystallize organic compounds?[Link]
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comparative study of catalysts for cyclobutanol functionalization
An In-Depth Comparative Guide to Catalytic Strategies for Cyclobutanol Functionalization
Introduction: The Power of the Puckered Ring
In the landscape of modern drug discovery, there is a pronounced shift away from planar, aromatic structures towards three-dimensional, C(sp³)-rich molecular architectures. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. The cyclobutane motif, a conformationally restricted four-membered ring, has emerged as a highly valuable scaffold in this pursuit. However, the synthesis and functionalization of these strained rings present unique challenges.
Cyclobutanols, in particular, represent a versatile entry point into this chemical space. The inherent ring strain of the cyclobutane core, combined with the coordinating ability of the hydroxyl group, provides a powerful thermodynamic and kinetic handle for catalytic transformations. This guide offers a comparative analysis of the primary catalytic systems employed for cyclobutanol functionalization, providing researchers, scientists, and drug development professionals with the foundational knowledge to select and implement the optimal strategy for their synthetic goals. We will explore two divergent manifolds: Ring-Intact Functionalization , which preserves the core scaffold, and Ring-Opening/Rearrangement , which leverages strain release to construct new molecular frameworks.
Chapter 1: Ring-Intact Functionalization: Precision Modification of the Cyclobutane Core
The primary objective of ring-intact strategies is to install new functionality onto the cyclobutane skeleton without cleaving any of the ring's C-C bonds. These methods are essential for building upon a pre-existing cyclobutane core, allowing for late-stage diversification and the synthesis of densely functionalized four-membered rings.
Transition Metal-Catalyzed C(sp³)–H Functionalization
Directly converting inert C–H bonds into C–C or C–heteroatom bonds is a paradigm of synthetic efficiency. In cyclobutane systems, this is typically achieved using a directing group (DG) to position a metal catalyst in proximity to a specific C–H bond, overcoming challenges of selectivity.
Causality of Experimental Choice: The choice of a directing group and metal catalyst is paramount. The DG forms a stable cyclometalated intermediate, which is the cornerstone of selectivity. The metal's electronic properties and the ligand sphere dictate the efficiency and scope of the subsequent C–H cleavage and functionalization steps.
Caption: General catalytic cycle for directing group-assisted C–H functionalization.
Catalyst System Comparison:
-
Iridium Catalysis: Iridium catalysts are exceptionally effective for C–H borylation and silylation.[1][2] A key advantage is their ability to operate with high diastereospecificity, often guided by the hydroxyl group of the cyclobutanol.[3] This provides a reliable method for installing versatile boryl or silyl handles that can be further elaborated.
-
Rhodium Catalysis: Dirhodium tetracarboxylate catalysts are masters of C–H insertion reactions using diazo compounds as carbene precursors.[4] A significant feature of this system is its tunability; by simply changing the chiral ligands on the rhodium catalyst, one can achieve regiodivergent functionalization, selectively targeting either the 1,1- or 1,3-positions of the cyclobutane ring.[5]
-
Palladium Catalysis: Palladium has been successfully employed for the enantioselective β-C(sp³)–H arylation of cyclobutyl ketones.[6] This is often achieved using a chiral transient directing group (TDG), which reversibly forms an imine with the ketone substrate, guiding the palladium catalyst to the target C–H bond. This strategy avoids the need for covalent installation and removal of the directing group, enhancing step economy.[7]
Table 1: Comparison of Catalysts for Ring-Intact C–H Functionalization
| Catalyst System | Reaction Type | Directing Group | Typical Yields | Selectivity | Key Advantages & Considerations |
| Iridium/Chiral Ligand | C–H Borylation / Silylation | Hydroxyl, Benzoxazoline | 60-95% | High Diastereo- & Enantioselectivity | Excellent for installing versatile synthetic handles.[1][2][3] |
| Dirhodium(II) Carboxylate | C–H Carbene Insertion | None (Substrate-directed) | 70-90% | Catalyst-controlled Regioselectivity (1,1- vs 1,3-) | Powerful for accessing different isomers from a common precursor.[4] |
| Palladium(II)/Chiral TDG | C–H Arylation | Transient Amino Acid | 50-85% | High Enantioselectivity | Avoids separate DG installation/removal steps.[6] |
Ligand-Controlled Regiodivergent Aminocarbonylation
Palladium catalysis also enables the direct installation of a carboxamide group onto the cyclobutane ring, a valuable functional group in pharmaceuticals. Remarkably, the regioselectivity of this transformation—whether the new group adds to the 1,1- or 1,2-position—can be controlled by the choice of phosphine ligand.[8]
Causality of Experimental Choice: The bite angle and electronic properties of the bisphosphine ligand are critical. A wider bite angle ligand like NIXantphos favors the formation of a five-membered palladacycle intermediate, leading to the 1,1-disubstituted product. In contrast, a more flexible or electron-poor monophosphine ligand favors a different pathway, resulting in the 1,2-disubstituted product. This demonstrates an exquisite level of catalyst control over the reaction outcome.
Caption: Ligand choice dictates the regiochemical outcome in palladium-catalyzed aminocarbonylation.
Table 2: Performance Data for Regiodivergent Aminocarbonylation of Cyclobutanols[8]
| Condition | Catalyst / Ligand | Product Type | Typical Yield | Regioisomeric Ratio (rr) |
| A | Pd(TFA)₂ / NIXantphos | 1,1-disubstituted | 85-95% | up to 43:1 |
| B | Pd(acac)₂ / (4-CF₃C₆H₄)₃P | 1,2-disubstituted | 70-92% | up to 23:1 |
Chapter 2: Ring-Opening & Rearrangement: Harnessing Strain for Skeletal Diversification
These strategies embrace the high ring strain of cyclobutanols (~26 kcal/mol) as a thermodynamic driving force to cleave a C–C bond. This approach does not yield functionalized cyclobutanes but rather uses them as four-carbon building blocks to construct new, often more complex, acyclic or polycyclic structures.
Transition Metal-Catalyzed C–C Bond Activation
The coordination of the cyclobutanol's hydroxyl group to a transition metal center initiates a β-carbon elimination, cleaving a proximal C–C bond and generating a σ-alkyl organometallic intermediate. This intermediate is the linchpin for a variety of subsequent transformations.[9]
Caption: Key β-carbon elimination step in transition metal-catalyzed ring-opening of cyclobutanols.
Catalyst System Comparison:
-
Rhodium Catalysis: Rhodium(I) catalysts, particularly when paired with chiral phosphine ligands like DTBM-segphos, excel in enantioselective "cut-and-sew" reactions.[10] In these processes, the C–C bond is cleaved (cut), and a tethered π-system (like an alkene or alkyne) inserts into the resulting rhodacycle, forming a new ring system (sew). This strategy provides rapid access to complex, C(sp³)-rich polycyclic scaffolds from relatively simple starting materials.[11][12]
-
Palladium Catalysis: Palladium systems offer a diverse range of ring-opening transformations. With bulky ligands like JohnPhos, palladium can catalyze a formal [2+2]-retrocyclization, cleaving two C(sp³)–C(sp³) bonds in a single operation.[9][13] This unique reactivity allows the cyclobutanol to function as a masked acetyl group. Palladium is also effective in ring-opening polymerization (ROP) of bifunctional cyclobutanols to produce novel polyketone materials.[14][15]
Table 3: Comparison of Catalysts for Ring-Opening C–C Activation
| Catalyst System | Transformation Type | Product Scaffold | Typical Yields | Enantiomeric Excess (ee) | Key Applications |
| [Rh(I)]/Chiral Ligand | "Cut-and-Sew" Annulation | Fused/Bridged Polycycles | 70-95% | >95% ee | Rapid construction of complex chiral scaffolds.[10][11] |
| Pd(OAc)₂/JohnPhos | Formal [2+2]-Retrocyclization | Styrenes, Acetophenones | 60-90% | N/A | Use of cyclobutanol as a masked functional group.[9][13] |
| Pd(0)/PPh₃ | Ring-Opening Polymerization | Polyketones | Polymer-dependent | N/A | Synthesis of novel polymeric materials.[14][15] |
Photoredox and Radical-Mediated Ring Opening
Visible-light photoredox catalysis provides a mild and versatile platform for initiating the ring-opening of cyclobutanols via radical intermediates.
Causality of Experimental Choice: The reaction is initiated by the single-electron oxidation of the cyclobutanol (or a derivative) by an excited-state photocatalyst. This generates a cyclobutyloxy radical, which undergoes extremely rapid β-scission (C–C bond cleavage) due to the immense strain relief. The resulting open-chain alkyl radical is then trapped by a coupling partner. This radical-based mechanism is fundamentally different from the organometallic pathways of transition metal catalysis and is often tolerant of a wider range of functional groups.[16][17]
Reaction Types:
-
[4+2] Annulations: Cyclobutylanilines can be oxidized to an amine radical cation, which triggers ring opening. The resulting radical can engage with alkynes in a [4+2] annulation to form cyclohexene derivatives.[16]
-
Arylation/Ring Expansion: 1-vinylcyclobutanols can undergo a photoredox-catalyzed sequence involving addition of an aryl radical, followed by ring expansion to yield cyclopentanones.[18]
-
γ-Functionalization: Oxidative ring-opening allows for the synthesis of γ-fluorinated or γ-azidated ketones, providing linear products with functionality at a distal position.[19]
Table 4: Comparison of Photoredox and Radical Ring-Opening Strategies
| Initiator / Catalyst | Reaction Type | Functional Group Installed | Typical Yields | Key Advantages |
| [Ir] or [Ru] Photocatalyst | [4+2] Annulation | Cyclohexene Ring | 60-85% | Mild conditions, broad alkyne scope.[16] |
| Ru(bpy)₃(PF₆)₂ | Arylation / Ring Expansion | Aryl, Cyclopentanone | 40-75% | Access to functionalized 5-membered rings.[18] |
| Ag(I) or Mn(III) | Oxidative Ring Opening | Fluorine, Azide | 50-90% | Direct synthesis of γ-functionalized ketones.[19] |
Chapter 3: Field-Proven Experimental Protocols
To bridge theory and practice, this section provides condensed, actionable protocols for key transformations discussed above.
Protocol 1: Iridium-Catalyzed Diastereospecific C–H Silylation (Ring-Intact)
-
Principle: This protocol, adapted from the work of Hartwig and others, utilizes the directing effect of the cyclobutanol's hydroxyl group to achieve highly selective silylation at a C–H bond, yielding a single diastereomer.[3]
-
Methodology:
-
To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the cyclobutanol substrate (1.0 equiv), [Ir(COD)OMe]₂ (1.5 mol%), and the appropriate di-tert-butyl-phenanthroline ligand (3.0 mol%).
-
Add anhydrous solvent (e.g., cyclohexane).
-
Add HSi(OEt)₃ (3.0 equiv) and norbornene (3.0 equiv) as a hydrogen acceptor.
-
Seal the vial and heat the reaction at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify by silica gel chromatography to yield the silylated cyclobutane.
-
Protocol 2: Rhodium-Catalyzed Enantioselective "Cut-and-Sew" Annulation (Ring-Opening)
-
Principle: This protocol, based on the work of the Cramer and Dong groups, leverages a chiral Rh(I) catalyst to achieve a highly enantioselective C–C bond cleavage and subsequent annulation with a tethered alkene, constructing a fused bicyclic system.[10]
-
Methodology:
-
In a glovebox, charge a vial with [Rh(C₂H₄)₂Cl]₂ (2.5 mol%), (R)-DTBM-segphos (5.5 mol%), and AgSbF₆ (11 mol%).
-
Add anhydrous 1,4-dioxane and stir for 30 minutes to generate the active cationic Rh(I) catalyst.
-
Add the cyclobutanone substrate tethered to an alkene (1.0 equiv).
-
Seal the vial, remove from the glovebox, and heat at 60-80 °C for 16-24 hours.
-
After cooling, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to isolate the chiral polycyclic product.
-
Protocol 3: Visible-Light Photoredox-Catalyzed [4+2] Annulation (Ring-Opening)
-
Principle: This protocol, adapted from studies by Zhu and others, uses a photocatalyst and visible light to initiate the ring-opening of a cyclobutylaniline and subsequent annulation with an alkyne under exceptionally mild conditions.[16]
-
Methodology:
-
To a reaction tube, add the cyclobutylaniline substrate (1.0 equiv), the alkyne coupling partner (1.5 equiv), and the photocatalyst [Ir(dtbbpy)(ppy)₂]PF₆ (2 mol%).
-
Add degassed solvent (e.g., acetonitrile).
-
Seal the tube and place it approximately 5-10 cm from a blue LED lamp (e.g., 18 W).
-
Irradiate at room temperature for 12-36 hours, with stirring.
-
Upon completion, remove the solvent in vacuo and purify the residue directly by silica gel chromatography to obtain the cyclohexene product.
-
Conclusion and Strategic Outlook
The functionalization of cyclobutanols is a rich and diverse field, offering chemists a powerful toolkit for molecular construction. The choice of catalytic strategy is fundamentally dictated by the desired structural outcome.
Caption: Decision-making flowchart for selecting a cyclobutanol functionalization strategy.
-
For preserving the cyclobutane scaffold , directed C–H functionalization with iridium, rhodium, or palladium offers precise control over the site of modification. Palladium-catalyzed aminocarbonylation provides a direct route to valuable amides with ligand-controlled regioselectivity.
-
For skeletal rearrangement and complexity generation , transition metal-catalyzed C–C activation is the dominant strategy. Rhodium excels at building intricate chiral polycycles, while palladium enables unique retrocyclizations and polymerizations. Photoredox catalysis has emerged as a powerful, mild alternative for radical-based ring-opening and annulation reactions.
The future of this field lies in the development of new catalysts with even greater selectivity and broader functional group tolerance. The design of novel catalyst-controlled, regiodivergent, and stereodivergent reactions will continue to unlock new avenues for synthesizing the next generation of complex, three-dimensional molecules for medicinal chemistry and beyond.
References
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Title: Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds Source: Angewandte Chemie International Edition URL: [Link]
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Title: Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization Source: Chemical Science URL: [Link]
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Title: Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature Source: Journal of the American Chemical Society URL: [Link]
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Title: Rhodium(I)-catalyzed enantioselective C-C bond activation Source: Angewandte Chemie International Edition URL: [Link]
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Title: Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization Source: RSC Publishing URL: [Link]
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Title: Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage Source: The Journal of Organic Chemistry URL: [Link]
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Title: Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes Source: ACS Catalysis URL: [Link]
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Title: Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage Source: Macromolecules URL: [Link]
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Title: Enantioselective Rhodium-catalyzed C–C Bond Activation of Cyclobutanones Source: CHIMIA URL: [Link]
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Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry URL: [Link]
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Title: Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides Source: Nature Communications URL: [Link]
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Title: Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes Source: ChemRxiv URL: [Link]
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Title: Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method Source: Angewandte Chemie International Edition URL: [Link]
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Title: Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical Source: Organic Chemistry Frontiers URL: [Link]
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Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Source: Angewandte Chemie International Edition URL: [Link]
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Title: Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage Source: Macromolecules URL: [Link]
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Title: The Functionalization of N-cyclobutylanilines under Photoredox Catalysis Source: CORE URL: [Link]
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Title: Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Visible Light Photoredox-Catalyzed Arylative Ring Expansion of 1-(1-Arylvinyl)cyclobutanol Derivatives Source: Organic Letters URL: [Link]
-
Title: Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes Source: ResearchGate URL: [Link]
-
Title: Iridium-Catalyzed Enantioselective C(sp3)–H Borylation of Cyclobutanes Source: Chinese Journal of Chemistry URL: [Link]
-
Title: PdII -Catalyzed Enantioselective C(sp3 )-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Functionalization of C(sp3)–H Bonds Using a Transient Directing Group Source: Science URL: [Link]
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A Senior Application Scientist's Guide to the Stability of N-Protecting Groups in Synthesis
In the intricate choreography of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the strategic use of N-protecting groups is a cornerstone of success.[1][2] These temporary chemical modifications shield the nucleophilic and basic nature of amine functionalities, preventing unwanted side reactions and allowing for the precise, sequential construction of complex molecules.[3][4] The efficacy of any synthetic route hinges on a critical, yet often nuanced, parameter: the stability of the chosen protecting group.
This guide offers an in-depth comparison of the stability profiles of the most common N-protecting groups. Moving beyond a simple catalog of reagents, we will explore the causality behind their stability, provide quantitative data for their cleavage, and present detailed protocols grounded in established literature. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed, strategic decisions in their synthetic endeavors.
The Principle of Orthogonality: A Strategic Imperative
Modern synthesis, especially Solid-Phase Peptide Synthesis (SPPS), relies on the principle of orthogonal protection.[5] This strategy employs multiple classes of protecting groups within a single molecule, where each class is stable to the conditions used to remove the others.[3][5] A typical scheme involves:
-
Temporary Nα-amino protecting groups: Cleaved at each cycle of synthesis.
-
Permanent side-chain protecting groups: Removed during the final cleavage step.
-
Auxiliary orthogonal groups: Used for specific modifications like cyclization or branching and can be removed without affecting the other groups.[5]
The success or failure of a complex synthesis is often directly linked to the robustness and selectivity of the chosen protection scheme.[6][7]
Comparative Stability of Key N-Protecting Groups
The choice of a protecting group is fundamentally dictated by its lability—the specific chemical conditions required for its removal.[1] We will examine the most prevalent groups, categorized by their cleavage mechanism.
Acid-Labile Carbamates: The Boc Group
The tert-Butoxycarbonyl (Boc) group is a cornerstone of amine protection, particularly in one of the two main SPPS strategies (Boc/Bn).[1][8]
-
Stability Profile: The Boc group is highly stable to a wide range of nucleophiles and basic conditions, making it an excellent choice for many synthetic transformations.[4] It is, however, susceptible to cleavage under acidic conditions.[1][2]
-
Cleavage Mechanism: The deprotection proceeds via an E1 elimination mechanism upon protonation of the carbonyl oxygen. The key step is the formation of a stable tert-butyl carbocation, which then fragments into isobutylene and carbon dioxide. This mechanism dictates the use of strong acids like Trifluoroacetic Acid (TFA).
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Base-Labile Carbamates: The Fmoc Group
The 9-Fluorenylmethoxycarbonyl (Fmoc) group is the other pillar of modern SPPS (Fmoc/tBu strategy), valued for its mild deprotection conditions.[1][8]
-
Stability Profile: Fmoc is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups like tert-butyl (tBu).[9] Its defining characteristic is its lability to bases.[1][2]
-
Cleavage Mechanism: Deprotection occurs via a base-catalyzed E1cb elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion is stabilized by the aromatic system and rapidly eliminates to form dibenzofulvene (DBF) and a carbamate anion, which then decarboxylates to release the free amine.
Caption: Base-catalyzed E1cb cleavage of the Fmoc protecting group.
Hydrogenolysis-Labile Carbamates: The Cbz (or Z) Group
The Carboxybenzyl (Cbz or Z) group is a classic protecting group, particularly valuable in solution-phase synthesis.[1][10]
-
Stability Profile: The Cbz group is stable to both mild acidic and basic conditions, providing a different dimension of orthogonality.[2] It is, however, sensitive to catalytic hydrogenation and strong acids.[11]
-
Cleavage Mechanism: The most common deprotection method is hydrogenolysis. In the presence of a catalyst like Palladium on Carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent), the benzylic C-O bond is reductively cleaved to release the free amine, toluene, and carbon dioxide.
Acyl-Type Protecting Groups: Acetyl (Ac) and Benzoyl (Bz)
Acyl groups like Acetyl (Ac) and Benzoyl (Bz) form amides with the amine.
-
Stability Profile: These groups are extremely robust and stable to a wide range of conditions, including strongly acidic and catalytic hydrogenation conditions that would cleave Boc and Cbz groups, respectively. Their removal typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures.[12] This stability makes them less suitable for temporary protection of α-amines in peptide synthesis but useful for protecting side chains where robust protection is needed.[13]
Sulfonyl-Type Protecting Groups: Tosyl (Ts)
The p-Toluenesulfonyl (Tosyl or Ts) group forms a highly stable sulfonamide linkage.
-
Stability Profile: Tosylamides are exceptionally stable to acidic and oxidative conditions. Cleavage requires potent reducing agents, such as sodium in liquid ammonia or sodium naphthalenide, or very strong concentrated acid.[14] This high stability limits its use to situations where near-permanent protection is required.
Quantitative Comparison of Deprotection Conditions
The selection of a protecting group is a practical decision based on its compatibility with other functional groups in the molecule. The following table summarizes typical deprotection conditions and stability data for common N-protecting groups.
| Protecting Group | Structure | Lability | Typical Deprotection Reagents | Stability (Stable Towards) |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Acid-Labile | TFA (25-50%) in DCM; HCl in Dioxane[2] | Base, Hydrogenolysis[4] |
| Fmoc (Fluorenylmethoxycarbonyl) | Fluorenyl-CH₂-O-(C=O)- | Base-Labile | 20% Piperidine in DMF[1] | Acid, Hydrogenolysis[9] |
| Cbz (Carboxybenzyl) | Benzyl-O-(C=O)- | Hydrogenolysis | H₂, Pd/C; Transfer Hydrogenation[2] | Mild Acid and Base[2] |
| Ac (Acetyl) | CH₃-(C=O)- | Harsh Hydrolysis | Strong Acid/Base (e.g., 6M HCl, reflux)[12] | Acid, Base (mild), Reductive/Oxidative |
| Ts (Tosyl) | p-Toluenesulfonyl- | Strong Reduction | Na/NH₃ (liquid); HBr/AcOH[10][14] | Strong Acid, Base, Oxidizing Agents |
Relative Acid-Labile Cleavage Rates (80% AcOH): Boc (1) < Bpoc (2800).[15] This demonstrates how structural modifications can dramatically tune lability.
Experimental Protocols
Trustworthy protocols are self-validating. The following are representative, detailed procedures for the deprotection of the most common N-protecting groups.
Protocol 1: Boc Group Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: To the stirred solution at 0 °C (ice bath), add Trifluoroacetic Acid (TFA, 10 eq, typically a 25-50% v/v solution in DCM) dropwise. Causality: The excess acid ensures complete protonation and drives the cleavage reaction to completion. DCM is a good solvent for the substrate and is inert to the strong acid.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the amine can often be used directly or neutralized by washing with a saturated aqueous solution of NaHCO₃.
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Protocol 2: Fmoc Group Deprotection using Piperidine
-
Dissolution: Dissolve the Fmoc-protected substrate (1.0 eq) in N,N-Dimethylformamide (DMF, approx. 0.1 M).
-
Reagent Addition: Add piperidine to the solution to achieve a 20% (v/v) concentration. Causality: Piperidine is a secondary amine base strong enough to initiate the E1cb mechanism but generally mild enough not to cause significant side reactions. DMF is the standard solvent in SPPS.
-
Reaction Monitoring: Stir the reaction at room temperature for 15-30 minutes. The formation of the dibenzofulvene-piperidine adduct can often be monitored by UV-Vis spectroscopy. For bench synthesis, TLC or LC-MS is standard.
-
Workup: If working in solution phase, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash extensively with water or brine to remove DMF and piperidine. In SPPS, the resin is simply filtered and washed repeatedly with DMF.
-
Purification: Purify the product as necessary.
Strategic Workflow for Protecting Group Selection
The choice of a protecting group is not arbitrary but a strategic decision based on the overall synthetic plan. The following workflow provides a logical framework for this process.
Caption: A logical workflow for selecting an appropriate N-protecting group.
Conclusion
The stability of N-protecting groups is a multidimensional property defined by lability to specific reagents and resilience to others. A deep understanding of the mechanisms governing their cleavage allows the synthetic chemist to move beyond simple memorization of conditions to a state of predictive and strategic planning. The Boc, Fmoc, and Cbz groups form a powerful orthogonal set that enables the synthesis of highly complex molecules with precision and control. By carefully considering the entire synthetic route and applying the principles and data outlined in this guide, researchers can minimize side reactions, improve yields, and accelerate the development of novel chemical entities.
References
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. (2000). [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar. (2000). [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Link]
-
Greene's Protective Groups in Organic Synthesis. Semantic Scholar. (2006). [Link]
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Greene's Protective Groups in Organic Synthesis, 2 Volume Set. DOKUMEN.PUB. (n.d.). [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). [Link]
-
GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). [Link]
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Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. (n.d.). [Link]
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-
Tuning the stability of alkoxyisopropyl protection groups. NIH. (2019). [Link]
-
Protecting Groups. Organic Chemistry Portal. (n.d.). [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021). [Link]
-
Thermal Cleavage of the Fmoc Protection Group. CHIMIA. (n.d.). [Link]
-
Cleavage of the 9-Fluorenylmethoxycarbonyl Group. (n.d.). [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. (2025). [Link]
-
Protecting group. Wikipedia. (n.d.). [Link]
-
Protecting Groups For Amines: Carbamates. Master Organic Chemistry. (2018). [Link]
-
Protective Groups In Organic Synthesis. ResearchGate. (n.d.). [Link]
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A Comparative Guide to the Spectroscopic Data of tert-Butyl N-(2-hydroxycyclobutyl)carbamate Isomers
For Researchers, Scientists, and Drug Development Professionals
The Structural Imperative: Why Isomer Differentiation Matters
The spatial orientation of the hydroxyl and N-Boc-carbamate groups on the cyclobutane ring—be it cis (on the same face) or trans (on opposite faces)—profoundly influences their intramolecular interactions and their presentation to the external chemical environment. This can lead to significant differences in reactivity, enzymatic recognition, and the formation of supramolecular structures. Consequently, the ability to reliably distinguish between these isomers is paramount for reproducible and accurate scientific outcomes.
Predicted Spectroscopic Data at a Glance
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragmentation patterns for the cis and trans isomers of tert-butyl N-(2-hydroxycyclobutyl)carbamate. These predictions are based on established principles of NMR spectroscopy for cyclic systems and known fragmentation pathways for carbamates and alcohols.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Assignment | Predicted δ (ppm) for cis-isomer | Predicted δ (ppm) for trans-isomer | Key Differentiating Features |
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~1.45 (s, 9H) | Generally non-diagnostic for stereochemistry. |
| -NH | ~5.0 (br s, 1H) | ~5.0 (br s, 1H) | Broadness and position can be solvent and concentration dependent. |
| -CH-OH | ~4.2-4.4 (m, 1H) | ~3.9-4.1 (m, 1H) | The cis proton is expected to be deshielded due to through-space interactions with the Boc group. |
| -CH-NHBoc | ~3.8-4.0 (m, 1H) | ~3.6-3.8 (m, 1H) | The cis proton may experience slightly different shielding compared to the trans. |
| Ring CH₂ | ~1.6-2.2 (m, 4H) | ~1.5-2.1 (m, 4H) | Complex multiplets; coupling constants are more diagnostic than chemical shifts. |
Rationale for Predictions: The puckered nature of the cyclobutane ring places substituents in pseudo-axial and pseudo-equatorial positions.[1] In the cis isomer, the proximity of the bulky Boc group and the hydroxyl group can lead to through-space deshielding of the adjacent methine protons. In the trans isomer, these groups are further apart, resulting in chemical shifts that are more typical for substituted cyclobutanes. The vicinal coupling constants (³J) between the methine protons and the adjacent methylene protons are also expected to differ, with the magnitude depending on the dihedral angles, which are distinct for the two isomers.[3]
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Assignment | Predicted δ (ppm) for cis-isomer | Predicted δ (ppm) for trans-isomer | Key Differentiating Features |
| -C(CH₃)₃ | ~80.0 | ~79.5 | Minor difference expected. |
| -C(CH₃)₃ | ~28.4 | ~28.4 | Identical. |
| C=O | ~156.0 | ~155.5 | Carbonyl environment is slightly different. |
| -CH-OH | ~70.0 | ~68.0 | The steric compression in the cis isomer can cause a downfield shift (deshielding). |
| -CH-NHBoc | ~52.0 | ~50.0 | Similar steric effects as the -CH-OH carbon. |
| Ring CH₂ | ~25-30 | ~25-30 | Minor differences may be observed. |
Rationale for Predictions: Steric compression (gamma-gauche effect) in the cis isomer, where the bulky substituents are on the same face of the ring, is expected to cause a deshielding effect on the C1 and C2 carbons compared to the less sterically hindered trans isomer.
Table 3: Predicted Mass Spectrometry (ESI+) Fragmentation
| m/z | Fragment Identity | Predicted Relative Abundance | Notes |
| 202 | [M+H]⁺ | Moderate | Molecular ion. |
| 184 | [M+H - H₂O]⁺ | Moderate to High | Loss of water from the alcohol, often a prominent peak in alcohol mass spectra.[2][4] |
| 146 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ | High | Characteristic loss of isobutylene from the Boc group.[5][6] |
| 128 | [M+H - C₄H₈ - H₂O]⁺ | Moderate | Subsequent loss of water after loss of isobutylene. |
| 102 | [M+H - Boc]⁺ or [M+H - 100]⁺ | Moderate to High | Loss of the entire Boc group. |
Rationale for Predictions: The fragmentation of N-Boc protected amino alcohols is well-characterized.[6] The most prominent fragmentation pathways involve the loss of neutral molecules from the Boc group (isobutylene or tert-butanol) and the loss of water from the alcohol functionality.[4][5] While the fragmentation pattern is not expected to significantly differ between the cis and trans isomers, the relative intensities of the fragment ions might show minor variations due to subtle differences in the stability of the precursor ions.
Experimental Protocols
The following protocols provide a general framework for the synthesis, purification, and analysis of the title compounds.
Synthesis of this compound Isomers
This procedure is adapted from methods for the synthesis of related amino alcohols and their subsequent protection.[7]
-
Synthesis of Precursors: The key starting materials are cis- and trans-2-aminocyclobutanol. These can be synthesized via several literature methods, often starting from cyclobutanone or through cycloaddition reactions.
-
Boc Protection:
-
Dissolve the respective 2-aminocyclobutanol isomer (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure cis or trans isomer.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.
-
To confirm fragmentation patterns, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺).
-
Visualizing the Isomers and Workflow
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- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analytical Methods for Chiral Separation of Cyclobutanol Enantiomers
Introduction: The Significance of Chirality in Cyclobutanol
In the landscape of modern drug development and fine chemical synthesis, the cyclobutane moiety is a privileged structural motif. Its inherent ring strain and unique three-dimensional geometry make it a valuable building block for creating complex molecular architectures. Cyclobutanol, as a chiral alcohol, presents a fundamental challenge and opportunity: its enantiomers can exhibit vastly different pharmacological, toxicological, and sensory properties.[1] The differential interaction of enantiomers with biological systems, such as enzymes and receptors, is a cornerstone of stereoselective pharmacology.[1] Consequently, the ability to accurately separate and quantify the enantiomers of cyclobutanol and its derivatives is not merely an analytical task; it is a critical requirement for ensuring the safety, efficacy, and quality of pharmaceutical products and for advancing stereoselective synthesis.[2]
This guide provides an in-depth comparison of the primary chromatographic techniques for the chiral separation of cyclobutanol enantiomers: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will also touch upon Supercritical Fluid Chromatography (SFC) as a high-performance alternative. This document moves beyond a simple listing of methods to explain the underlying principles and the rationale behind experimental choices, providing researchers, scientists, and drug development professionals with the practical knowledge to select and optimize the most suitable analytical approach for their specific needs.
Comparative Analysis of Chiral Separation Techniques
The choice between GC and HPLC is primarily dictated by the physicochemical properties of the analyte, namely its volatility and thermal stability.[3] Both techniques rely on the use of a Chiral Stationary Phase (CSP) to create a stereoselective environment where the two enantiomers interact differently, leading to different retention times and, thus, separation.[4]
1. Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds.[3] For small molecules like cyclobutanol, GC offers the potential for high-resolution separations and rapid analysis times.[5] The direct separation of enantiomers on a GC column is the preferred modern approach, avoiding the complexities of chiral derivatization.[4]
Principle of Separation: Inclusion Complexation
The most powerful and widely used CSPs for GC are based on derivatized cyclodextrins (CDs).[1][5] Cyclodextrins are cyclic oligosaccharides that form a torus-shaped molecule with a hydrophobic inner cavity and a hydrophilic exterior.[5] Chiral recognition is achieved through a mechanism known as "inclusion complexation."[6] One enantiomer of the analyte fits more snugly or interacts more favorably with the chiral cavity of the cyclodextrin than the other, leading to a difference in retention time.
The choice of cyclodextrin (α, β, or γ) and its chemical derivatives is critical for achieving selectivity. For a small cyclic alcohol like cyclobutanol, a Beta-cyclodextrin (β-DEX) based column is an excellent starting point due to its intermediate cavity size and proven efficacy for a wide range of enantiomers.[7]
Diagram: GC Chiral Separation Workflow
Caption: Workflow for the chiral GC analysis of cyclobutanol enantiomers.
Detailed Experimental Protocol: Chiral GC-FID
This protocol provides a robust starting point for the enantioseparation of cyclobutanol.
-
Instrumentation & Column:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Supelco β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent permethylated β-cyclodextrin column.[1]
-
Rationale: This CSP is highly effective for a broad range of chiral compounds, including alcohols, and provides a good balance of selectivity and efficiency.[1]
-
-
-
Sample Preparation:
-
Prepare a solution of racemic cyclobutanol at approximately 1 mg/mL in dichloromethane.
-
Note: Cyclobutanol is sufficiently volatile for direct GC analysis. Derivatization is generally not required but can be explored (e.g., acetylation) if peak shape is poor.
-
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure (e.g., 1.0 mL/min).
-
Injector Temperature: 220°C.
-
Injection Mode: Split (e.g., 100:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: 60°C (hold for 2 min), then ramp at 2°C/min to 180°C (hold for 5 min).
-
Rationale: A slow temperature ramp is crucial for chiral separations. Lower temperatures increase the stability of the transient diastereomeric complexes formed with the CSP, enhancing enantioselectivity (separation factor, α).[7] This gradient balances resolution with a reasonable analysis time.
-
-
Detector Temperature (FID): 250°C.
-
-
Data Analysis:
-
Identify the two separated enantiomer peaks.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Performance Data (Typical)
| Parameter | Expected Value | Rationale & Causality |
| Analysis Time | 20-30 min | Governed by the slow temperature ramp required to achieve thermal conditions for chiral recognition. |
| Resolution (Rs) | > 1.5 | A value greater than 1.5 indicates baseline separation, which is achievable with optimized temperature programming on a β-DEX column. |
| Selectivity (α) | 1.05 - 1.15 | This reflects the difference in interaction strength between the enantiomers and the CSP. Lower temperatures generally increase α.[7] |
| Elution Order | Enantiomer-specific | The elution order depends on which enantiomer forms the more stable inclusion complex and is consistent for a given column and method. |
2. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
HPLC is an exceptionally versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] For cyclobutanol and its derivatives, particularly those with chromophores (e.g., phenyl-substituted cyclobutanols) or those produced in complex matrices, HPLC is often the method of choice.[8]
Principle of Separation: Multi-modal Interactions
The workhorses of modern chiral HPLC are polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on silica gel.[2] A prime example is amylose tris(3,5-dimethylphenylcarbamate) , the selector in columns like the Daicel CHIRALPAK® AD-H.[9]
Chiral recognition on these phases is a complex interplay of forces including:
-
Hydrogen Bonding: Between the analyte's hydroxyl group and the carbamate groups on the CSP.
-
π-π Interactions: If aromatic rings are present in the analyte or its derivatives.
-
Steric Hindrance: The enantiomers fit differently into the chiral grooves and cavities of the helical polysaccharide structure.
This multi-modal interaction mechanism makes these columns incredibly versatile and capable of separating a vast array of chiral compounds.[10]
Diagram: HPLC Method Development Logic
Caption: Decision tree for chiral HPLC method development for cyclobutanol.
Detailed Experimental Protocol: Chiral HPLC-UV
This protocol is designed for cyclobutanol derivatives containing a UV-active group (e.g., a phenyl ring) or for underivatized cyclobutanol if a detector like a Refractive Index (RI) or Mass Spectrometry (MS) detector is available.
-
Instrumentation & Column:
-
HPLC system with a UV detector.
-
Chiral Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.[11][12]
-
Rationale: This column is known for its broad applicability and high success rate in separating a wide variety of chiral compounds, including alcohols and ketones, under normal phase conditions.[8]
-
-
-
Sample Preparation:
-
Dissolve the racemic analyte in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Normal Phase):
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).
-
Rationale: The non-polar hexane and the polar alcohol modifier (IPA) constitute a normal phase system. The alcohol component is crucial as it competes with the analyte for polar interaction sites (hydrogen bonding) on the CSP. Adjusting the percentage of IPA is the primary way to control retention and optimize resolution. Lowering the IPA percentage generally increases retention and can improve resolution, but may also lead to excessive peak broadening.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm for phenylcyclobutanol).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate resolution (Rs), selectivity (α), and enantiomeric excess (% ee) from the resulting chromatogram.
-
Performance Data (Typical)
| Parameter | Expected Value | Rationale & Causality |
| Analysis Time | 5-15 min | HPLC separations are typically faster than chiral GC due to the absence of a temperature program. Retention is controlled by mobile phase strength. |
| Resolution (Rs) | > 2.0 | Polysaccharide CSPs often provide very high efficiency, leading to excellent baseline resolution. |
| Selectivity (α) | 1.2 - 2.0 | The multi-modal interaction mechanism of polysaccharide CSPs often results in higher selectivity factors compared to GC-CD columns. |
| Solvent Consumption | Moderate | Normal phase methods use organic solvents, which can be a consideration for cost and environmental impact. |
Advanced Alternative: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful technique that bridges the gap between GC and HPLC. It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. For chiral separations, SFC is almost always paired with the same polysaccharide-based CSPs used in HPLC.
Key Advantages over HPLC:
-
Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates without a proportional increase in backpressure, leading to significantly faster separations (often 2-10 times faster than HPLC).[13]
-
Efficiency: SFC often yields sharper, more efficient peaks compared to HPLC.
-
Reduced Solvent Waste: The bulk of the mobile phase is environmentally benign CO₂, drastically reducing organic solvent consumption.[14]
SFC can often separate compounds that are difficult to resolve by HPLC and is considered a complementary and often superior technique for high-throughput chiral screening.[15][16]
Conclusion and Method Selection Summary
Both GC and HPLC are powerful, reliable techniques for the chiral separation of cyclobutanol enantiomers. The optimal choice depends on the specific analyte, the required throughput, and available instrumentation.
-
Choose Gas Chromatography (GC) when:
-
The analyte is the parent cyclobutanol or a simple, volatile derivative.
-
High resolution is paramount, and longer analysis times are acceptable.
-
You are analyzing relatively clean samples where matrix effects are minimal.
-
-
Choose High-Performance Liquid Chromatography (HPLC) when:
-
The analyte is a less volatile or thermally sensitive derivative.
-
Faster analysis times are required for routine analysis or screening.
-
The analyte is in a complex matrix that would require extensive cleanup for GC.
-
The analyte lacks a chromophore and requires a universal detector like MS or ELSD.
-
-
Consider Supercritical Fluid Chromatography (SFC) if:
-
High-throughput screening is the primary goal.
-
A significant reduction in organic solvent consumption is desired.
-
Separations are proving difficult by HPLC.
-
By understanding the fundamental principles behind each technique and following the structured protocols outlined in this guide, researchers can confidently develop and validate robust analytical methods for the critical task of separating cyclobutanol enantiomers.
References
-
Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC North America URL: [Link]
-
Title: Instruction Manual for CHIRALPAK® AD-H Source: Daicel Chiral Technologies URL: [Link]
-
Title: CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column Source: Daicel Chiral Technologies Product Page URL: [Link]
-
Title: Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology Source: ResearchGate URL: [Link]
-
Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek Corporation URL: [Link]
-
Title: Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods Source: PubMed URL: [Link]
-
Title: CHIRALPAK AD-H Column Information Source: Daicel Chiral Technologies URL: [Link]
-
Title: Column Description for Chiralpak and Chiralcel Columns Source: Daicel Chiral Technologies URL: [Link]
-
Title: A Guide to the Analysis of Chiral Compounds by GC (Full Document) Source: Restek Corporation URL: [Link]
-
Title: Chiral HPLC Separations Guidebook Source: Phenomenex URL: [Link]
-
Title: Enantioseparation of agrochemicals by gas chromatography Source: PubMed URL: [Link]
-
Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: National Institutes of Health (PMC) URL: [Link]
-
Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Separation of enantiomers by gas chromatography Source: PubMed URL: [Link]
-
Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL: [Link]
-
Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Wiley Online Library URL: [Link]
-
Title: Chiral Separation Using SFC and HPLC Source: Shimadzu Corporation URL: [Link]
-
Title: The Chiral Notebook - Lux Polysaccharide-Based CSPs Source: Phenomenex URL: [Link]
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- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 7. gcms.cz [gcms.cz]
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- 16. m.youtube.com [m.youtube.com]
Introduction: The Strategic Importance of the Carbamate Bond
An Investigator's Guide to Carbamate Formation: A Comparative Analysis of Synthetic Strategies
In the landscape of modern organic synthesis and drug development, the carbamate functional group stands as a cornerstone moiety. Its prevalence in pharmaceuticals, agrochemicals, and polymers underscores the critical need for efficient and reliable synthetic methods. This guide provides an in-depth comparison of common carbamate formation strategies, moving beyond mere protocols to dissect the mechanistic rationale and practical considerations that guide methodological choice in a research and development setting.
The carbamate functional group (R-NH-C(=O)O-R') is a unique hybrid of an amide and an ester. This structural feature imparts a range of valuable properties, including metabolic stability and the ability to act as a hydrogen bond donor and acceptor, making it a privileged scaffold in medicinal chemistry. Its role as a bioisostere for the amide bond and its utility as a protecting group for amines further cement its importance.
The selection of a synthetic route to a target carbamate is a decision driven by multiple factors: the nature of the starting materials (alcohols, amines, or isocyanates), substrate complexity and sensitivity, desired scale, and safety considerations. This guide will compare the most prominent methods, providing the experimental data and mechanistic insights necessary for informed decision-making.
The Isocyanate Route: The Classic and Direct Approach
The reaction of an isocyanate with an alcohol is one of the most direct and atom-economical methods for carbamate synthesis. This pathway is often favored for its simplicity and typically high yields.
Mechanism of Action
The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This concerted or near-concerted process is highly efficient and often requires no catalyst for reactive substrates. For less reactive alcohols, a base or organometallic catalyst can be employed to enhance the nucleophilicity of the alcohol or activate the isocyanate.
Caption: Reaction scheme for carbamate formation from an isocyanate and an alcohol.
Experimental Protocol: General Procedure for Isocyanate-Based Carbamate Synthesis
-
To a solution of the alcohol (1.0 eq.) in an aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C is added the isocyanate (1.05 eq.) dropwise.
-
If required, a catalytic amount of a base (e.g., triethylamine, 0.1 eq.) can be added.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Efficacy and Limitations
The primary advantage of the isocyanate route is its directness. However, the toxicity and handling difficulties associated with many isocyanates, particularly low molecular weight and volatile ones, present a significant drawback. Furthermore, the synthesis of complex or functionally diverse isocyanates can be challenging.
Phosgene and its Derivatives: The Versatile Precursors
The use of phosgene (COCl₂) and its safer, solid or liquid derivatives like triphosgene, diphosgene, chloroformates, and carbamoyl chlorides provides a highly versatile platform for carbamate synthesis. These reagents allow for the formation of a carbamate bond by sequentially introducing the carbonyl group and then the second heteroatom.
Mechanism of Action: The Chloroformate Intermediate
A common strategy involves the reaction of an alcohol with phosgene or a phosgene equivalent to form a chloroformate intermediate. This activated species then readily reacts with an amine to yield the desired carbamate. The order of addition can be reversed, with the amine first reacting to form a carbamoyl chloride, which is then treated with an alcohol.
Caption: Two-step carbamate synthesis via a chloroformate intermediate.
Experimental Protocol: Carbamate Synthesis via Chloroformate
Step 1: Chloroformate Synthesis
-
A solution of the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine, 1.1 eq.) in a suitable solvent (e.g., toluene) is cooled to 0 °C.
-
A solution of phosgene or triphosgene (0.34 eq.) in the same solvent is added dropwise.
-
The reaction is stirred for 1-2 hours at 0 °C and then allowed to warm to room temperature.
-
The reaction mixture is filtered to remove the pyridinium hydrochloride salt, and the filtrate containing the chloroformate is used directly in the next step.
Step 2: Carbamate Formation
-
The chloroformate solution from Step 1 is cooled to 0 °C.
-
A solution of the amine (1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) in the same solvent is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC/LC-MS).
-
The mixture is washed with water and brine, dried over anhydrous sulfate, and the solvent is evaporated. The product is purified by chromatography.
Comparative Efficacy
The use of phosgene derivatives offers greater flexibility in substrate scope compared to the isocyanate method, as alcohols and amines can be coupled in a stepwise manner. This is particularly advantageous when dealing with complex or sensitive substrates. However, the toxicity of phosgene and its surrogates remains a major concern, necessitating stringent safety precautions.
Non-Isocyanate Routes: Milder and Safer Alternatives
Growing concerns over the hazards associated with isocyanates and phosgene have spurred the development of alternative, "isocyanate-free" methods for carbamate synthesis. These routes often rely on the activation of one of the heteroatom components or the use of alternative carbonyl sources.
Oxidative Carbonylation
The oxidative carbonylation of amines and alcohols in the presence of a palladium catalyst and an oxidant provides a direct route to carbamates. This method avoids the use of toxic phosgene and can be performed under relatively mild conditions.
Rearrangement Reactions: Curtius, Hofmann, and Lossen
Caption: General workflow for carbamate synthesis via rearrangement reactions.
Carbon Dioxide as a C1 Source
The use of carbon dioxide (CO₂) as a renewable, non-toxic C1 source for carbamate synthesis is a highly attractive green chemistry approach. Direct carboxylation of amines with CO₂ followed by reaction with an alkylating agent can produce carbamates. While conceptually elegant, this method often requires high pressures and specific catalytic systems to achieve high efficiency.
Comparative Summary of Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Isocyanate Route | Isocyanate, Alcohol | High atom economy, simple, often high yielding | Toxicity and handling of isocyanates, limited isocyanate availability | >90% |
| Phosgene Derivatives | Phosgene/surrogates, Alcohol, Amine | High versatility, broad substrate scope | Extreme toxicity of reagents, requires careful handling, stoichiometric byproducts | 80-95% |
| Rearrangement Reactions | Carboxylic acid derivatives, Alcohol | Avoids handling of isocyanates, good for complex substrates | Multi-step, potential for side reactions, requires specific functional group precursors | 70-90% |
| Carbon Dioxide Route | CO₂, Amine, Alkylating agent | Green and sustainable, non-toxic C1 source | Often requires high pressure, specific catalysts, can have limited scope | Variable, 50-85% |
Conclusion and Future Outlook
The choice of a carbamate formation method is a nuanced decision that balances efficiency, safety, substrate scope, and scalability. While the isocyanate and phosgene-based routes remain workhorses in the field due to their reliability and broad applicability, the development of safer and more sustainable alternatives is a continuing priority. Advances in catalytic systems for CO₂ utilization and the refinement of rearrangement reactions are paving the way for a new generation of carbamate synthesis protocols. As researchers, a thorough understanding of the mechanistic underpinnings and practical limitations of each method is paramount to successful and responsible chemical synthesis.
References
-
Title: Isocyanates, Organic Source: Ullmann's Encyclopedia of Industrial Chemistry URL: [Link]
-
Title: Phosgene Source: Ullmann's Encyclopedia of Industrial Chemistry URL: [Link]
-
Title: Recent advances on isocyanate-free routes for the synthesis of carbamates and ureas Source: Green Chemistry URL: [Link]
-
Title: The Curtius Reaction Source: Organic Reactions URL: [Link]
-
Title: Recent advances in the synthesis of carbamates Source: Tetrahedron URL: [Link]
A Comparative Guide to Mechanistic Studies of Carbamate Synthesis Reactions
For researchers, chemists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, catalyst design, and the development of sustainable synthetic routes. This guide provides a comparative analysis of common mechanistic pathways in carbamate synthesis, a critical functional group in pharmaceuticals, agrochemicals, and polymers. We will dissect the evidence behind proposed mechanisms for different synthetic strategies, offering insights into the experimental choices that enable their elucidation.
Introduction: The Ubiquity and Synthesis of Carbamates
Carbamates (also known as urethanes) are a class of organic compounds sharing a common functional group derived from carbamic acid. Their diverse applications, from the life-saving Alzheimer's drug Rivastigmine to modern pesticides and high-performance polyurethane coatings, underscore the importance of efficient and well-understood synthetic methods.
Traditionally, carbamate synthesis has been dominated by the use of phosgene and its derivatives. However, safety and toxicity concerns associated with these reagents have catalyzed a shift towards alternative, more sustainable pathways. A central theme in modern carbamate synthesis is the utilization of carbon dioxide (CO2) as a C1 building block—a greener, safer, and more atom-economical approach.
This guide will focus on comparing the mechanistic underpinnings of these modern methods, providing the necessary context for researchers to select and optimize synthetic routes based on a fundamental understanding of the reaction pathways.
Comparative Analysis of Carbamate Synthesis Mechanisms
The choice of synthetic route and catalyst system profoundly influences the reaction mechanism, efficiency, and selectivity. Here, we compare three prominent catalytic approaches for the synthesis of carbamates from CO2, amines, and alcohols.
Ceria (CeO₂) Nanocatalysts: A Heterogeneous Approach
Cerium oxide (ceria) has emerged as a highly effective heterogeneous catalyst for the direct synthesis of carbamates from amines, CO2, and alcohols. Its catalytic activity is rooted in its unique redox properties and the presence of acid-base sites on its surface.
Mechanistic Insights:
The reaction mechanism over CeO₂ is believed to proceed through a dual-activation pathway. The amine adsorbs onto a Lewis acidic site (Ce⁴⁺), while the alcohol is activated at a basic site (O²⁻), leading to the formation of an alkoxide intermediate. Carbon dioxide then interacts with the adsorbed amine to form a carbamate anion, which subsequently reacts with the activated alcohol to yield the final carbamate product and water.
A key aspect of the ceria-catalyzed mechanism is the role of oxygen vacancies on the catalyst surface. These vacancies can facilitate the activation of CO2 and other reactants. Kinetic studies have shown that the reaction rate is often dependent on the partial pressures of CO2 and the concentrations of the amine and alcohol, suggesting that the surface reactions are the rate-determining steps.
Experimental Workflow for Mechanistic Investigation:
Caption: Workflow for investigating CeO₂-catalyzed carbamate synthesis.
Data Summary: Performance of CeO₂ Catalysts
| Catalyst | Amine | Alcohol | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nano-CeO₂ | Aniline | Methanol | 150 | 24 | 87 | |
| CeO₂ nanorods | Benzylamine | Ethanol | 140 | 6 | 95 |
Ionic Liquids (ILs): A Homogeneous Approach
Ionic liquids, particularly basic ones, have been shown to be effective catalysts and solvents for the synthesis of carbamates from CO2 and amines. Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents.
Mechanistic Insights:
In the presence of a basic ionic liquid, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-based ILs, the reaction is thought to proceed via the activation of CO2 by the amine to form a carbamate anion. The role of the ionic liquid is to stabilize this intermediate and facilitate its subsequent reaction with an alkylating agent (e.g., an alkyl halide) to produce the carbamate.
Kinetic studies have revealed that the rate of CO2 uptake by the amine is a critical step. The viscosity of the ionic liquid can also play a significant role, affecting the diffusion of reactants and thus the overall reaction rate.
Proposed Mechanism:
Caption: Proposed mechanism for IL-catalyzed carbamate synthesis.
Zinc-Based Catalysts: A Homogeneous Metal-Catalyzed Approach
Zinc complexes have been investigated as catalysts for the oxidative carbonylation of amines to carbamates. This approach utilizes carbon monoxide (CO) and an oxidant, offering an alternative to CO2-based routes.
Mechanistic Insights:
The mechanism of zinc-catalyzed oxidative carbonylation is proposed to involve the formation of a zinc-amine complex. This complex then reacts with CO to form a zinc-carbamoyl intermediate. Subsequent oxidation and reaction with an alcohol lead to the formation of the carbamate and regeneration of the active zinc catalyst.
In-situ spectroscopic studies, such as high-pressure infrared (HP-IR) spectroscopy, have been instrumental in identifying key intermediates in the catalytic cycle. The choice of oxidant and solvent can significantly impact the reaction rate and selectivity.
Experimental Protocols for Mechanistic Studies
A robust mechanistic study relies on a combination of experimental techniques. Below are representative protocols for key analyses.
Protocol for In-situ FTIR Spectroscopy
Objective: To monitor the formation and consumption of intermediates during the reaction.
-
Setup: A high-pressure reaction cell equipped with IR-transparent windows (e.g., ZnSe or diamond) is connected to an FTIR spectrometer.
-
Background Spectrum: A background spectrum of the solvent and catalyst under reaction conditions (temperature and pressure) is recorded.
-
Reaction Initiation: The reactants (e.g., amine, alcohol, and CO2) are introduced into the cell to initiate the reaction.
-
Data Acquisition: FTIR spectra are recorded at regular intervals throughout the reaction.
-
Data Analysis: The spectra are analyzed to identify the characteristic absorption bands of reactants, products, and any observable intermediates. The change in the intensity of these bands over time can provide kinetic information.
Protocol for Kinetic Analysis
Objective: To determine the reaction order with respect to each reactant and to calculate the activation energy.
-
Baseline Experiment: A standard reaction is performed under a defined set of conditions (temperature, pressure, reactant concentrations).
-
Varying Reactant Concentrations: A series of experiments is conducted where the concentration of one reactant is varied while keeping all other parameters constant. The initial reaction rate is measured for each experiment.
-
Varying Temperature: The reaction is performed at different temperatures to determine the activation energy using the Arrhenius equation.
-
Data Analysis: The data is plotted to determine the reaction order for each component. For example, a plot of ln(initial rate) vs. ln([reactant]) will give a slope equal to the reaction order.
Conclusion: A Path Forward in Catalyst Design
The mechanistic studies of carbamate synthesis reveal a rich and complex interplay between catalysts, reactants, and reaction conditions. For heterogeneous catalysts like CeO₂, the surface chemistry and the nature of active sites are paramount. In homogeneous systems employing ionic liquids or metal complexes, the coordination environment and the stability of intermediates are key determinants of catalytic efficiency.
A thorough understanding of these mechanisms, supported by rigorous experimental data from techniques like in-situ spectroscopy and kinetic analysis, is essential for the rational design of next-generation catalysts for sustainable carbamate synthesis. By moving beyond trial-and-error and embracing a mechanism-driven approach, the scientific community can develop more efficient, selective, and environmentally benign processes for the production of these vital chemical compounds.
References
-
Tomishige, K., & Kunishige, A. (2019). Catalytic Production of Carbamates from Carbon Dioxide, Amines, and Alcohols over Ceria-Based Catalysts. ACS Catalysis. [Link]
-
Zhang, Y., et al. (2017). CeO2 nanorods catalyzed synthesis of carbamates from amines, CO2 and alcohols. Green Chemistry. [Link]
-
Bates, E. D., et al. (2002). CO2 Capture by a Task-Specific Ionic Liquid. Journal of the American Chemical Society. [Link]
-
García, N., et al. (2016). Kinetics of the reaction of CO2 with amines in ionic liquids: A review. International Journal of Greenhouse Gas Control. [Link]
-
Aresta, M., et al. (2006). Oxidative Carbonylation of Amines to Carbamates and Ureas with Zinc-Based Catalysts. Organometallics. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Safe and Compliant Chemical Waste Management
An In-Depth Guide to the Proper Disposal of tert-butyl N-(2-hydroxycyclobutyl)carbamate
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts and waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to ensure that this compound is handled safely from the moment it is designated as waste to its final, compliant disposal, thereby protecting both laboratory personnel and the environment.
Chemical Identification and Hazard Assessment
Proper disposal begins with a thorough understanding of the substance. While a specific Safety Data Sheet (SDS) for the 2-hydroxy isomer may not be universally available, we can reliably infer its hazard profile from closely related structural analogs, such as tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate and tert-butyl N-(2-hydroxyethyl)carbamate. This practice of analog-based risk assessment is a cornerstone of laboratory safety for novel or less common substances.
The primary hazards associated with this class of compounds are related to irritation and potential toxicity. The carbamate functional group and its decomposition products necessitate careful handling.
| Property | Identifier |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol [1] |
| Typical Appearance | White to off-white solid[2][3] |
Based on data from analogous compounds, the following hazard profile should be assumed:
| GHS Hazard Class | Hazard Statement | Common GHS Pictogram |
| Skin Irritation, Category 2 | H315: Causes skin irritation[4][5][6] | GHS07 (Exclamation Mark) |
| Serious Eye Irritation, Cat. 2A | H319: Causes serious eye irritation[4][5] | GHS07 (Exclamation Mark) |
| Acute Toxicity, Oral, Cat. 4 | H302: Harmful if swallowed[4] | GHS07 (Exclamation Mark) |
| STOT Single Exposure, Cat. 3 | H335: May cause respiratory irritation[4][5][6] | GHS07 (Exclamation Mark) |
Regulatory Framework: The Foundation of Compliance
All laboratory waste disposal procedures are governed by strict federal and local regulations. In the United States, two primary regulatory bodies set the standards:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[7][8][9] The CHP is a written program that outlines the specific procedures and controls to protect workers from chemical hazards, including waste disposal.[10][11]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a system known as "cradle-to-grave" management.[12] All waste procedures must comply with RCRA's stringent guidelines for waste identification, storage, and disposal.[13][14][15][16]
Your institution's Environmental Health and Safety (EHS) office translates these federal mandates into actionable protocols for your specific laboratory. Always consult your site-specific CHP and EHS guidelines before proceeding.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal is an extension of safe handling. Before designating the material as waste, ensure that all handling occurs within a controlled environment and with appropriate protective measures.
| Control Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of any dusts or aerosols, addressing the STOT SE 3 (respiratory irritation) hazard.[5] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or glasses with side shields. | To protect against splashes or airborne particles that can cause serious eye irritation.[4][17] |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves) and a lab coat. | To prevent direct contact with the skin, which can cause irritation.[4][5] |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the lab.[4][5] | To prevent accidental ingestion. |
Spill Management Protocol
Accidental spills must be managed promptly and correctly to prevent exposure and ensure the resulting cleanup materials are disposed of properly.
For a small spill of solid this compound:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure PPE: Don the appropriate PPE as detailed in the table above.
-
Prevent Dispersion: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Collect Material: Carefully sweep up the spilled material and absorbent into a designated container.[18] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.
-
Dispose of Debris: All cleanup materials (absorbent, wipes, contaminated gloves) must be placed in the hazardous waste container along with the spilled chemical.
Core Disposal Procedure: A Step-by-Step Workflow
Treat all this compound waste—whether it is excess reagent, a reaction byproduct, or spill cleanup debris—as hazardous chemical waste.
Step 1: Waste Characterization
Based on its irritant and potential toxicity properties (H315, H319, H335, H302), this compound must be managed as hazardous waste.
Step 2: Segregation
Proper segregation is critical to prevent dangerous reactions.[14]
-
DO NOT mix this waste with other waste streams unless explicitly permitted by your EHS office.
-
Keep it separate from incompatible materials, particularly strong oxidizing agents.[5][18]
Step 3: Containerization
-
Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap, that is in good condition and will not leak.[12]
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[12][13] This is a common and critical EPA compliance point.
Step 4: Labeling
Proper labeling is a key regulatory requirement. The label must be securely affixed to the container and contain the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
A clear statement of the hazards (e.g., "Irritant," "Toxic")
-
The date when waste was first added to the container (the "Accumulation Start Date")
Step 5: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to contain any potential leaks.
Step 6: Final Disposal
-
DO NOT attempt to dispose of this chemical down the drain or in the regular trash. This is a serious compliance violation and environmental hazard.
-
Contact EHS: When the container is full or you have finished generating this waste stream, arrange for pickup through your institution's EHS department.
-
Professional Disposal: The EHS office will consolidate the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16] The most common and appropriate disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to this structured, scientifically-grounded disposal plan, you ensure the safety of your laboratory, maintain full regulatory compliance, and uphold your professional responsibility to protect the environment.
References
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OSHA Factsheet: Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
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OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) . CloudSDS. [Link]
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Hazardous Waste Disposal Guidelines . Purdue University. [Link]
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tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 . PubChem, National Center for Biotechnology Information. [Link]
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Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
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Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Safety Data Sheet: tert-Butyl(N-2-hydroxyethyl)carbamate . DC Fine Chemicals. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 . PubChem, National Center for Biotechnology Information. [Link]
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Personal protective equipment for handling tert-butyl N-(2-hydroxycyclobutyl)carbamate
Comprehensive Safety and Handling Guide: tert-butyl N-(2-hydroxycyclobutyl)carbamate
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for handling this compound. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is synthesized from data on structurally similar carbamate compounds. It is imperative that a thorough, site-specific risk assessment is conducted before any handling of this chemical. This guide is intended for use by trained professionals in a laboratory setting.
Hazard Assessment and Chemical Profile
Carbamates as a class of compounds can present various hazards, and it is prudent to handle this compound with a high degree of caution.[1][2] Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[3][4][5][6] The primary routes of exposure in a laboratory setting are inhalation of dust or aerosols, skin contact, and eye contact.[7]
Table 1: Anticipated Chemical Hazard Profile Based on data from structurally similar carbamate compounds.
| Hazard Classification | Anticipated Risk | Rationale & Supporting Evidence |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] | Structurally related compounds show oral toxicity.[6][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5] | This is a common characteristic of carbamate compounds.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3][4][9] | Direct contact with dust or splashes can cause significant injury.[7] |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4][5][6] | Inhalation of dusts or aerosols should be avoided.[7] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to establish a self-validating system of protection that minimizes all potential routes of exposure. The following equipment is mandatory for all personnel handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale (The "Why" Behind the Protocol) |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[9][10] A face shield must be worn over goggles during procedures with a high risk of splashing.[1] | This provides a crucial barrier against accidental splashes and airborne particles, which can cause serious and potentially irreversible eye damage. |
| Skin and Body Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[1][10] Inspect gloves for any signs of degradation or perforation before each use. Lab Coat: A clean, buttoned laboratory coat. For handling larger quantities (>10g) or when there is an increased splash risk, a chemical-resistant apron should be worn over the lab coat.[10][11] | Carbamates can potentially be absorbed through the skin, making gloves a primary line of defense.[1][10] A lab coat prevents contamination of personal clothing.[4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5][9][10] |
| Respiratory Protection | Not typically required when handling small quantities within a certified chemical fume hood.[8][10] If dusts or aerosols are generated, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (P3 type recommended) is mandatory.[9] | Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation exposure.[10] Respirators provide essential protection if these engineering controls are unavailable or insufficient to prevent the generation of airborne contaminants. |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step operational plan is critical for ensuring safety and experimental integrity.
Step 1: Preparation and Pre-Handling Checks
-
Conduct Risk Assessment: Before beginning, review this guide and perform a risk assessment specific to your planned experiment.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper, spatulas, and waste containers, and place them inside the fume hood.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[9][12]
Step 2: Handling the Compound
-
Don PPE: Put on all required PPE as specified in Table 2 before approaching the fume hood.
-
Work in Fume Hood: All manipulations of this compound must be performed at least 6 inches inside the sash of a certified chemical fume hood.[9]
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[7][9][11] Use a spatula to transfer the compound. Avoid pouring the solid directly from a large container.
-
Weighing: If weighing, use a balance inside the fume hood or in a vented balance enclosure.
-
Secure Container: After dispensing the required amount, securely close the primary container.[3]
Step 3: Post-Handling and Decontamination
-
Decontaminate Tools: Clean any spatulas or other reusable equipment that came into contact with the chemical.
-
Clean Workspace: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.[8]
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Never touch your face with contaminated gloves.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing PPE.[5][9]
-
No Consumables: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4][5]
Emergency and Spill Response Plan
Immediate and correct action during an emergency is vital.
Spill Response
For a small spill (<1g) contained within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.[9]
-
Contain and Absorb: Cover the spill with an inert absorbent material like sand or vermiculite.[13][14]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[9][11] Avoid any actions that could generate dust.[7]
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by water.[8]
-
Dispose of Materials: All contaminated cleaning materials must be disposed of as hazardous waste.
First Aid for Exposure
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3] |
| Skin Contact | Remove all contaminated clothing immediately.[12] Wash the affected area thoroughly with soap and plenty of water.[3] If skin irritation occurs, seek medical advice.[12] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[12] Seek immediate medical attention.[14] |
Disposal Plan
Chemical waste must be managed responsibly to ensure the safety of personnel and the environment.
-
Waste Segregation: All solid waste contaminated with this compound, including used gloves, weighing papers, and spill cleanup materials, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[9][11]
-
Licensed Disposal: All chemical waste must be disposed of through a licensed waste disposal company, in strict accordance with all local, state, and national regulations.[3][12] Do not discharge into sewers or waterways.[13][14]
Safe Handling Workflow
The following diagram illustrates the logical progression for the safe handling of this compound, from planning to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
- TCI Chemicals. (2025). SAFETY DATA SHEET: tert-Butyl N-(2-Hydroxypropyl)carbamate.
- Synquest Labs. (2017). tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET: tert-Butyl carbamate.
- Wikipedia. (n.d.). Pesticide poisoning.
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- Fisher Scientific. (2021). SAFETY DATA SHEET: tert-Butyl N-hydroxycarbamate.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
